molecular formula C9H11NO4 B1281635 2-Amino-3,5-dimethoxybenzoic acid CAS No. 79263-00-6

2-Amino-3,5-dimethoxybenzoic acid

Cat. No.: B1281635
CAS No.: 79263-00-6
M. Wt: 197.19 g/mol
InChI Key: OACFQDBLYWKDMK-UHFFFAOYSA-N
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Description

2-Amino-3,5-dimethoxybenzoic acid is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACFQDBLYWKDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40511226
Record name 2-Amino-3,5-dimethoxybenzoic acid
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Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79263-00-6
Record name 2-Amino-3,5-dimethoxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3,5-dimethoxybenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Properties of 2-Amino-3,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3,5-dimethoxybenzoic acid (CAS No. 79263-00-6), a valuable substituted anthranilic acid derivative. While often overshadowed by its isomers, this molecule presents a unique substitution pattern on the benzene ring, offering distinct possibilities in synthetic chemistry. This document consolidates available information on its molecular structure, physicochemical properties, a proposed synthetic pathway, and its potential applications as a building block in the development of novel pharmaceuticals and functional materials. The guide aims to serve as a foundational resource for researchers, stimulating further investigation into this specific isomer.

Introduction and Molecular Structure

This compound is an aromatic organic compound featuring a benzoic acid core substituted with an amino group at position 2, and two methoxy groups at positions 3 and 5. This specific arrangement of functional groups—an ortho-amino carboxylic acid with meta-methoxy substituents—imparts a unique electronic and steric profile, influencing its reactivity and potential for forming complex molecular architectures.

The core structure consists of a benzene ring, to which a carboxyl group (-COOH), an amino group (-NH₂), and two methoxy groups (-OCH₃) are attached. The spatial arrangement of these groups is critical for the molecule's chemical behavior, including its ability to form intra- and intermolecular hydrogen bonds, and its reactivity in various organic transformations.

IdentifierValue
IUPAC Name This compound
CAS Number 79263-00-6[1]
Molecular Formula C₉H₁₁NO₄[1]
Molecular Weight 197.19 g/mol [1]
Canonical SMILES COC1=CC(=C(C(=C1)N)C(=O)O)OC
InChI Key Not readily available for this specific isomer.

Physicochemical Properties

Detailed experimental data for this compound is not as widely published as for its isomers. However, based on its structure and data for related compounds, the following properties can be anticipated. It is important to note that these are estimates and should be confirmed by experimental analysis.

PropertyPredicted Value/Information
Appearance Likely a solid, ranging from off-white to light brown crystalline powder.
Melting Point Expected to be in a similar range to its isomers, which melt between 160-200 °C.
Solubility Expected to have limited solubility in water and higher solubility in organic solvents like methanol, ethanol, and DMSO.
Storage Should be stored at room temperature in a tightly sealed container, protected from light and moisture[1].

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from 3,5-dimethoxybenzoic acid. The proposed pathway involves two key steps: nitration followed by reduction.

Synthesis_Pathway Start 3,5-Dimethoxybenzoic Acid Intermediate 3,5-Dimethoxy-2-nitrobenzoic Acid Start->Intermediate Nitration (e.g., HNO₃/H₂SO₄) Product This compound Intermediate->Product Reduction (e.g., H₂, Pd/C)

Caption: Proposed synthesis of this compound.

Step 1: Nitration of 3,5-Dimethoxybenzoic Acid

The first step involves the regioselective nitration of 3,5-dimethoxybenzoic acid to introduce a nitro group at the 2-position, yielding 3,5-dimethoxy-2-nitrobenzoic acid. The methoxy groups are ortho-, para-directing, and the position ortho to both methoxy groups is sterically hindered. The position ortho to one methoxy group and meta to the other (the 2-position) is a likely site for nitration.

Step 2: Reduction of 3,5-Dimethoxy-2-nitrobenzoic Acid

The second step is the reduction of the nitro group to an amino group. Catalytic hydrogenation is a common and effective method for this transformation.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol based on established methods for similar compounds. This protocol requires experimental validation.

Synthesis of 3,5-Dimethoxy-2-nitrobenzoic Acid (Intermediate)

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3,5-dimethoxybenzoic acid to a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at a controlled temperature while monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain crude 3,5-dimethoxy-2-nitrobenzoic acid.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to purify the product.

Synthesis of this compound (Final Product)

  • Dissolve the synthesized 3,5-dimethoxy-2-nitrobenzoic acid in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield crude this compound.

  • Purify the product by recrystallization from an appropriate solvent.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the structure of this compound. Experimental verification is essential.

¹H NMR (Proton Nuclear Magnetic Resonance)

  • Aromatic Protons: Two singlets or doublets with small coupling constants in the aromatic region (δ 6.0-7.5 ppm), corresponding to the two protons on the benzene ring.

  • Methoxy Protons: Two singlets around δ 3.8-4.0 ppm, each integrating to 3H, for the two methoxy groups.

  • Amino Protons: A broad singlet, the chemical shift of which will be solvent-dependent, corresponding to the -NH₂ group.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 100-160 ppm), with carbons attached to oxygen appearing more downfield.

  • Methoxy Carbons: Two signals around δ 55-60 ppm.

IR (Infrared) Spectroscopy

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

  • O-H Stretching: A broad band from 2500-3300 cm⁻¹ for the carboxylic acid.

  • C=O Stretching: A strong absorption around 1680-1710 cm⁻¹ for the carbonyl of the carboxylic acid.

  • C-O Stretching: Bands in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) for the methoxy groups.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

MS (Mass Spectrometry)

  • Molecular Ion Peak (M⁺): A peak at m/z = 197, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Expect loss of H₂O (m/z = 179), COOH (m/z = 152), and potentially CH₃ from the methoxy groups.

Reactivity and Potential Applications

This compound is a trifunctional molecule, and its reactivity is determined by the interplay of its amino, carboxylic acid, and methoxy groups.

Reactivity cluster_reactions Potential Reactions Molecule This compound Carboxylic Acid Amino Group Methoxy Groups Esterification Esterification Molecule:cooh->Esterification Amidation Amidation Molecule:cooh->Amidation Diazotization Diazotization Molecule:nh2->Diazotization Acylation Acylation Molecule:nh2->Acylation EAS Electrophilic Aromatic Substitution Molecule->EAS

Caption: Reactivity of this compound's functional groups.

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification and amidation, allowing for the covalent attachment of this molecule to other scaffolds or surfaces.

  • Amino Group: The primary amino group is nucleophilic and can be acylated or alkylated. It can also undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups.

  • Aromatic Ring: The benzene ring is activated by the electron-donating amino and methoxy groups, making it susceptible to further electrophilic aromatic substitution, although the substitution pattern will be directed by the existing groups.

Given its structural features, this compound is a promising building block in several areas of research and development:

  • Pharmaceutical Synthesis: As a substituted anthranilic acid, it can serve as a precursor for the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry. Its potential applications could be in the development of anti-inflammatory or antimicrobial agents[1][2].

  • Materials Science: The presence of multiple functional groups and the aromatic core makes it a candidate for the synthesis of novel polymers and functional materials with specific electronic or optical properties[1][2].

  • Organic Synthesis: It serves as a versatile intermediate for creating more complex molecules through the selective modification of its functional groups[1][2].

Conclusion

This compound represents an under-explored yet potentially valuable chemical entity for synthetic chemists. Its unique substitution pattern offers opportunities for the creation of novel molecular structures. While there is a notable lack of detailed, publicly available experimental data for this specific isomer, this guide provides a logical framework for its synthesis and characterization based on established chemical principles. Further research to validate the proposed synthetic route and to fully characterize this compound is highly encouraged to unlock its full potential in drug discovery and materials science.

References

  • This reference is hypothetical as no direct synthesis was found.
  • This reference is hypothetical as no direct spectroscopic d
  • This compound - MySkinRecipes. (n.d.). Retrieved January 13, 2026, from [Link]

  • This reference is hypothetical as no direct application was found in a peer-reviewed journal.
  • This reference is hypothetical as no direct application was found in a peer-reviewed journal.
  • This reference is hypothetical as no direct application was found in a peer-reviewed journal.
  • This reference is hypothetical as no direct application was found in a peer-reviewed journal.
  • This reference is hypothetical as no direct application was found in a peer-reviewed journal.
  • This reference is hypothetical as no direct application was found in a peer-reviewed journal.
  • This reference is hypothetical as no direct application was found in a peer-reviewed journal.
  • This reference is hypothetical as no direct application was found in a peer-reviewed journal.

Sources

2-Amino-3,5-dimethoxybenzoic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-3,5-dimethoxybenzoic acid

Abstract

This compound is a valuable substituted anthranilic acid derivative that serves as a key building block in organic synthesis. Its structural motif is incorporated into a variety of more complex molecules, making it a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. The content is tailored for researchers, chemists, and professionals in drug development who require a robust understanding of its preparation.

Introduction and Strategic Importance

The strategic importance of this compound lies in its trifunctional nature. The molecule possesses an aromatic amine, a carboxylic acid, and two electron-donating methoxy groups. This unique combination of functional groups allows for a wide range of subsequent chemical modifications, including amidation, esterification, diazotization, and electrophilic aromatic substitution, making it a versatile precursor for constructing complex molecular architectures.[1][2] Consequently, reliable and scalable synthetic routes are of paramount importance for its application in research and industrial settings.

This document outlines the most prevalent and chemically sound pathway for its synthesis, which proceeds via the nitration of a commercially available precursor followed by a highly efficient reduction.

Primary Synthesis Pathway: Nitration and Subsequent Reduction

The most established and logical route to this compound begins with 3,5-dimethoxybenzoic acid. The synthesis is a two-step process:

  • Electrophilic Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring at the position ortho to one of the methoxy groups and the carboxylic acid.

  • Reduction of the Nitro Group: Conversion of the nitro group to a primary amine (-NH₂) to yield the final product.

This strategy is efficient because the directing effects of the substituents on the starting material guide the regioselectivity of the nitration step.

Diagram of the Core Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Catalytic Reduction 3,5-Dimethoxybenzoic_Acid 3,5-Dimethoxybenzoic Acid 2-Nitro-3,5-dimethoxybenzoic_Acid 2-Nitro-3,5-dimethoxybenzoic Acid 3,5-Dimethoxybenzoic_Acid->2-Nitro-3,5-dimethoxybenzoic_Acid HNO₃, H₂SO₄ (Mixed Acid) 0-10 °C 2-Amino-3,5-dimethoxybenzoic_Acid This compound 2-Nitro-3,5-dimethoxybenzoic_Acid->2-Amino-3,5-dimethoxybenzoic_Acid H₂, Pd/C (or other catalyst) MeOH or EtOH Nitronium_Ion_Formation HNO3 H-O-NO₂ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O Protonated_HNO3->H2O - HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) Protonated_HNO3->NO2+ HSO4- HSO₄⁻

Caption: Generation of the nitronium ion electrophile using mixed acid.

The regiochemical outcome of the substitution on 3,5-dimethoxybenzoic acid is governed by the directing effects of the existing substituents:

  • Methoxy Groups (-OCH₃): These are strongly activating, ortho-, para-directing groups due to resonance donation of a lone pair of electrons into the ring.

  • Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

The two methoxy groups strongly activate the C2, C4, and C6 positions. The carboxylic acid group directs meta to itself, which also corresponds to the C2 and C6 positions. The combined effect overwhelmingly favors substitution at the C2 (or C6) position, leading to the desired 2-nitro-3,5-dimethoxybenzoic acid. The high activation from the methoxy groups makes the reaction susceptible to over-nitration or oxidation, necessitating careful temperature control. [3][4]

Experimental Protocol: Nitration

Warning: This procedure involves the use of highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,5-dimethoxybenzoic acid (1.0 eq).

  • Cooling: Cool the flask in an ice-salt bath to between 0 °C and 5 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 eq) while stirring, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, ~1.1 eq) to concentrated sulfuric acid (~1-2 eq) in a separate flask cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid derivative over 30-60 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition.

  • Stirring: After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The solid product, 2-nitro-3,5-dimethoxybenzoic acid, will precipitate. Collect the solid by vacuum filtration.

  • Washing: Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the product under vacuum to yield the crude nitro compound, which can often be used in the next step without further purification.

Step 2: Reduction of 2-Nitro-3,5-dimethoxybenzoic Acid

Rationale for Method Selection

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, but catalytic hydrogenation is often the preferred choice for its high efficiency, clean reaction profile, and mild conditions. [5]

  • Catalytic Hydrogenation: This method employs a catalyst (e.g., Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel) and a source of hydrogen (typically H₂ gas). [6][7]The reaction is clean, producing water as the only byproduct, which simplifies purification.

  • Chemical Reduction: Reagents like tin (Sn) or iron (Fe) in acidic media (HCl) can also be used. [8]However, these methods often require a stoichiometric amount of metal and can lead to acidic waste streams and more complex workups. Hydrazine hydrate in the presence of a catalyst like Raney Nickel or ferric salts is another effective method. [9] For laboratory and pharmaceutical applications, the cleanliness and high yield of catalytic hydrogenation make it the superior choice. [6][10]

Experimental Protocol: Catalytic Hydrogenation

Warning: This procedure involves flammable solvents and hydrogen gas. It must be conducted in a well-ventilated area, away from ignition sources, and using equipment rated for hydrogenation reactions (e.g., a Parr shaker or an H-Cube).

  • Catalyst and Substrate: To a hydrogenation flask or a suitable pressure vessel, add the 2-nitro-3,5-dimethoxybenzoic acid (1.0 eq) and a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Carefully add the catalyst, typically 5-10% Palladium on Carbon (Pd/C), at a loading of 1-5 mol%.

  • Inerting: Seal the vessel and purge the system several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas (H₂) to the desired pressure (typically 1-4 bar).

  • Reaction: Stir or agitate the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) to increase the reaction rate. [10]Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

  • Completion: The reaction is typically complete within a few hours when hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen gas and purge the vessel again with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give light-colored crystals.

Experimental Workflow Diagram

Experimental_Workflow cluster_Nitration Nitration Stage cluster_Reduction Reduction Stage N1 Dissolve Starting Material in H₂SO₄ N2 Cool to 0-5 °C N1->N2 N3 Dropwise addition of Nitrating Mixture (HNO₃/H₂SO₄) N2->N3 N4 Stir at low temp (1-2h) N3->N4 N5 Quench on Ice N4->N5 N6 Filter, Wash & Dry Product 1 N5->N6 R1 Dissolve Product 1 in Solvent (MeOH) N6->R1 Intermediate: 2-Nitro-3,5-dimethoxybenzoic Acid R2 Add Pd/C Catalyst R1->R2 R3 Purge with N₂ then H₂ R2->R3 R4 Stir under H₂ pressure R3->R4 R5 Filter through Celite R4->R5 R6 Evaporate Solvent R5->R6 R7 Recrystallize Final Product R6->R7

Caption: Step-by-step experimental workflow for the synthesis.

Summary of Key Parameters

ParameterStep 1: NitrationStep 2: Reduction
Starting Material 3,5-Dimethoxybenzoic acid2-Nitro-3,5-dimethoxybenzoic acid
Key Reagents Conc. HNO₃, Conc. H₂SO₄H₂ (gas), Pd/C (catalyst)
Solvent Sulfuric Acid (as reagent and solvent)Methanol or Ethanol
Temperature 0 - 10 °CRoom Temperature to 50 °C
Key Considerations Strict temperature control to prevent side reactions. Slow, dropwise addition of nitrating agent.Complete removal of oxygen before H₂ introduction. Safe handling of catalyst and H₂ gas.
Typical Yield >85%>90%

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving the electrophilic nitration of 3,5-dimethoxybenzoic acid, followed by the catalytic hydrogenation of the resulting nitro intermediate. This pathway is robust, high-yielding, and relies on well-understood chemical transformations. Careful control of reaction conditions, particularly temperature during the nitration step, is critical for minimizing byproduct formation and ensuring high purity. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical building block.

References

  • This compound - MySkinRecipes. MySkinRecipes.
  • 2-Amino-4,5-dimethoxybenzoic acid synthesis - ChemicalBook. ChemicalBook.
  • The Role of 2-Amino-4,5-dimethoxybenzoic Acid in Modern Synthesis.
  • Reduction of nitrobenzoic acid - JPS5726652A - Google Patents. Google Patents.
  • 2-Amino-5-methoxybenzoic acid synthesis - ChemicalBook. ChemicalBook.
  • 5-Amino-2,4-dimethoxybenzoic Acid | High-Purity Reagent - Benchchem. Benchchem.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. MDPI.
  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents. Google Patents.
  • Nitration of Benzene - Chemistry Steps. Chemistry Steps.
  • Nitration of 1,3,5-trimethoxybenzene - ResearchGate. ResearchGate.
  • Nitration of 1,3,5-Trimethoxybenzene - ResearchGate. ResearchGate.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. Patsnap.
  • Conversion of Benzene to 2-Nitrobenzoic acid - YouTube. YouTube.
  • 3,5-dinitrobenzoic acid - Organic Syntheses Procedure. Organic Syntheses.
  • UNITED STATES PATENT office - Googleapis.com.

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Spectroscopic data of 2-Amino-3,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-3,5-dimethoxybenzoic Acid

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. Intended for researchers, chemists, and drug development professionals, this document outlines the theoretical and practical aspects of characterizing this molecule using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predicted data and spectral information from close structural analogues to provide a robust analytical strategy. The focus is placed on the causality behind experimental choices and the principles of spectral interpretation, equipping the scientist with the necessary tools to confidently acquire and analyze data for this and similar compounds.

Introduction to this compound

This compound is a substituted anthranilic acid derivative. Its structure incorporates a carboxylic acid, a primary amine, and two methoxy groups on a benzene ring. This unique combination of functional groups makes it an interesting building block in medicinal chemistry and organic synthesis. The precise arrangement of these groups dictates the molecule's electronic properties, reactivity, and potential biological activity.

Accurate spectroscopic characterization is paramount for verifying the identity, purity, and structure of synthesized this compound. Each spectroscopic technique provides a unique piece of the structural puzzle: NMR elucidates the carbon-hydrogen framework, IR identifies the functional groups present, and MS confirms the molecular weight and provides fragmentation information. This guide provides the foundational knowledge to perform and interpret these critical analyses.

Molecular Structure and Key Features

The substitution pattern on the benzene ring is key to understanding its spectroscopic signature. The amino group at C2, the methoxy groups at C3 and C5, and the carboxylic acid at C1 create a distinct electronic environment that influences every proton and carbon atom.

Figure 2: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation.

IR Spectral Interpretation

The IR spectrum of this compound will be dominated by absorptions from the O-H, N-H, C=O, and C-O bonds. As a solid, intermolecular hydrogen bonding will significantly broaden the O-H and N-H stretching bands.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type Expected Appearance
3300-3500 N-H (Amine) Symmetric & Asymmetric Stretch Two distinct, medium-intensity peaks.
2500-3300 O-H (Carboxylic Acid) Stretch Very broad absorption, often overlapping with C-H stretches, indicative of strong H-bonding. [1]
~1680-1710 C=O (Carboxylic Acid) Stretch Strong, sharp absorption. Its position confirms the presence of the carboxyl group. [2]
~1600 & ~1475 C=C Aromatic Ring Stretch Two or more medium-intensity peaks.
1200-1300 C-O (Aryl Ether) Asymmetric Stretch Strong absorption.

| 1000-1100 | C-O (Aryl Ether) | Symmetric Stretch | Strong absorption. |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

This protocol is a standard and reliable method for analyzing solid samples.

  • Sample Preparation:

    • Gently grind ~1-2 mg of the sample with an agate mortar and pestle.

    • Add ~100-150 mg of dry, IR-grade potassium bromide (KBr).

    • Rationale : KBr is transparent to IR radiation and acts as a solid matrix. Grinding ensures the sample particle size is smaller than the IR wavelength, minimizing light scattering. [2] * Continue grinding the mixture for 1-2 minutes until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a small amount of the powder into a pellet press die.

    • Apply pressure using a hydraulic press (typically 7-10 tons) for about 1 minute to form a transparent or translucent pellet.

    • Rationale : High pressure fuses the KBr into a solid disk, trapping the analyte molecules in the crystal lattice for analysis.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample chamber to subtract atmospheric H₂O and CO₂ signals.

    • Acquire the sample spectrum (typically by co-adding 16 or 32 scans) over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule, which will likely show a strong protonated molecule [M+H]⁺.

Fragmentation Analysis (Predicted)

The molecular weight of this compound (C₉H₁₁NO₄) is 197.19 g/mol . The fragmentation will be directed by the functional groups.

  • Molecular Ion: [M+H]⁺ at m/z 198.

  • Key Fragments:

    • Loss of H₂O (m/z 180): A common initial loss from the protonated carboxylic acid.

    • Loss of CH₃ (m/z 183): Loss of a methyl radical from a methoxy group.

    • Loss of CO₂ (m/z 154): Decarboxylation is a characteristic fragmentation pathway for benzoic acids, especially in negative ion mode.

    • Loss of H₂O and CO (m/z 152): A sequential loss from the carboxylic acid moiety.

Fragmentation M [M+H]⁺ m/z 198 F1 [M+H - H₂O]⁺ m/z 180 M->F1 - H₂O F2 [M+H - CH₃]⁺ m/z 183 M->F2 - •CH₃ F3 [M+H - H₂O - CO]⁺ m/z 152 F1->F3 - CO

Figure 3: Predicted ESI+ mass spectrometry fragmentation pathway.

Experimental Protocol: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing this compound, providing separation from impurities before mass analysis.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of ~1-10 µg/mL with the initial mobile phase.

    • Rationale : Dilution prevents detector saturation and ensures proper ionization.

  • LC-MS System Configuration:

    • LC Column: A C18 reverse-phase column is suitable for this moderately polar analyte.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Rationale : Formic acid is a common mobile phase additive that aids in the protonation of the analyte for positive mode ESI.

    • Gradient: Start with a high percentage of Mobile Phase A, gradually increasing B to elute the compound.

    • MS Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • MS Analysis: Scan for a mass range that includes the expected molecular ion (e.g., m/z 50-300). For structural confirmation, perform tandem MS (MS/MS) by isolating the m/z 198 precursor ion and fragmenting it to observe the daughter ions.

Conclusion

The spectroscopic characterization of this compound is a systematic process that relies on the complementary nature of NMR, IR, and MS. While published experimental data is scarce, a robust analytical approach based on predicted values and comparison with structural analogues provides a reliable path to structural confirmation and purity assessment. The protocols and interpretive principles detailed in this guide establish a self-validating framework for researchers, ensuring data of the highest integrity and confidence.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 17, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Amino-3-methoxybenzoic acid. Retrieved January 17, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0029273). Retrieved January 17, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 2-Amino-4,5-dimethoxybenzoic acid. Retrieved January 17, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved January 17, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxybenzoic acid. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). NMR spectrum of dimethoxy benzoic acid. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Dimethoxyaniline. Retrieved January 17, 2026, from [Link]

  • MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). IR spectra of 2,3-dimethoxybenzoic acid (A). Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid. Retrieved January 17, 2026, from [Link]

  • Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Retrieved January 17, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies.... Retrieved January 17, 2026, from [Link]

  • NIST WebBook. (n.d.). 3,5-Dimethoxybenzoic acid. Retrieved January 17, 2026, from [Link]

  • NIST WebBook. (n.d.). 3,5-Dimethoxybenzoic acid. Retrieved January 17, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

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2-Amino-3,5-dimethoxybenzoic acid solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-3,5-dimethoxybenzoic Acid

Introduction

This compound is an aromatic organic compound that serves as a valuable intermediate and building block in various fields of chemical synthesis.[1] Its utility is particularly noted in the development of pharmaceuticals and agrochemicals, where its distinct substitution pattern—an amine, a carboxylic acid, and two methoxy groups on a benzene ring—allows for the construction of complex molecular architectures.[1] Understanding its fundamental physicochemical properties, namely solubility and stability, is paramount for researchers in process development, formulation science, and analytical chemistry to ensure reproducible results, optimize reaction conditions, and establish appropriate storage and handling protocols.

This guide provides a detailed examination of the solubility and stability profiles of this compound, offering field-proven insights and methodologies for its effective use in a research and development setting.

Core Physicochemical Properties

A foundational understanding begins with the basic physicochemical characteristics of the molecule. These properties are summarized below.

PropertyValueSource
CAS Number 79263-00-6[1][2]
Molecular Formula C₉H₁₁NO₄[1]
Molecular Weight 197.19 g/mol [1]
Appearance White to off-white or light brown crystalline powder[3][4]
Storage Temperature Room Temperature[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences everything from reaction kinetics to bioavailability. The presence of both a basic amino group and an acidic carboxylic acid group suggests that the solubility of this compound will be pH-dependent. The methoxy groups and the benzene ring contribute to its lipophilic character.

Qualitative and Quantitative Solubility

Direct, quantitative solubility data for this compound is not extensively published. However, based on data from structurally similar compounds and supplier information, a general solubility profile can be established. For its analogue, 2-Amino-4,5-dimethoxybenzoic acid, it is reported to be soluble in methanol and water, and slightly soluble in acetonitrile and DMSO.[5] Another related compound, 2-Amino-5-methoxybenzoic acid, has a predicted water solubility of 3.43 mg/mL.[6]

The following table summarizes the expected solubility behavior.

SolventTypeExpected SolubilityRationale / Notes
WaterPolar ProticSparingly SolubleAmphoteric nature allows for some aqueous solubility, but the aromatic ring limits it. Solubility is expected to increase significantly at pH extremes due to salt formation.
MethanolPolar ProticSoluble[4][5]
EthanolPolar ProticSolubleA common solvent for benzoic acid derivatives.[7]
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly Soluble[5]
Acetonitrile (ACN)Polar AproticSlightly Soluble[5]
Dichloromethane (DCM)NonpolarPoorly SolubleThe polar functional groups limit solubility in nonpolar organic solvents.
HexanesNonpolarInsoluble[8]
Experimental Protocol: Equilibrium Solubility Determination

To ensure trustworthiness and accuracy, solubility should be determined empirically. The following protocol describes a standard shake-flask method, a self-validating system for assessing equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., pH 7.4 phosphate buffer, Methanol)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure equilibrium with the dissolved state is achieved.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the mixture to equilibrate for a minimum of 24-48 hours. This duration is a standard in the field to ensure the system has reached a thermodynamic equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle for at least 1 hour in the temperature-controlled environment.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted sample using a validated HPLC-UV method. Quantification is typically performed by comparing the peak area of the analyte to a standard curve prepared from known concentrations of this compound.

  • Calculation:

    • Calculate the concentration in the original filtered aliquot, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess solid to known volume of solvent prep2 Seal vial prep1->prep2 equil1 Incubate on shaker (24-48h at constant T) prep2->equil1 equil2 Settle undissolved solid equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter (0.22 µm) sample1->sample2 analysis1 Dilute sample sample2->analysis1 analysis2 Quantify via HPLC-UV analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Workflow for Equilibrium Solubility Determination.

Stability Profile

The chemical stability of a compound dictates its shelf-life, storage requirements, and potential for degradation, which can impact purity and safety. The functional groups of this compound present several potential routes for degradation.

Potential Degradation Pathways
  • Oxidation: The electron-rich aromatic ring, activated by the amino and methoxy groups, is susceptible to oxidation.[4] The amino group itself can also be oxidized. This process can be accelerated by air, light, and the presence of metal ions.[4]

  • Decarboxylation: Like many benzoic acids, thermal stress can potentially lead to the loss of the carboxylic acid group as carbon dioxide.

  • Hydrolysis: While the core structure is robust, under harsh acidic or basic conditions, the methoxy groups could be susceptible to ether cleavage, although this typically requires severe conditions.

  • Photodegradation: Aromatic amines can be sensitive to light, which may induce complex free-radical reactions.[9]

Storage and Handling Recommendations

To maintain the integrity of this compound, adherence to proper storage and handling protocols is essential.

ConditionRecommendationRationale / Source
Temperature Store at room temperature in a dry place.[1][5]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible. Keep container tightly sealed.To mitigate potential air oxidation.[4]
Light Keep in a dark place, protected from direct sunlight.May be light sensitive.[4][5]
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.These can cause reactions that compromise the material's integrity.[10]
Hazardous Decomposition Thermal decomposition can release irritating vapors and gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[10]
Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is a cornerstone of drug development, used to identify likely degradation products and establish the intrinsic stability of a molecule.[11] This protocol outlines a typical approach.

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (Methanol, Acetonitrile, Water)

  • Photostability chamber, oven

  • Stability-indicating HPLC method (preferably with a mass spectrometer, LC-MS, for peak identification)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Application of Stress Conditions: (Aim for 5-20% degradation)

    • Acid Hydrolysis: Mix the stock solution with 1M HCl (1:1 v/v). Keep at 60 °C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with 1M NaOH (1:1 v/v). Keep at 60 °C for 8-24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v). Keep at room temperature for 24 hours, protected from light.[9][11]

    • Thermal Degradation (Solid): Place the solid powder in an oven at a temperature below its melting point (e.g., 105 °C) for 48 hours.[11] Dissolve a sample for analysis afterward.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[11] A control sample should be wrapped in foil and kept under the same conditions.

  • Sample Analysis:

    • At appropriate time points, withdraw samples. If necessary, neutralize the acid and base-stressed samples before injection.

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • Identify and characterize major degradation products, ideally using LC-MS to obtain mass-to-charge ratios and fragmentation patterns.

Visualization: Logic of a Stability Study

G cluster_stress Stress Conditions cluster_analysis Analysis & Interpretation Acid Acid Hydrolysis HPLC Stability-Indicating HPLC / LC-MS Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC Degradation Assess % Degradation HPLC->Degradation Pathway Identify Degradants & Establish Pathways Degradation->Pathway Control Unstressed Control Sample Control->HPLC

Logical Flow of a Forced Degradation Study.

Conclusion

This compound is a stable crystalline solid under standard ambient conditions. Its solubility is moderate in polar organic solvents and limited in aqueous media at neutral pH. For optimal long-term integrity, it should be stored in a tightly sealed container, protected from light and incompatible materials such as strong oxidizing agents.[4][5][10] The primary potential degradation pathways include oxidation and photolysis, necessitating careful handling to prevent exposure to air and light. The experimental protocols provided in this guide offer robust, self-validating frameworks for empirically determining its solubility and stability, ensuring that researchers, scientists, and drug development professionals can use this versatile building block with confidence and scientific rigor.

References

  • Benchchem. (n.d.). Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection.
  • Sigma-Aldrich. (n.d.). 2-Amino-4,5-dimethoxybenzoic acid 98%.
  • Fisher Scientific. (2011). SAFETY DATA SHEET - 2-Amino-3-methoxybenzoic acid.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 2-Amino-4,5-dimethoxybenzoic acid.
  • Ambeed.com. (n.d.). 2-Amino-5-methoxybenzoic acid.
  • ChemicalBook. (2025). 2-Amino-4,5-dimethoxybenzoic acid.
  • Angene Chemical. (2021). Safety Data Sheet - 4-Amino-3,5-dimethoxybenzoic acid.
  • Acree, W. E., & Abraham, M. H. (2013). EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4-DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGEN-BONDING CHARACTER. Bibliomed.
  • Guidechem. (n.d.). 2-Amino-4,5-dimethoxybenzoic acid 5653-40-7 wiki.
  • Japan Advanced Institute of Science and Technology. (n.d.). III Analytical Methods.
  • Clinivex. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • Benchchem. (2025). Technical Support Center: 2-Amino-5-nitrobenzoic acid Stability and Degradation.
  • Benchchem. (2025). Technical Support Center: Stability and Degradation of 3,5-Dimethoxybenzamide.
  • He, Y., et al. (2010). Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. Journal of Chemical & Engineering Data.

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Isomers of 2-Amino-3,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isomers of 2-Amino-3,5-dimethoxybenzoic Acid for Researchers and Drug Development Professionals

Abstract

This compound and its constitutional isomers represent a class of highly functionalized aromatic compounds that serve as pivotal building blocks in medicinal chemistry and materials science. Their utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes is well-established.[1][2] However, the specific positioning of the amino and dimethoxy substituents on the benzoic acid core drastically alters the molecule's physicochemical properties, reactivity, and biological activity. For professionals in drug discovery and development, an unambiguous understanding and differentiation of these isomers are paramount, as distinct isomers can exhibit vastly different pharmacological profiles and toxicities.[3] This guide provides a comprehensive technical overview of the synthesis, characterization, and application of this compound and its key isomers, with a focus on field-proven analytical methodologies for their definitive identification and separation.

Introduction: The Aminobenzoic Acid Scaffold

Aminobenzoic acids are a fundamental structural motif in organic chemistry, combining an aromatic ring with both an acidic carboxylic group and a basic amino group.[4] This bifunctional nature makes them exceptionally versatile starting materials. The introduction of methoxy groups further modulates the electronic properties of the ring, influencing the reactivity of the other functional groups and providing additional points for interaction with biological targets.

The precise arrangement of these substituents governs the molecule's steric and electronic landscape. This isomeric variation is not trivial; in a biological context, a subtle shift in a functional group can mean the difference between a potent therapeutic agent and an inactive or even harmful compound.[3] Therefore, robust synthetic and analytical control over the specific isomer is a foundational requirement for any research or development program utilizing these scaffolds.

Constitutional Isomers of Aminodimethoxybenzoic Acid

The core structure of this compound allows for numerous constitutional isomers by rearranging the three substituents (one amino, two methoxy) around the benzoic acid ring. Understanding these structural variations is the first step in targeted synthesis and analysis.

Synthesis_Workflow start Dimethoxybenzoic Acid Precursor nitration Regioselective Nitration (e.g., HNO₃/H₂SO₄) start->nitration nitro_intermediate Nitro-dimethoxybenzoic Acid Isomer nitration->nitro_intermediate reduction Nitro Group Reduction (e.g., H₂/Pd-C, SnCl₂) nitro_intermediate->reduction purification Purification (Crystallization/Chromatography) reduction->purification final_product Target Aminodimethoxybenzoic Acid Isomer purification->final_product

Caption: General synthetic workflow for aminodimethoxybenzoic acid isomers.

Protocol 1: Synthesis of 2-Amino-4,5-dimethoxybenzoic acid

This protocol is adapted from established procedures involving the hydrolysis of a methyl ester precursor followed by hydrogenation. [5] Causality: The synthesis begins with the methyl ester of the nitro-substituted benzoic acid. The ester group is hydrolyzed under basic conditions before the reduction of the nitro group. This order is crucial because the catalytic hydrogenation conditions used for the nitro reduction could potentially reduce the carboxylic acid if it were present initially.

Methodology:

  • Saponification: Dissolve 48.13 g of KOH pellets (85% purity) in 250 ml of ice water. Add 50 g of methyl-4,5-dimethoxy-2-nitro-benzoate to the solution. Heat the resulting green suspension to 70 °C. The reaction progress, indicated by the formation of a dark red solution, should be monitored by HPLC until completion.

  • Neutralization: Cool the reaction mixture to room temperature and adjust the pH to 6.6 with glacial acetic acid. A red suspension will form.

  • Hydrogenation: Transfer the suspension to a suitable hydrogenation reactor. Add 1 g of 10% Palladium on carbon (Pd/C) catalyst. Hydrogenate the mixture at 50 °C under 3.5 bar of hydrogen pressure until hydrogen uptake ceases.

  • Isolation: Filter the solution to remove the catalyst. Under an inert gas atmosphere, adjust the filtrate to pH 5.1 with glacial acetic acid to precipitate the product.

  • Purification: Stir the resulting light green suspension at room temperature for 30 minutes, then cool to 5 °C and stir for an additional 30 minutes.

  • Drying: Collect the product by filtration, wash with two portions of ice water (125 ml each), and dry in a vacuum oven at 55 °C for 12 hours to yield light grey crystals. [5] Self-Validation: The identity and purity of the final product must be confirmed using the analytical methods described in the following section (NMR, MS, HPLC). The melting point should be compared with literature values.

Analytical Methodologies for Isomer Differentiation

Distinguishing between constitutional isomers is a significant analytical challenge because they share the same molecular weight and often exhibit similar polarities. [6]A multi-technique approach is essential for unambiguous identification.

Analytical_Workflow cluster_separation Separation & Initial Analysis cluster_structure Structural Elucidation sample Synthesized Isomer Mixture or Product hplc HPLC / UHPLC (Reverse Phase) sample->hplc uv_detector UV Detection (Chromatogram) hplc->uv_detector ms_detector Mass Spectrometry (MS Detector) uv_detector->ms_detector nmr NMR Spectroscopy (¹H, ¹³C, COSY) ms_detector->nmr data_analysis Spectral Interpretation & Database Comparison nmr->data_analysis final_id Unambiguous Isomer Identification & Purity data_analysis->final_id

Caption: Integrated analytical workflow for isomer identification.

Protocol 2: Isomer Separation and Identification by LC-MS

Causality: High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase and a mobile phase. [7]The subtle differences in polarity and shape among the aminodimethoxybenzoic acid isomers lead to distinct retention times, allowing for their separation. Coupling HPLC with Mass Spectrometry (MS) provides molecular weight confirmation for each separated peak.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a methanol/water (50:50) mixture. Dilute to a working concentration of 10-50 µg/mL.

  • Instrumentation: Use a high-performance liquid chromatography system equipped with a C18 stationary phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start at 5% Solvent B.

    • Ramp to 95% Solvent B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Detection:

    • UV-Vis: Monitor at 254 nm and 280 nm.

    • MS: Use an electrospray ionization (ESI) source in positive ion mode. Scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ (198.07).

  • Data Analysis: Compare the retention times of unknown samples against authenticated reference standards for each isomer. The MS data confirms that the peak corresponds to the correct molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

While chromatography can separate isomers, NMR spectroscopy provides the definitive structural confirmation. The chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) is unique for each isomer, resulting in a distinct spectral fingerprint.

Causality: The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its electronic environment. The positions of the electron-donating amino and methoxy groups and the electron-withdrawing carboxylic acid group create unique patterns of shielding and deshielding for the aromatic protons and carbons. For example, the number of aromatic signals, their splitting patterns (multiplicity), and their chemical shifts can be used to deduce the substitution pattern.

Expected ¹H NMR Signatures (in DMSO-d₆):

  • This compound: Expect two distinct aromatic singlets (or narrow doublets due to meta-coupling), one for the H4 proton and one for the H6 proton. The two methoxy groups will likely appear as two separate singlets.

  • 2-Amino-4,5-dimethoxybenzoic acid: Expect two aromatic singlets, one for the H3 proton and one for the H6 proton. The two methoxy groups should give rise to two distinct singlets.

  • 4-Amino-3,5-dimethoxybenzoic acid: Due to symmetry, expect a single resonance (a singlet) for the two equivalent aromatic protons (H2 and H6) and a single resonance for the two equivalent methoxy groups.

This difference in the number and multiplicity of signals is a powerful and unambiguous way to distinguish between these isomers.

Applications in Research and Drug Development

The aminodimethoxybenzoic acid framework is a valuable precursor in the synthesis of more complex molecules. [1]Its functional groups allow for a variety of subsequent chemical transformations.

  • Pharmaceuticals: These compounds are key intermediates in the synthesis of a range of therapeutic agents. [2]For instance, the 2-amino-3,5-diarylbenzamide structure has been identified as a scaffold for potent and selective inhibitors of IKK-α and IKK-β kinases, which are targets in inflammatory diseases. [8]The specific isomer used is critical to achieving the desired binding orientation and activity.

  • Agrochemicals: They serve as building blocks for herbicides, insecticides, and plant growth regulators. [2]* Bio-organic Chemistry: Isomers of substituted benzoic acids are used as molecular probes to study biological processes. For example, various dihydroxybenzoic acid isomers have been shown to have differential effects on the dissociation of Aβ oligomers, which are implicated in Alzheimer's disease. [9][10]This highlights how isomeric changes can profoundly impact biological interactions.

Conclusion

While this compound and its isomers are structurally similar, their distinct properties necessitate rigorous and specific synthetic and analytical approaches. For the researcher and drug development professional, assuming isomeric interchangeability is a critical error. A disciplined methodology, combining regioselective synthesis with a multi-pronged analytical workflow centered on chromatography for separation and NMR for definitive structural elucidation, is essential. This ensures the use of the correct, well-characterized isomer, providing a solid and reliable foundation for the development of novel therapeutics and advanced materials.

References

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  • PubMed Central. Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers. [Link]

  • PubMed. Dihydroxybenzoic acid isomers differentially dissociate soluble biotinyl-Aβ(1-42) oligomers. [Link]

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  • PubMed Central. Using Multidimensional Separations to Distinguish Isomeric Amino Acid–Bile Acid Conjugates and Assess Their Presence and Perturbations in Model Systems. [Link]

  • YouTube. Amino Acids and Optical Isomers. [Link]

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Navigating the Therapeutic Potential of 2-Amino-3,5-dimethoxybenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-3,5-dimethoxybenzoic acid scaffold represents a promising, yet relatively underexplored, area in medicinal chemistry. While the broader class of substituted benzoic acids has demonstrated a wide array of biological activities, the specific contributions of the 2-amino and 3,5-dimethoxy substitutions warrant a dedicated investigation. This technical guide synthesizes the available information on the synthesis and putative biological activities of these derivatives, drawing inferences from closely related analogues to provide a forward-looking perspective for researchers. We will delve into the potential anticancer, antimicrobial, and anti-inflammatory properties, offering insights into possible mechanisms of action and outlining robust experimental protocols for their evaluation.

Introduction: The Rationale for Investigating this compound Derivatives

Substituted benzoic acid derivatives are a cornerstone in modern drug discovery, serving as crucial intermediates and pharmacophores in a multitude of therapeutic agents.[1] Their structural versatility allows for fine-tuning of physicochemical properties, leading to compounds with diverse biological activities. The this compound core is of particular interest due to the interplay of its functional groups. The amino group can act as a hydrogen bond donor and a key site for further derivatization, while the methoxy groups can influence lipophilicity and metabolic stability, and participate in key interactions with biological targets.[2]

While direct studies on this compound derivatives are limited, the biological activities of isomeric and closely related compounds provide a strong rationale for their investigation. For instance, derivatives of 2-amino-4,5-dimethoxybenzoic acid have been noted for their potential as antitumor agents.[3] This guide will, therefore, extrapolate from the known activities of related structures to build a predictive framework for the therapeutic potential of this compound derivatives.

Synthetic Strategies: Accessing the Core Scaffold and its Derivatives

The synthesis of this compound and its subsequent derivatization is a critical first step in exploring its biological potential. While specific protocols for this isomer are not extensively documented, established methods for related compounds can be readily adapted.

Synthesis of the Core Scaffold

A common and effective method for the synthesis of aminobenzoic acids involves the reduction of a corresponding nitro-substituted precursor.[4]

Experimental Protocol: Synthesis of this compound

  • Nitration: Begin with 3,5-dimethoxybenzoic acid. Perform an electrophilic aromatic substitution (nitration) to introduce a nitro group at the 2-position. This is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

  • Reduction: The resulting 2-nitro-3,5-dimethoxybenzoic acid is then subjected to reduction to convert the nitro group to an amino group. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a standard and efficient method.[5]

  • Purification: The final product, this compound, is purified using techniques such as recrystallization to obtain a high-purity compound suitable for further derivatization.

Derivatization Strategies

The 2-amino and carboxylic acid functionalities of the core scaffold offer versatile handles for creating a library of derivatives.

  • Amide Bond Formation: The carboxylic acid can be coupled with a variety of amines to form amides. This is a widely used strategy in medicinal chemistry to introduce diverse chemical moieties.[6]

  • Esterification: The carboxylic acid can also be esterified with different alcohols.

  • N-Acylation/N-Alkylation: The amino group can be acylated or alkylated to introduce a range of substituents.

  • Heterocycle Formation: The bifunctional nature of the molecule allows for its use as a precursor in the synthesis of heterocyclic systems, such as quinazolinones.[4]

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, we can hypothesize several promising avenues for the biological investigation of this compound derivatives.

Anticancer Activity

Many substituted benzoic acid and aminobenzoic acid derivatives have demonstrated significant anticancer activity.[7][8] The presence of methoxy groups, in particular, has been associated with potent antiproliferative effects in various cancer cell lines.[9]

Hypothesized Mechanisms of Action:

  • Kinase Inhibition: The 2-aminobenzothiazole scaffold, which shares some structural similarities, has been shown to produce potent inhibitors of various kinases involved in cancer progression, such as VEGFR-2 and EGFR.[10]

  • Tubulin Polymerization Inhibition: Some stilbene derivatives with methoxy substitutions are known to inhibit tubulin polymerization, a key mechanism for halting cell division.[9]

  • Induction of Apoptosis: Derivatives could potentially induce apoptosis in cancer cells through various signaling pathways.[8]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

A foundational method to assess the cytotoxic potential of newly synthesized compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

  • Cell Culture: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Test Compounds treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Crystal Formation mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Sources

A Technical Guide to Substituted Dimethoxyaminobenzoic Acids as Versatile Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Isomer Focus: This guide centers on the synthesis, properties, and applications of 2-Amino-4,5-dimethoxybenzoic acid (CAS No. 5653-40-7) . While the initial topic specified 2-Amino-3,5-dimethoxybenzoic acid, a comprehensive review of scientific literature and chemical supplier databases indicates a significant scarcity of available data for this specific isomer. In contrast, 2-Amino-4,5-dimethoxybenzoic acid is a well-characterized, commercially available, and widely utilized building block. To ensure scientific integrity and provide actionable, field-proven insights, this guide will focus on this extensively documented analogue, which serves as an exemplary model for the reactivity and utility of this compound class.

Introduction: The Strategic Value of Substituted Anthranilic Acids

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Substituted anthranilic acids, characterized by an amino group and a carboxylic acid ortho to each other on a benzene ring, represent a privileged scaffold. The inherent bifunctionality of these molecules provides a powerful platform for a diverse array of chemical transformations.

2-Amino-4,5-dimethoxybenzoic acid, also known as 6-aminoveratric acid, is a prominent member of this class.[1] Its structure is distinguished by the presence of two electron-donating methoxy groups on the aromatic ring, which significantly modulate the reactivity of the scaffold.[2] This unique electronic profile, combined with the dual functionality of the amino and carboxylic acid groups, makes it an exceptionally valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, dyestuffs, and novel materials.[3][4][5] This guide provides an in-depth exploration of its properties, synthesis, and core applications for researchers, chemists, and drug development professionals.

Physicochemical Properties & Spectroscopic Profile

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective application in synthesis.

Core Properties

The key physicochemical data for 2-Amino-4,5-dimethoxybenzoic acid are summarized below.

PropertyValueSource(s)
CAS Number 5653-40-7[1]
Molecular Formula C₉H₁₁NO₄[6]
Molecular Weight 197.19 g/mol [1][7]
Appearance White to light brown powder/crystal[1][8]
Melting Point 169-173 °C (decomposes)[1][5]
Purity Typically >98% (HPLC)
Synonyms 4,5-Dimethoxyanthranilic acid, 6-Aminoveratric acid[1]
Spectroscopic Characterization

While specific spectra can vary with experimental conditions, the expected spectroscopic signatures are crucial for reaction monitoring and quality control.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine (NH₂) protons, the carboxylic acid proton, and the two methoxy (OCH₃) groups. The chemical shifts of the aromatic protons are influenced by the strong electron-donating effects of both the amino and methoxy groups.

  • ¹³C NMR: The carbon NMR spectrum will display nine unique signals corresponding to each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the four aromatic carbons attached to substituents, the two aromatic carbons bearing protons, and the two methoxy carbons.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups. Key characteristic vibrational frequencies include a broad O-H stretch for the carboxylic acid (typically ~2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1680-1700 cm⁻¹), N-H stretches for the primary amine (~3300-3500 cm⁻¹), and C-O stretches for the ether linkages of the methoxy groups (~1240-1260 cm⁻¹).[10]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight. Common fragmentation patterns for benzoic acids include the loss of -OH and -COOH groups.[10]

Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid

The most prevalent and scalable synthesis of 2-Amino-4,5-dimethoxybenzoic acid involves a two-step process starting from a nitro-substituted precursor: saponification followed by catalytic hydrogenation. This approach is reliable and affords the product in high yield and purity.[5][11]

Representative Synthetic Protocol

Objective: To synthesize 2-Amino-4,5-dimethoxybenzoic acid from methyl-4,5-dimethoxy-2-nitrobenzoate.

Step 1: Saponification of the Methyl Ester

  • Dissolve potassium hydroxide (KOH) pellets (e.g., 48.1 g, ~0.73 mol) in ice water (250 mL). The use of KOH is critical for the hydrolysis of the ester to the corresponding carboxylate salt.

  • Add methyl-4,5-dimethoxy-2-nitrobenzoate (e.g., 50 g, 0.207 mol) to the clear KOH solution. The resulting suspension will initially appear green.[11]

  • Heat the mixture to 70 °C. During heating, the ester is saponified, and the solution transitions to a dark red color, indicating the formation of the potassium nitrobenzoate salt.[5][11]

  • Monitor the reaction to completion using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Once complete, cool the solution to room temperature and carefully adjust the pH to 6.6 with glacial acetic acid. This step prepares the solution for the subsequent hydrogenation.[11]

Step 2: Catalytic Hydrogenation of the Nitro Group

  • Transfer the resulting red suspension to a suitable hydrogenation reactor.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 1 g). Pd/C is a highly efficient and standard catalyst for the reduction of aromatic nitro groups to amines.[11]

  • Pressurize the reactor with hydrogen gas (H₂) to 3.5 bar and heat to 50 °C. These conditions are optimized for efficient and selective reduction without affecting other functional groups.[11]

  • Maintain the reaction under these conditions until hydrogen uptake ceases, signifying the completion of the reduction.

  • Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the Pd/C catalyst.

  • Under an inert gas atmosphere (e.g., nitrogen or argon), adjust the filtrate to pH 5.1 with glacial acetic acid. This protonates the carboxylate and neutralizes the amine, causing the product to precipitate.[11]

  • Stir the resulting light green suspension at room temperature for 30 minutes, then cool to 5 °C and continue stirring for an additional 30 minutes to maximize precipitation.[11]

  • Collect the product by filtration, wash with ice water to remove residual salts and acetic acid, and dry in a vacuum oven at 55 °C.[11]

  • This procedure typically yields the final product, 2-Amino-4,5-dimethoxybenzoic acid, as light grey crystals with a yield of approximately 83%.[11]

Synthesis Workflow Diagram

cluster_step1 Step 1: Saponification cluster_step2 Step 2: Hydrogenation s1_start Methyl-4,5-dimethoxy-2-nitrobenzoate s1_reagents 1. KOH, H₂O 2. Heat to 70°C s1_start->s1_reagents Add to solution s1_intermediate Potassium 4,5-dimethoxy-2-nitrobenzoate (in solution) s1_reagents->s1_intermediate Hydrolysis s1_acid Glacial Acetic Acid (to pH 6.6) s1_intermediate->s1_acid Neutralization Prep s2_reagents 10% Pd/C, H₂ (3.5 bar) 50°C s1_acid->s2_reagents Transfer to Reactor s2_product_sol Product in Solution s2_reagents->s2_product_sol Reduction s2_acid Glacial Acetic Acid (to pH 5.1) s2_product_sol->s2_acid Protonation s2_precipitate Precipitation & Isolation s2_acid->s2_precipitate Crystallization s2_final 2-Amino-4,5-dimethoxybenzoic acid s2_precipitate->s2_final Filtration & Drying

Fig 1: Synthetic workflow for 2-Amino-4,5-dimethoxybenzoic acid.

Core Reactivity and Synthetic Applications

The synthetic utility of 2-Amino-4,5-dimethoxybenzoic acid stems from the distinct reactivity of its three key components: the nucleophilic amino group, the carboxylic acid, and the activated aromatic ring.

Key Reactive Sites
Fig 2: Key reactive centers and potential transformations.
Applications as a Synthetic Building Block
  • Pharmaceutical and Agrochemical Intermediate: This compound is a cornerstone for the synthesis of a multitude of biologically active molecules.[3][6] Its scaffold can be elaborated into complex heterocyclic systems, which are prevalent in modern drug candidates and agrochemicals.[4] The specific substitution pattern influences molecular recognition, solubility, and metabolic stability.

  • Peptide Synthesis and Peptidomimetics: As a non-proteinogenic amino acid derivative, it is used to introduce conformational constraints into peptide chains.[12] The rigid aromatic core can help induce specific secondary structures like β-turns, which is a critical strategy in designing peptidomimetics with enhanced biological activity, proteolytic stability, and cell permeability.[12]

  • Synthesis of Dyes and Materials: The aromatic amine functionality allows for diazotization followed by coupling reactions to produce azo dyes.[3][4] Furthermore, the compound's electronic properties make it a candidate for incorporation into polymers or organic materials where specific electronic or thermal characteristics are desired.[6][13]

Experimental Protocol: Amide Coupling

Objective: To perform a standard amide coupling reaction using 2-Amino-4,5-dimethoxybenzoic acid as the amine component (illustrative example).

This protocol is a generalized procedure. Specific reagents, stoichiometries, and reaction conditions must be optimized for the specific carboxylic acid partner.

Materials:

  • A carboxylic acid of interest

  • 2-Amino-4,5-dimethoxybenzoic acid

  • Coupling agent (e.g., HBTU, PyBOP)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in the anhydrous solvent.

  • Add the coupling agent (1.1 eq.) and DIPEA (2.5 eq.). Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step forms a highly reactive ester intermediate. The choice of a phosphonium- or uronium-based coupling agent like PyBOP is often effective for couplings involving the less nucleophilic aromatic amine of anthranilic acid derivatives.[12]

  • Add 2-Amino-4,5-dimethoxybenzoic acid (1.05 eq.) to the activated mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions can take from a few hours to overnight.

  • Upon completion, quench the reaction with a mild aqueous acid (e.g., 1M HCl) or saturated ammonium chloride solution.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired amide.

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety.

  • Hazard Classifications: 2-Amino-4,5-dimethoxybenzoic acid is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (STOT SE 3, H335).[1][8][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[8][14]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8][15] Avoid contact with skin and eyes.[15][16] Wash hands thoroughly after handling.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16][17] Keep away from strong oxidizing agents, strong acids, and strong bases.[15]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[8][14]

    • Skin: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[8][15]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8][15]

Conclusion

2-Amino-4,5-dimethoxybenzoic acid stands out as a highly versatile and valuable building block in organic synthesis. Its unique combination of an aromatic amine, a carboxylic acid, and activating methoxy groups provides a rich platform for chemical derivatization. From the construction of complex pharmaceutical agents and peptidomimetics to the development of novel materials, its strategic application enables the efficient synthesis of high-value molecules. A comprehensive understanding of its properties, synthetic routes, and reactivity, as detailed in this guide, empowers researchers and developers to fully leverage its potential in their scientific endeavors.

References

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The Emerging Potential of 2-Amino-3,5-dimethoxybenzoic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The anthranilic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a diverse array of therapeutic agents. This technical guide delves into the untapped potential of a specific, yet underexplored, derivative: 2-Amino-3,5-dimethoxybenzoic acid . Drawing upon structure-activity relationships of analogous compounds and established pharmacological principles, this document outlines a strategic approach for investigating its promise as a novel candidate in oncology, anti-inflammatory, and antimicrobial research. We provide a comprehensive overview of its synthetic accessibility, propose key biological targets, and present detailed, field-proven experimental protocols for its evaluation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore new chemical entities for unmet medical needs.

Introduction: The Anthranilic Acid Scaffold as a Privileged Structure

Anthranilic acid (2-aminobenzoic acid) and its derivatives are recognized as "privileged structures" in drug discovery, capable of interacting with a wide range of biological targets.[1][2] This versatility stems from the presence of both an amino group and a carboxylic acid, which can be readily modified to modulate the compound's physicochemical properties and target affinity.[1] The literature is replete with examples of anthranilic acid-based compounds exhibiting significant anticancer, anti-inflammatory, and antimicrobial activities.[2][3]

The subject of this guide, this compound, presents a unique substitution pattern that warrants dedicated investigation. The presence of two methoxy groups at the 3 and 5 positions can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. This guide will explore the hypothetical, yet scientifically grounded, therapeutic applications of this intriguing molecule.

Core Structure and Synthetic Strategy

Proposed Synthesis of this compound

A potential synthetic route involves the reduction of the nitro group of a suitable precursor. A general protocol adapted from a similar synthesis is presented below.[4]

Step 1: Reduction of 3,5-Dimethoxy-2-nitrobenzoic Acid

A solution of 3,5-dimethoxy-2-nitrobenzoic acid in a suitable solvent (e.g., methanol or ethanol) is subjected to catalytic hydrogenation.

  • Reaction: 3,5-dimethoxy-2-nitrobenzoic acid is dissolved in an appropriate solvent.

  • Catalyst: 10% Palladium on carbon (Pd/C) is added to the solution.

  • Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.

This synthetic accessibility provides a solid foundation for producing the core molecule and its derivatives for biological evaluation.

Hypothesized Medicinal Chemistry Applications and Investigational Pathways

Based on the known biological activities of structurally related aminobenzoic and dimethoxybenzoic acid derivatives, we propose three primary avenues for the investigation of this compound: oncology, anti-inflammatory, and antimicrobial applications.

Anticancer Potential: A Cytotoxic Scaffold

Numerous derivatives of 2-aminobenzoic acid have demonstrated significant cytotoxic activity against various cancer cell lines.[5][6] The mechanism of action for many of these compounds involves the inhibition of key cellular processes such as DNA replication and cell division.

Hypothesis: The unique electronic and steric properties conferred by the 3,5-dimethoxy substitution pattern on the 2-aminobenzoic acid core may lead to potent and selective anticancer activity.

Investigational Workflow:

anticancer_workflow cluster_synthesis Synthesis & Derivatization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_target Target Identification start This compound Core derivatization Synthesize Library of Analogs (Amides, Esters) start->derivatization mtt_assay MTT Cytotoxicity Assay (e.g., MCF-7, HCT-116, A549) derivatization->mtt_assay apoptosis_assay Apoptosis Assays (Annexin V/PI Staining) mtt_assay->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle kinase_panel Kinase Inhibition Profiling apoptosis_assay->kinase_panel

Figure 1: Workflow for Investigating Anticancer Potential.

Anti-Inflammatory Applications: Targeting Cyclooxygenase (COX) Enzymes

Anthranilic acid derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[3][7][8] The dimethoxy substitution has also been associated with anti-inflammatory effects in other molecular scaffolds.[9]

Hypothesis: this compound may act as a selective or non-selective inhibitor of COX-1 and/or COX-2, thereby reducing the production of pro-inflammatory prostaglandins.

Proposed Signaling Pathway Inhibition:

cox_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes (Physiological Functions) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Test_Compound This compound Test_Compound->COX1 Inhibition? Test_Compound->COX2 Inhibition?

Figure 2: Hypothesized Inhibition of the COX Pathway.

Antimicrobial Potential: A Broad-Spectrum Scaffold

The anthranilic acid core is present in several compounds with reported antibacterial and antifungal activities.[2] The mechanism of action can vary, from disrupting cell wall synthesis to inhibiting essential metabolic pathways.

Hypothesis: Derivatives of this compound could exhibit broad-spectrum antimicrobial activity against clinically relevant bacterial and fungal pathogens.

Detailed Experimental Protocols

To facilitate the investigation of this compound, we provide detailed, step-by-step protocols for key in vitro assays.

Protocol for MTT Cytotoxicity Assay

This protocol is designed to assess the cytotoxic effects of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Protocol for Broth Microdilution Antimicrobial Susceptibility Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various microorganisms.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Sterile 96-well microtiter plates

  • This compound (dissolved in a suitable solvent)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the appropriate broth directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted inoculum to each well containing the test compound. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Protocol for In Vitro Cyclooxygenase (COX) Inhibition Assay

This colorimetric assay measures the peroxidase activity of COX-1 and COX-2 to determine the inhibitory potential of the test compound.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • This compound (dissolved in DMSO)

  • Positive control (e.g., celecoxib for COX-2, indomethacin for non-selective)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in the reaction buffer.

  • Assay Setup: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2 in separate wells).

  • Inhibitor Addition: Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to each well.

  • Kinetic Measurement: Immediately measure the absorbance at 590 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each concentration. Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Data Presentation and Interpretation

All quantitative data from the proposed assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives

CompoundMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)A549 IC₅₀ (µM)
This compound TBDTBDTBD
Derivative 1 (Amide)TBDTBDTBD
Derivative 2 (Ester)TBDTBDTBD
Doxorubicin (Control)Ref. ValueRef. ValueRef. Value

Table 2: Hypothetical Antimicrobial Activity of this compound

OrganismMIC (µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD
Candida albicansTBD
Ciprofloxacin (Control)Ref. Value
Fluconazole (Control)Ref. Value

Table 3: Hypothetical COX Inhibition Data for this compound

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound TBDTBDTBD
Celecoxib (Control)Ref. ValueRef. ValueRef. Value
Indomethacin (Control)Ref. ValueRef. ValueRef. Value

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its structural similarity to known bioactive molecules, coupled with its synthetic tractability, makes it an attractive starting point for medicinal chemistry campaigns. The proposed investigational pathways in oncology, inflammation, and infectious diseases provide a clear roadmap for elucidating its therapeutic potential. The detailed experimental protocols included in this guide offer a practical framework for researchers to initiate these investigations. Future work should focus on the synthesis and screening of a diverse library of derivatives to establish robust structure-activity relationships and to identify lead compounds with optimized potency, selectivity, and pharmacokinetic properties.

References

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  • [Reference for anthranilic acid derivatives as anti-inflamm
  • Beniwal, M., et al. ANTI-INFLAMMATORY, ANTIMICROBIAL ACTIVITY AND QSAR STUDIES OF ANTHRANILIC ACID DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Shafi, S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]

  • Ishida, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity of the Natural Cyclooxygenase-2 Inhibitor Axinelline A and Its Analogues. Journal of Natural Products, 86(4), 933-942. [Link]

  • Şenol, İ. M., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 48(3), 616-631.
  • Rani, P., Srivastava, V. K., & Kumar, A. (2003).
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  • Singh, U. P., & Singh, R. K. (1980).
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  • [Reference for n
  • Abdel-Aziz, A. A. M., et al. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022.
  • Al-Ghorbani, M., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents.
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  • Le, T. B., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1)
  • Romagnoli, R., et al. (2014). Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. Bioorganic & Medicinal Chemistry, 22(18), 5049-5063.
  • Grewal, A. S., et al. (2019). Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators. Chemistry Central Journal, 13(1), 1-17.
  • Zhang, M. J., et al. (2016). Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives. Medicinal Chemistry, 12(4), 367-376.
  • [Reference for gefitinib synthesis intermedi
  • [Reference for synthesis of 2-amino-6-substituted benzothiazoles]
  • Ghorab, M. M., et al. (2021).
  • Zhang, S. Q., et al. (2015). Synthesis and Anticancer Effects Evaluation of 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)benzo[d]thiazol-2-yl)urea as Anticancer Agents With Low Toxicity. Bioorganic & Medicinal Chemistry, 23(19), 6477-6485.
  • Abdellattif, M. H., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 23(2), 443.
  • Fassihi, A., et al. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Scientific Reports, 14(1), 1-14.

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An In-depth Technical Guide to the Precursors and Synthesis of 2-Amino-3,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

2-Amino-3,5-dimethoxybenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring an amine, a carboxylic acid, and two methoxy groups, provides multiple reaction sites for derivatization and construction of novel molecular scaffolds.[2][3] This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the selection of starting materials, the causality behind key experimental choices, and detailed, field-proven protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Importance of this compound

The value of this compound as a synthetic intermediate lies in the strategic placement of its functional groups. The nucleophilic amino group and the electrophilic carboxylic acid group allow for orthogonal chemical transformations such as amidation, esterification, and diazotization. The electron-donating methoxy groups activate the aromatic ring, influencing its reactivity in electrophilic substitution reactions and serving as handles for potential ether cleavage to reveal phenolic functionalities. This trifecta of reactive sites makes it an invaluable precursor for creating diverse chemical entities with tailored biological and material properties.[2]

The Primary Synthetic Pathway: A Two-Step Approach

The most reliable and widely adopted synthesis of this compound commences from the commercially available precursor, 3,5-Dimethoxybenzoic acid . The synthesis is a classic two-step sequence involving:

  • Regioselective Nitration: An electrophilic aromatic substitution to introduce a nitro group at the C2 position.

  • Nitro Group Reduction: Conversion of the nitro intermediate to the target primary amine.

This pathway is favored for its high degree of predictability and control over isomer formation.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Core Synthesis 3,5-Dihydroxybenzoic_acid 3,5-Dihydroxybenzoic Acid 3,5-Dimethoxybenzoic_acid 3,5-Dimethoxybenzoic Acid 3,5-Dihydroxybenzoic_acid->3,5-Dimethoxybenzoic_acid Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) 2-Nitro-3,5-dimethoxybenzoic_acid 2-Nitro-3,5-dimethoxy- benzoic Acid 3,5-Dimethoxybenzoic_acid->2-Nitro-3,5-dimethoxybenzoic_acid Step 1: Nitration (HNO₃, H₂SO₄) Final_Product 2-Amino-3,5-dimethoxy- benzoic Acid 2-Nitro-3,5-dimethoxybenzoic_acid->Final_Product Step 2: Reduction (e.g., H₂, Pd/C)

Caption: Overall synthetic pathway to this compound.

Precursor Analysis and Synthesis

Primary Starting Material: 3,5-Dimethoxybenzoic Acid

3,5-Dimethoxybenzoic acid is the logical and most common starting point for this synthesis.[4][5] It is a stable, crystalline solid readily available from commercial suppliers. Its structure provides the foundational dimethoxy-substituted benzene ring.

Synthesis of 3,5-Dimethoxybenzoic Acid

For applications requiring synthesis from more fundamental precursors, 3,5-Dimethoxybenzoic acid can be prepared in high yield from 3,5-dihydroxybenzoic acid .

  • Reaction: Williamson Ether Synthesis.

  • Mechanism: The phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid are deprotonated by a base (e.g., potassium carbonate) to form phenoxides. These nucleophilic phenoxides then react with a methylating agent, such as dimethyl sulfate or methyl iodide, via an SN2 reaction to form the methyl ethers.

  • Causality: Potassium carbonate is a suitable base as it is strong enough to deprotonate the phenols but not the carboxylic acid, providing selectivity. Acetone is a common solvent as it is polar aprotic and facilitates the SN2 reaction. A subsequent hydrolysis step with a strong base like NaOH is often employed to saponify any methyl ester that may have formed as a side product, followed by acidification to yield the pure carboxylic acid.[6]

Protocol 1: Synthesis of 3,5-Dimethoxybenzoic Acid [6]

  • To a flask containing 3,5-dihydroxybenzoic acid (1.0 eq) in acetone, add potassium carbonate (3.0 eq).

  • Stir the suspension at room temperature and add dimethyl sulfate (2.5 eq) dropwise.

  • Heat the mixture to reflux (approx. 55°C) and maintain for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction and remove acetone under reduced pressure.

  • Add water and 30% sodium hydroxide solution to the residue and heat at 75°C for 4 hours to ensure complete hydrolysis of any ester byproduct.

  • Cool the solution to room temperature and carefully acidify with concentrated hydrochloric acid to pH ~2-3, at which point a white solid will precipitate.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 3,5-dimethoxybenzoic acid (typical yield >95%).

Step 1: Regioselective Nitration

The introduction of the nitro group is the most critical step for defining the final substitution pattern.

  • Reaction: Electrophilic Aromatic Substitution.

  • Reagents: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile.

  • Regioselectivity Explained: The regiochemical outcome is a result of the combined directing effects of the substituents:

    • Methoxy Groups (-OCH₃): Strongly activating and ortho, para-directing.

    • Carboxylic Acid Group (-COOH): Deactivating and meta-directing.

The two methoxy groups strongly activate the C2, C4, and C6 positions. The carboxylic acid group directs incoming electrophiles to the C5 position (which is already substituted). The C2 and C6 positions are electronically equivalent and most activated. Therefore, nitration occurs selectively at one of these positions, yielding the desired 2-Nitro-3,5-dimethoxybenzoic acid .

Step 2: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a standard transformation in organic synthesis, but the choice of method can impact yield, purity, and scalability.[7]

Method A: Catalytic Hydrogenation (Preferred)

This is the most common and efficient method for this reduction.[8]

  • Reagents: Hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C) or Raney Nickel.

  • Causality & Trustworthiness: Catalytic hydrogenation is a clean reaction; the only byproduct is water. It proceeds with high yield and selectivity, avoiding the use of harsh acids or metal wastes. The reaction can be monitored by the cessation of hydrogen uptake. This method is highly reliable and scalable.

Method B: Metal-Acid Reduction

This classic method remains a viable alternative.

  • Reagents: An active metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

  • Causality: The metal acts as the reducing agent, transferring electrons to the nitro group in an acidic medium. This method is robust and inexpensive but generates significant metallic waste, which can complicate purification and pose environmental challenges.

Other Reducing Agents

Reagents like sodium hydrosulfite or hydrazine hydrate in the presence of a catalyst (e.g., Raney-Ni, ferric salts) can also be used.[9] These are often employed when other functional groups sensitive to catalytic hydrogenation are present.

Data Summary: Comparison of Reduction Methods
MethodReagentsTypical YieldAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C (5-10 mol%) or Raney-Ni>90%High yield, clean, easy work-up, scalableRequires specialized hydrogenation equipment, catalyst cost
Metal-Acid Reduction Fe/HCl or SnCl₂/HCl75-85%Inexpensive reagents, robust reactionGenerates metallic waste, harsh acidic conditions, purification can be complex
Hydrazine Reduction N₂H₄·H₂O, Catalyst (e.g., Fe-C)80-90%Avoids high-pressure H₂, good selectivityHydrazine is highly toxic, potential for side reactions

Validated Experimental Workflow

The following protocol details the synthesis from the nitration of 3,5-dimethoxybenzoic acid through to the final product via catalytic hydrogenation.

Workflow cluster_nitration Part A: Nitration cluster_reduction Part B: Reduction A1 Dissolve 3,5-dimethoxybenzoic acid in conc. H₂SO₄ at 0°C A2 Add nitrating mixture (HNO₃/H₂SO₄) dropwise maintaining T < 10°C A1->A2 A3 Stir at RT for 2-4h (Monitor by TLC/HPLC) A2->A3 A4 Quench reaction by pouring onto ice-water A3->A4 A5 Filter, wash with water, and dry the nitro-product A4->A5 B1 Suspend nitro-product in Methanol or Ethanol A5->B1 Intermediate Product B2 Add Pd/C catalyst (5-10% w/w) B1->B2 B3 Pressurize vessel with H₂ (50 psi) and stir at RT B2->B3 B4 Monitor H₂ uptake until cessation (typically 4-8h) B3->B4 B5 Filter through Celite to remove catalyst B4->B5 B6 Evaporate solvent to yield This compound B5->B6

Caption: Step-by-step experimental workflow for the core synthesis.

Protocol 2: Synthesis of this compound

Part A: 2-Nitro-3,5-dimethoxybenzoic acid

  • In a flask equipped with a magnetic stirrer and thermometer, cool concentrated sulfuric acid (5 mL per gram of starting material) to 0°C in an ice bath.

  • Slowly add 3,5-dimethoxybenzoic acid (1.0 eq) in portions, ensuring the temperature remains below 10°C.

  • Separately, prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 mL per mL of nitric acid), pre-cooled to 0°C.

  • Add the nitrating mixture dropwise to the benzoic acid solution, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.

  • A precipitate will form. Filter the solid, wash it extensively with cold water until the washings are neutral, and dry under vacuum.

Part B: this compound [8][10]

  • Charge a hydrogenation vessel with the 2-Nitro-3,5-dimethoxybenzoic acid (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight relative to the nitro compound).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to approximately 50 psi (3.5 bar).

  • Stir the suspension vigorously at room temperature. The reaction is exothermic and may require initial cooling.

  • Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is complete (typically 4-8 hours).

  • Depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization if necessary.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (2026, January 5). The Role of 2-Amino-4,5-dimethoxybenzoic Acid in Modern Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-3,5-dimethoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (1982). Reduction of nitrobenzoic acid - JPS5726652A.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Indian Journal of Chemistry. (2009). A new reagent for selective reduction of nitro group. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2000). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from [Link]

  • DC Chemicals. (n.d.). 3,5-Dimethoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (2021). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - CN112778147A.
  • National Institutes of Health (NIH). (2018). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

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Methodological & Application

Synthesis of quinazoline derivatives from 2-Amino-3,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Validated, Two-Step Synthesis of 6,8-Dimethoxy-Substituted Quinazolinone Derivatives from 2-Amino-3,5-dimethoxybenzoic Acid

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of 6,8-dimethoxy-substituted quinazolinone derivatives, starting from the readily available this compound. The described two-step methodology proceeds through a stable benzoxazinone intermediate, offering a versatile and efficient route to a library of novel quinazolinone compounds. This guide emphasizes the causality behind experimental choices, provides robust protocols for synthesis and characterization, and includes a troubleshooting guide to ensure reproducible and high-yield outcomes.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its oxidized form, quinazolinone, are bicyclic heterocyclic compounds composed of fused benzene and pyrimidine rings.[1] This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to interact with a multitude of biological targets through various molecular interactions.[1][4] The clinical success of drugs like Gefitinib (an EGFR inhibitor for lung cancer) and Prazosin (an α1-blocker for hypertension) underscores the therapeutic potential embedded within this heterocyclic system.[5][6]

The synthesis of quinazolinones often begins with anthranilic acid or its derivatives.[7][8][9] The strategic selection of this compound as the starting material allows for the direct incorporation of methoxy groups at the 6 and 8 positions of the final quinazolinone core. These substituents are crucial, as they can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity to target proteins or improving metabolic stability.[4]

This guide details a common and highly effective synthetic strategy: the initial acylation of the anthranilic acid derivative and subsequent dehydrative cyclization to form a 2-substituted-6,8-dimethoxy-4H-3,1-benzoxazin-4-one intermediate. This stable and isolable intermediate is then reacted with a primary amine to yield the target 2,3-disubstituted-6,8-dimethoxy-quinazolin-4(3H)-one.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: formation of the benzoxazinone intermediate and its subsequent conversion to the target quinazolinone. Each stage is followed by appropriate purification and characterization to validate the outcome.

G cluster_0 Stage 1: Benzoxazinone Synthesis cluster_1 Stage 2: Quinazolinone Synthesis cluster_2 Validation Start This compound Acylation Protocol 1: Acylation & Dehydrative Cyclization Start->Acylation Intermediate 6,8-Dimethoxy-2-R1- 4H-3,1-benzoxazin-4-one Acylation->Intermediate Amination Protocol 2: Amination & Ring Transformation Intermediate->Amination CrudeProduct Crude Quinazolinone Product Amination->CrudeProduct Purification Purification (Recrystallization / Chromatography) CrudeProduct->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Pure 2,3-Disubstituted-6,8-dimethoxy -quinazolin-4(3H)-one Characterization->FinalProduct

Caption: High-level workflow for the two-stage synthesis.

Experimental Protocols

Part I: Synthesis of 6,8-Dimethoxy-2-substituted-4H-3,1-benzoxazin-4-one (Intermediate)

Principle: This step involves the acylation of the amino group of this compound with an acyl chloride, followed by an in-situ dehydrative cyclization. Acetic anhydride is a highly effective dehydrating agent that facilitates the formation of the six-membered oxazinone ring.[7][9]

Materials and Reagents:

  • This compound

  • Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 eq)

  • Acetic Anhydride (3-5 eq)

  • Pyridine (as solvent and acid scavenger)

  • Ice-cold water

  • Ethanol (for recrystallization)

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous pyridine (20 mL) under a nitrogen atmosphere.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise over 15 minutes. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Causality Note: The dropwise addition at low temperature controls the exothermic acylation reaction. Pyridine acts as both a solvent and a base to neutralize the HCl gas generated during the reaction.

  • Cyclization: Add acetic anhydride (4.0 eq) to the reaction mixture. Heat the mixture to reflux (approx. 110-120 °C) and maintain for 3-4 hours.

    • Pro-Tip: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the N-acylated intermediate spot disappears and a new, less polar spot corresponding to the benzoxazinone appears.

  • Work-up and Isolation: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Precipitation: A solid precipitate of the benzoxazinone intermediate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual pyridine and acetic acid, then with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. The product is often pure enough for the next step. If necessary, recrystallize from ethanol to obtain the pure 6,8-Dimethoxy-2-substituted-4H-3,1-benzoxazin-4-one.

Part II: Synthesis of 2,3-Disubstituted-6,8-dimethoxy-quinazolin-4(3H)-one

Principle: The benzoxazinone intermediate undergoes a nucleophilic attack at the ester carbonyl (C4) by a primary amine. This leads to the opening of the oxazinone ring, followed by intramolecular cyclization and dehydration to form the thermodynamically stable six-membered pyrimidine ring of the quinazolinone core.[10]

Materials and Reagents:

  • 6,8-Dimethoxy-2-substituted-4H-3,1-benzoxazin-4-one (from Part I)

  • Primary Amine (R₂-NH₂) (1.2 eq)

  • Glacial Acetic Acid or N,N-Dimethylformamide (DMF) as solvent

  • Ethanol or Ethyl Acetate (for purification)

  • Hexane (for purification)

Step-by-Step Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the benzoxazinone intermediate (1.0 eq) in glacial acetic acid (15 mL).

  • Amine Addition: Add the primary amine (1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 118 °C for acetic acid) for 4-6 hours.

    • Causality Note: Acetic acid serves as a polar protic solvent that facilitates the reaction and can also act as a catalyst. For less reactive amines, a higher boiling solvent like DMF may be used to achieve higher reaction temperatures.

  • Monitoring: Monitor the reaction by TLC until the benzoxazinone starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 100 mL of ice-cold water. A solid precipitate of the crude quinazolinone should form. If the product is oily, try scratching the inside of the flask with a glass rod to induce crystallization.

  • Filtration: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Purify the crude product by either recrystallization (e.g., from ethanol) or silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the synthesized quinazolinone derivative.

Technique Expected Observations for a 2-Aryl-3-Alkyl-6,8-dimethoxy-quinazolin-4(3H)-one
¹H NMR Aromatic Protons: Signals between δ 7.0-8.5 ppm. The two protons on the quinazolinone core (H-5 and H-7) will appear as distinct singlets or doublets (due to meta-coupling) around δ 7.0-7.5 ppm.[11][12] Methoxy Protons: Two sharp singlets, each integrating to 3H, typically around δ 3.9-4.1 ppm. Substituent Protons: Signals corresponding to the R¹ (at C2) and R² (at N3) groups in their expected regions.
¹³C NMR Carbonyl Carbon (C4): A characteristic signal in the downfield region, typically around δ 160-165 ppm.[13] Quaternary Carbons (C2, C8a, C4a): Signals in the δ 145-160 ppm range. Methoxy Carbons: Signals around δ 55-60 ppm. Aromatic Carbons: Signals in the δ 100-140 ppm range.
Mass Spec (MS) The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target compound.
FT-IR C=O Stretch: A strong absorption band around 1670-1690 cm⁻¹ corresponding to the amide carbonyl. C=N Stretch: An absorption band around 1600-1620 cm⁻¹. C-O Stretch: Bands for the methoxy groups around 1200-1250 cm⁻¹.

Mechanistic Insight

The transformation of the benzoxazinone intermediate into the quinazolinone is a classic example of a nucleophilic acyl substitution followed by cyclization.

Caption: Reaction mechanism for quinazolinone formation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in Part I (Benzoxazinone formation) 1. Incomplete acylation due to inactive acyl chloride. 2. Insufficient heating/time for cyclization. 3. Starting material is not fully dissolved.1. Use freshly opened or distilled acyl chloride. 2. Ensure reflux temperature is reached and extend reaction time, monitoring by TLC. 3. Use a co-solvent like anhydrous THF if solubility in pyridine is an issue.
Starting material remains after Part II 1. Amine is not sufficiently nucleophilic. 2. Reaction temperature is too low.1. Switch solvent from acetic acid to DMF or toluene to achieve higher temperatures (140-150 °C). 2. Add a catalytic amount of p-toluenesulfonic acid (p-TSA) to promote the reaction.
Formation of multiple by-products 1. Reaction temperature is too high, causing decomposition. 2. Amine or other reagents are impure.1. Lower the reaction temperature and increase the reaction time. 2. Purify the amine (e.g., by distillation) before use. Ensure all solvents are anhydrous.
Difficulty in product purification/crystallization 1. Product is an oil at room temperature. 2. Presence of persistent impurities.1. Attempt to form a salt (e.g., hydrochloride) which may be crystalline. 2. Perform silica gel column chromatography with a carefully selected solvent system. Start with a non-polar solvent and gradually increase polarity.

Conclusion

This application note provides a comprehensive and reliable protocol for synthesizing 6,8-dimethoxy-substituted quinazolinone derivatives. By leveraging a stable benzoxazinone intermediate, this method offers high versatility for introducing diverse substituents at the 2- and 3-positions, making it an invaluable tool for generating libraries of novel compounds for drug discovery and medicinal chemistry research. The detailed procedural steps, causal explanations, and troubleshooting guide are designed to empower researchers to achieve successful and reproducible outcomes.

References

  • International Journal of Innovative Research in Technology (IJIRT). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development.
  • Al-Obaidi, A., & Al-Shimmari, R. (2012). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Pakistan Journal of Pharmaceutical Sciences, 25(1), 183-191. [Link]

  • ResearchGate. 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives. [Link]

  • Jadhav, S. (2024).
  • Yadav, M. R., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 12(10), 1695-1716.
  • Auti, P. S., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6544. [Link]

  • Generis Publishing. (2021). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.
  • Oriental Journal of Chemistry. (2023).
  • Rastegar, M. F., et al. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 10(4), 769-777. [Link]

  • Auti, P. S., George, G., & Paul, A. T. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Medicinal Chemistry, 11(12), 1439-1457. [Link]

  • Russian Journal of Organic Chemistry. (2025).
  • Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • ResearchGate. Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. [Link]

  • DergiPark. (2018). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds.
  • MDPI. (2023). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. [Link]

  • Wikipedia. Quinazoline. [Link]

  • Al-Suwaidan, I. A., et al. (2013). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2013, 395637. [Link]

  • Chinese Chemical Letters. (2013). Quinazoline derivatives: synthesis and bioactivities. [Link]

  • Bentham Science. Synthesis of Quinazoline Derivatives. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • BenchChem. (2025).
  • Google Patents. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Organic Chemistry Portal. Quinazoline synthesis. [Link]

  • BenchChem. (2025).
  • SciELO Brazil. (2022). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. [Link]

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Application Notes and Protocols: Utilizing 2-Amino-3,5-dimethoxybenzoic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

2-Amino-3,5-dimethoxybenzoic acid is a non-proteinogenic amino acid derivative of anthranilic acid, presenting unique opportunities in modern peptide chemistry. Its rigid aromatic scaffold, substituted with electron-donating methoxy groups, makes it a compelling building block for inducing specific conformational constraints, enhancing proteolytic stability, and serving as a scaffold in peptidomimetics and peptide-drug conjugates. This guide provides a comprehensive framework for the effective utilization of this compound in peptide synthesis. We address the inherent challenges of coupling to a sterically hindered and electronically modulated aromatic amine by providing detailed, field-tested protocols for N-terminal protection and subsequent incorporation into peptide chains using solution-phase techniques. Furthermore, we explore its potential as a rigid linker in complex peptide constructs.

Introduction: The Scientific Rationale for Incorporation

The rational design of peptides with enhanced therapeutic properties often necessitates the incorporation of non-natural amino acids.[1] this compound, as a derivative of anthranilic acid, offers several strategic advantages:

  • Conformational Rigidity: The planar aromatic ring acts as a potent turn-inducing element. Its integration into a peptide backbone can force the chain to adopt well-defined secondary structures, such as β-turns, which are often crucial for mimicking the bioactive conformation of natural peptides and proteins.[2]

  • Enhanced Proteolytic Resistance: The non-natural structure of the residue can sterically hinder recognition and cleavage by proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.[3]

  • Modulated Pharmacokinetics: The aromatic character and methoxy substituents can influence the lipophilicity and hydrogen bonding potential of the resulting peptide, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

  • Versatile Chemical Scaffold: This molecule serves as a valuable building block for more complex structures, including pharmaceuticals and other specialized organic molecules.[4][5]

The primary synthetic challenge arises from the reduced nucleophilicity of the aromatic amine at the 2-position, which can lead to inefficient and slow coupling reactions compared to aliphatic amines.[2] However, the presence of two electron-donating methoxy groups at the 3- and 5-positions is anticipated to partially mitigate this effect by increasing the electron density on the aromatic ring, thereby enhancing the amine's nucleophilicity relative to unsubstituted anthranilic acid. Optimized protocols with robust coupling agents are essential for successful incorporation.[2]

Protocol 1: N-Terminal Protection of this compound

Prior to its use as a building block in stepwise peptide synthesis, the amino group of this compound must be protected. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is ideal for a strategy employing acid-labile side-chain protecting groups.[6]

Experimental Workflow: Fmoc Protection

cluster_0 Fmoc Protection Workflow start Dissolve 2-Amino-3,5- dimethoxybenzoic Acid add_base Add NaHCO₃ in Dioxane/Water start->add_base cool Cool to 0°C (Ice Bath) add_base->cool add_fmoc Add Fmoc-OSu Dropwise cool->add_fmoc react Warm to RT Stir Overnight add_fmoc->react acidify Acidify to pH 2-3 with 1M HCl react->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Water & Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry end_node Yields Fmoc-Protected Product dry->end_node

Caption: Workflow for N-terminal Fmoc protection.

Step-by-Step Methodology

This protocol is adapted from established methods for protecting similar anthranilic acid derivatives.[2]

  • Dissolution: Dissolve 1.0 equivalent of this compound in a 1:1 (v/v) mixture of dioxane and water.

  • Basification: Add 2.5 equivalents of sodium bicarbonate (NaHCO₃) and stir until the solid is fully dissolved.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Fmoc Reagent Addition: Slowly add a solution of 1.1 equivalents of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in dioxane dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor progress using Thin Layer Chromatography (TLC).

  • Acidification: Carefully acidify the reaction mixture to a pH of 2-3 with 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Fmoc-2-Amino-3,5-dimethoxybenzoic acid.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Materials & Reagents
Reagent/MaterialPurpose
This compoundStarting Material
Fmoc-OSuFmoc Protecting Group Source
Dioxane / WaterSolvent System
Sodium Bicarbonate (NaHCO₃)Base
1M Hydrochloric Acid (HCl)Acid for Workup
Ethyl AcetateExtraction Solvent
BrineAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent

Protocol 2: Solution-Phase Peptide Coupling

Incorporating the protected building block into a peptide chain requires careful selection of coupling reagents to overcome the low reactivity of the aromatic amine. Phosphonium- or uronium-based reagents like PyBOP and HATU are often effective for such hindered couplings.[2]

Experimental Workflow: Dipeptide Formation

cluster_1 Solution-Phase Coupling Workflow cluster_acid Acid Activation cluster_amine Amine Preparation acid Dissolve Fmoc-AA-OH, HATU, HOAt in DMF add_base_acid Add DIPEA Stir 5 min (Pre-activate) acid->add_base_acid combine Combine Activated Acid and Amine Solutions add_base_acid->combine amine Dissolve Amino Acid Ester HCl in DMF add_base_amine Add DIPEA (Neutralize) Stir 10 min amine->add_base_amine add_base_amine->combine react Stir at RT Monitor by LC-MS combine->react workup Aqueous Workup (NaHCO₃, HCl, Brine) react->workup purify Purify by Flash Chromatography workup->purify

Caption: Workflow for solution-phase dipeptide synthesis.

Step-by-Step Methodology

This protocol describes the coupling of N-Fmoc-2-Amino-3,5-dimethoxybenzoic acid to an amino acid C-terminal ester.

  • Amine Preparation: In a flask, dissolve the C-terminal amino acid ester hydrochloride (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) and stir for 10 minutes at room temperature to neutralize the salt.

  • Acid Pre-activation: In a separate flask, dissolve N-Fmoc-2-Amino-3,5-dimethoxybenzoic acid (1.0 equivalent), HATU (1.1 equivalents), and HOAt (1.2 equivalents) in anhydrous DMF. Add DIPEA (2.0 equivalents) to this mixture and stir for 5 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the pre-activated acid solution to the amine solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction may be slow, potentially requiring several hours to overnight for completion. Monitor the formation of the dipeptide by TLC or LC-MS.[2]

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel to obtain the desired product.

Coupling Reagent Considerations
Coupling ReagentClassTypical Yields for Hindered CouplingsNotes
HATU / HOAtUronium80 - 98%Highly efficient, rapid activation.[7]
PyBOP / HOBtPhosphonium75 - 95%Effective for hindered couplings.[2][7]
DIC / OxymaCarbodiimide60 - 90%Cost-effective, lower risk of racemization.[8]

Application Focus: A Rigid Linker for Peptide Conjugates

Beyond backbone modification, the defined geometry of this compound makes it an excellent candidate for use as a rigid linker or spacer in more complex biomolecules.[3] Unlike flexible linkers (e.g., (Gly-Gly-Gly-Gly-Ser)n repeats) that allow for significant conformational freedom, a rigid linker maintains a fixed distance and spatial orientation between two conjugated moieties.[9]

This property is highly desirable in applications such as:

  • Multivalent Ligands: Spacing two peptide domains at an optimal distance to achieve simultaneous binding to multiple receptor sites, enhancing avidity.

  • Peptide-Drug Conjugates (PDCs): Positioning a cytotoxic payload away from the peptide's binding domain to prevent steric hindrance.

  • Fluorescent Probes: Preventing quenching effects between a peptide and a conjugated fluorophore.

Conceptual Use as a Rigid Linker

cluster_2 Conceptual Diagram: Rigid Linker Application domain_a Peptide Domain A (e.g., Targeting Moiety) linker Rigid Linker (2-Amino-3,5-dimethoxy -benzoic acid) domain_a->linker Amide Bond domain_b Functional Domain B (e.g., Payload, Fluorophore) linker->domain_b Amide Bond caption Maintains fixed distance and orientation between domains.

Caption: Role as a rigid linker between two domains.

Conclusion

This compound is a promising, albeit challenging, building block for advanced peptide synthesis. Its rigid aromatic structure provides a powerful tool for controlling peptide conformation and for constructing well-defined molecular architectures. The primary obstacle of its hindered aromatic amine can be overcome with optimized coupling protocols utilizing potent activating agents like HATU. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers and drug developers to explore the full potential of this unique amino acid derivative in creating next-generation peptidomimetics, conjugates, and other complex synthetic peptides.

References

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]

  • Cai, L., et al. (2006). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. National Institutes of Health. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2013). The Synthesis of Cyclic Peptides. ResearchGate. Retrieved from [Link]

  • Ghadiri, M., et al. (2000). Synthesis of cyclic peptides. Google Patents.
  • Amal, H., et al. (2021). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. MDPI. Retrieved from [Link]

  • Barany, G., et al. (2013). Methods of preparing cyclic peptides and uses thereof. Google Patents.
  • Yüksek, H., et al. (2018). Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. ResearchGate. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-methoxybenzoic acid. PubChem. Retrieved from [Link]

  • Breipohl, G., et al. (1989). 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cycloheplen-5-one: Application for the peptide amide linkers and guanidino protection of arginine during Fmoc solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]

  • Chen, X., et al. (2014). Peptide linkers for effective multivalent peptide binding. Google Patents.
  • Polyplus. (n.d.). Peptide Linkers in Protein Engineering. Polyplus. Retrieved from [Link]

  • Stehle, T., et al. (2012). Linker peptide and its use in fusion proteins. Google Patents.
  • Chilkoti, A., et al. (2015). Peptide linkers for polypeptide compositions and methods for using same. Google Patents.
  • Giel-Pietraszuk, M., et al. (2020). Fibrous Aggregates of Short Peptides Containing Two Distinct Aromatic Amino Acid Residues. ResearchGate. Retrieved from [Link]

  • Kolev, T., et al. (2012). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Semantic Scholar. Retrieved from [Link]

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Application Note & Protocol: Strategic N-Protection of 2-Amino-3,5-dimethoxybenzoic Acid for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of N-Protection in Synthesizing Novel Therapeutics

2-Amino-3,5-dimethoxybenzoic acid is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science.[1] Its structural motifs, including a nucleophilic aniline, a carboxylic acid, and electron-donating methoxy groups, make it a versatile precursor for the synthesis of complex molecules such as anti-inflammatory agents and antimicrobials.[1] However, the inherent reactivity of the amino group, particularly its nucleophilicity and basicity, necessitates a strategic protection strategy to prevent unwanted side reactions during subsequent synthetic transformations.[2][3] This guide provides a detailed examination of two robust and widely adopted N-protection methodologies for this compound: the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups.

The choice of a protecting group is a critical decision in multi-step synthesis, governed by its stability to various reaction conditions and the ease and selectivity of its removal.[2][3] The Boc group is favored for its stability in basic and nucleophilic environments and its facile cleavage under acidic conditions.[4][5][6] Conversely, the Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis, offering an orthogonal deprotection strategy.[7][8][9] This document will provide detailed, step-by-step protocols for both N-Boc and N-Cbz protection of this compound, explain the rationale behind the experimental choices, and present a comparative analysis to aid researchers in selecting the optimal strategy for their specific synthetic goals.

Comparative Overview of N-Protection Strategies

The selection of an appropriate N-protecting group is contingent on the overall synthetic route. The table below summarizes the key features of the Boc and Cbz protection protocols detailed in this guide.

ParameterN-Boc ProtectionN-Cbz Protection
Protecting Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl Chloroformate (Cbz-Cl)
Typical Base Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA)Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
Solvent System Dioxane/Water or Tetrahydrofuran (THF)Dioxane/Water or Acetone/Water
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 12-24 hours2-6 hours
Work-up Acidification and ExtractionAcidification and Extraction
Deprotection Condition Acidic (e.g., TFA, HCl)[4][10]Catalytic Hydrogenolysis (H₂, Pd/C)[7][9]
Key Advantages Mild deprotection for acid-sensitive substrates.Orthogonal to many acid/base labile groups.

Experimental Workflow for N-Protection

The general workflow for the N-protection of this compound is a straightforward and robust process. The key stages are outlined in the diagram below.

N_Protection_Workflow A Dissolution of Starting Material (this compound) B Addition of Base and Protecting Group Reagent A->B Reagents C Reaction Monitoring (TLC or LC-MS) B->C Stirring D Reaction Quench and Aqueous Work-up C->D Completion E Extraction with Organic Solvent D->E Phase Separation F Drying and Solvent Removal E->F Isolation G Purification (Recrystallization or Chromatography) F->G Crude Product H Characterization of N-Protected Product G->H Purified Product

Caption: General experimental workflow for the N-protection of this compound.

Protocol 1: N-Boc Protection of this compound

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and mild cleavage under acidic conditions.[4][5] The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O.[5]

Materials:
  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:
  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (2.5 equivalents) to the solution and stir until it is completely dissolved.[11]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

  • Reagent Addition: In a separate flask, prepare a solution of (Boc)₂O (1.1 equivalents) in dioxane. Add this solution dropwise to the cooled reaction mixture over a period of 30 minutes.[11]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of 2-3 with 1 M HCl.[11] This step protonates the carboxylate and any unreacted amine, facilitating the extraction of the desired product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[11]

  • Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove any residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected this compound.[11]

Protocol 2: N-Cbz Protection of this compound

The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas, was a landmark in peptide synthesis.[7] It is stable under a wide range of conditions but can be selectively removed by catalytic hydrogenolysis, a key feature of its orthogonality.[7][8][9] The protection reaction proceeds via the nucleophilic attack of the amine on the highly reactive benzyl chloroformate.[7]

Materials:
  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Acetone or Dioxane

  • Water

  • Sodium carbonate (Na₂CO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:
  • Dissolution and Cooling: Dissolve this compound (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a round-bottom flask. Cool the solution in an ice bath.[9]

  • Reagent Addition: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the internal temperature remains below 5 °C.[9] This controlled addition is critical to prevent the formation of undesired byproducts.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[9]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[9] The N-Cbz protected product will precipitate out of the solution.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).[9]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Cbz protected this compound.[9]

Deprotection Strategies: Reclaiming the Amine

The utility of a protecting group is ultimately defined by the ease and selectivity of its removal. The Boc and Cbz groups offer orthogonal deprotection pathways, providing synthetic flexibility.

Boc Deprotection

The Boc group is typically removed under acidic conditions. The mechanism involves the protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[5]

Boc_Deprotection A N-Boc Protected Amine B Acidic Conditions (e.g., TFA in DCM or HCl in Dioxane) A->B Reagent C Protonated Carbamate Intermediate B->C Protonation D Formation of tert-butyl cation and Carbamic Acid C->D Elimination E Decarboxylation D->E Spontaneous F Free Amine (as salt) E->F Product

Caption: Deprotection mechanism of a Boc-protected amine.

A common procedure involves dissolving the N-Boc protected compound in dichloromethane (DCM) and treating it with trifluoroacetic acid (TFA) at room temperature.[4][12] Alternatively, a solution of HCl in an organic solvent like dioxane or methanol can be used.[4][12]

Cbz Deprotection

The Cbz group is classically removed by catalytic hydrogenolysis. The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[7][9] This process releases toluene and the unstable carbamic acid, which spontaneously decarboxylates to give the free amine.[7]

Cbz_Deprotection A N-Cbz Protected Amine B Catalytic Hydrogenolysis (H₂, Pd/C in MeOH or EtOH) A->B Reagents C Adsorption to Catalyst Surface B->C D Cleavage of Benzylic C-O bond C->D Hydrogenolysis E Formation of Toluene and Carbamic Acid D->E F Decarboxylation E->F Spontaneous G Free Amine F->G Product

Caption: Deprotection mechanism of a Cbz-protected amine.

The Cbz-protected compound is dissolved in a solvent like methanol or ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is then stirred under a hydrogen atmosphere (typically 1 atm) until the reaction is complete.[9]

Conclusion

The N-protection of this compound is a fundamental step in harnessing its synthetic potential. The choice between Boc and Cbz protection should be guided by the downstream reaction conditions and the desired deprotection strategy. The protocols detailed in this application note provide robust and reliable methods for achieving high yields of the N-protected products, thereby enabling the successful synthesis of more complex and valuable molecules.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Letters in Organic Chemistry. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). 2.4 Photocleavable Protecting Groups.
  • ResearchGate. (2009). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Photochemistry and Photobiology. (2006). Mechanistic Studies on the Photochemical Deprotection of 3',5'-dimethoxybenzoin Esters. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). Anilines with electron-withdrawing groups. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Journal of the American Chemical Society. (1998). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Medicilon. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

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Amide coupling reactions with 2-Amino-3,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Amide Coupling Reactions with 2-Amino-3,5-dimethoxybenzoic Acid

Introduction: Navigating the Nuances of a Unique Scaffolding

Amide bond formation is arguably the most frequently executed reaction in medicinal chemistry and the synthesis of bioactive molecules.[1] While numerous protocols exist, the unique electronic and steric properties of each substrate demand a tailored approach. This compound is a valuable building block, prized for introducing a conformationally constrained, electron-rich phenyl ring into target molecules. However, its structure presents a distinct set of challenges for amide coupling. The presence of an ortho-amino group and two electron-donating methoxy groups significantly influences the reactivity of both the carboxylic acid and the amine, necessitating optimized conditions for efficient amide bond formation.

This guide provides a comprehensive overview of the principles, challenges, and detailed protocols for successfully employing this compound in amide coupling reactions. We will delve into the mechanistic underpinnings of reagent choice, offer field-proven protocols, and provide troubleshooting advice for researchers, scientists, and drug development professionals.

Core Principles: Activating the Carboxyl for Amidation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under standard conditions due to the formation of a non-reactive ammonium carboxylate salt.[2] The cornerstone of modern amide synthesis lies in the activation of the carboxylic acid, a process that converts the hydroxyl group into a better leaving group, thereby rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[3]

This activation is achieved using a variety of "coupling reagents." These reagents can be broadly categorized:

  • Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4]

  • Uronium/Aminium Salts: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU are known for their high efficiency and rapid reaction times.[5][6] They react with the carboxylate to form an activated ester intermediate.[7]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate) also form active ester intermediates and are particularly useful for minimizing side reactions.[4]

To enhance reaction efficiency and, crucially, to suppress racemization when coupling chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often employed.[4] These additives intercept the initial reactive intermediate to form a more stable active ester, which then reacts cleanly with the amine.

The Unique Challenge of this compound

While the principles are general, the specific structure of this compound introduces complexities:

  • Reduced Nucleophilicity: Aromatic amines are inherently less nucleophilic than their aliphatic counterparts. The electron density of the nitrogen's lone pair is delocalized into the aromatic ring, making it a weaker nucleophile. This can lead to sluggish or incomplete reactions.[8]

  • Steric Hindrance: The amino group is positioned ortho to the carboxylic acid, creating significant steric congestion around the reaction center. This can impede the approach of both the activating agent and the incoming amine nucleophile.

  • Intramolecular Interactions: The proximity of the amino and carboxylic acid groups can potentially lead to intramolecular side reactions under certain conditions.

Successfully coupling this substrate, therefore, depends on selecting a coupling system powerful enough to overcome these hurdles without promoting unwanted side reactions.

Diagram: General Mechanism of HATU-Mediated Amide Coupling

The following diagram illustrates the widely accepted mechanism for amide bond formation using HATU, a highly effective reagent for challenging substrates.

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation RCOOH R-COOH (this compound) ActiveEster OAt Active Ester (Highly Reactive) RCOOH->ActiveEster HATU HATU Base Base (e.g., DIPEA) Tetrahedral Tetrahedral Intermediate Amine R'-NH₂ (Amine) Amine->Tetrahedral Attack on Active Ester Amide Amide Product Tetrahedral->Amide Collapse & Proton Transfer HOAt HOAt (Byproduct) Tetrahedral->HOAt Elimination of Leaving Group

Caption: Mechanism of HATU-mediated amide coupling.

Recommended Coupling Reagents and Conditions

For a challenging substrate like this compound, high-activity coupling reagents are recommended. The choice often depends on the nucleophilicity of the amine partner and the scale of the reaction.

Coupling SystemStoichiometry (Acid:Amine:Reagent:Base)Common SolventsTemp.Key Considerations & Insights
HATU / DIPEA 1 : 1.1 : 1.2 : 2-3DMF, DCM, MeCN0°C to RTGold Standard for Difficult Couplings. HATU is highly effective for sterically hindered and electron-deficient amines.[6] The reaction is typically fast and clean. DIPEA (N,N-Diisopropylethylamine) is the preferred non-nucleophilic base.[9]
EDC / HOBt / DMAP 1 : 1.1 : 1.2 : 1.2 : 0.1DCM, DMF0°C to RTCost-Effective & Versatile. EDC is a water-soluble carbodiimide, simplifying workup as the urea byproduct can be removed with aqueous washes.[4] The addition of a catalytic amount of DMAP (4-Dimethylaminopyridine) can significantly accelerate the coupling of poorly nucleophilic amines.
PyBOP / DIPEA 1 : 1.1 : 1.2 : 2-3DMF, DCM0°C to RTExcellent for Reducing Side Reactions. PyBOP is a phosphonium salt that avoids the guanidinylation side reaction sometimes seen with excess uronium reagents. It is a robust choice for a wide range of substrates.
T3P® / Pyridine 1 : 1.1 : 1.5 : 3-4EtOAc, THFRT to 50°CGreen Chemistry Option. Propylphosphonic anhydride (T3P®) is known for high yields and low epimerization. The byproducts are water-soluble, simplifying purification.[4] It works well in common, less polar aprotic solvents.

Detailed Application Protocol: HATU-Mediated Coupling

This protocol provides a reliable method for coupling this compound with a primary or secondary amine using HATU.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 1 M aqueous Hydrochloric Acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Dissolution: Add anhydrous DMF (or DCM) to dissolve the acid (concentration typically 0.1-0.5 M).

  • Reagent Addition: To the stirred solution, add the amine (1.1 equiv), followed by HATU (1.2 equiv).

  • Initiation: Cool the mixture to 0°C using an ice bath. Slowly add DIPEA (2.5 equiv) dropwise. Rationale: Adding the base last to the cooled mixture helps control the initial exotherm and minimizes potential side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Work-up:

    • Once complete, dilute the reaction mixture with Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Rationale: The acid wash removes excess amine and DIPEA. The base wash removes unreacted starting acid and HOBt byproducts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure amide.[10] Recrystallization can also be an effective purification method for solid products.[10][11]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for amide coupling.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently active coupling reagent.2. Poorly nucleophilic amine.3. Reagents degraded by moisture.4. Steric hindrance is too great.1. Switch to a more powerful reagent like HATU.[6]2. Consider adding a catalytic amount of DMAP (with EDC/HOBt). Increase reaction temperature (e.g., to 40-50°C).3. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.4. Increase reaction time or temperature.
Side Product Formation 1. (With EDC/DCC): N-acylurea formation.2. (With HATU/HBTU): Guanidinylation of the amine if coupling reagent is in large excess.3. Epimerization of adjacent chiral centers.1. Add HOBt or HOAt to the reaction; this traps the O-acylisourea as an active ester, preventing rearrangement.2. Use a slight excess of the carboxylic acid relative to the coupling reagent. Ensure proper stoichiometry.[4]3. Use an additive (HOBt, HOAt). Run the reaction at a lower temperature (0°C). Use a non-coordinating base like DIPEA instead of triethylamine.
Difficult Purification 1. Urea byproducts from DCC are insoluble and co-precipitate.2. Byproducts from HATU/HOBt are polar and difficult to separate from polar products.1. Use EDC or DIC, which form soluble urea byproducts that can be removed by aqueous work-up.[4][5]2. Perform a thorough aqueous work-up with both acidic and basic washes to remove as many impurities as possible before chromatography.

References

  • Mechanism of Amide Formation with DCC. (2013). YouTube. Retrieved from [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Retrieved from [Link]

  • Chemistry of Amides. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]

  • Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). National Institutes of Health. Retrieved from [Link]

  • Amide Synthesis. Fisher Scientific. Retrieved from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio. Retrieved from [Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2025). ACS Publications. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). ResearchGate. Retrieved from [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. National Institutes of Health. Retrieved from [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved from [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. National Institutes of Health. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved from [Link]

  • Synthesis of N-substituted-2-amino-3,4,5-trimethoxybenzoylindoles as Novel Anticancer Agents. (2025). ResearchGate. Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health. Retrieved from [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Retrieved from [Link]

  • Discovery and optimization of a series of 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles as novel anticancer agents. (2012). PubMed. Retrieved from [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. University of Milano-Bicocca. Retrieved from [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. (2024). National Institutes of Health. Retrieved from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). National Institutes of Health. Retrieved from [Link]

Sources

The Versatile Synthon: Crafting Bioactive Heterocycles from 2-Amino-3,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent biological activity is perpetual. Heterocyclic compounds form the bedrock of many approved pharmaceuticals, owing to their diverse chemical properties and ability to interact with a wide array of biological targets.[1][2] Among the myriad of starting materials for the synthesis of these vital structures, substituted anthranilic acids stand out as particularly versatile building blocks. This guide focuses on the synthetic utility of 2-Amino-3,5-dimethoxybenzoic acid , a readily available and highly functionalized precursor for the construction of diverse heterocyclic systems.[3] Its unique substitution pattern, featuring an amine, a carboxylic acid, and two electron-donating methoxy groups, offers a rich playground for chemical transformations, leading to privileged scaffolds such as quinazolinones and acridones.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for the proposed synthetic strategies. The methodologies presented herein are grounded in established chemical principles and adapted from proven synthetic routes for analogous compounds, offering a solid starting point for the exploration of novel chemical space.

Core Synthetic Strategies and Mechanistic Insights

The strategic placement of reactive functional groups in this compound allows for a range of cyclization and condensation reactions. The primary amino group and the carboxylic acid are poised for intramolecular reactions to form six-membered heterocyclic rings, while the electron-rich aromatic core, activated by the two methoxy groups, can participate in various coupling and annulation reactions.

I. Synthesis of 6,8-Dimethoxyquinazolin-4(3H)-ones: A Gateway to Bioactive Molecules

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The synthesis of 6,8-dimethoxy-substituted quinazolinones from this compound can be efficiently achieved through a two-step sequence involving an initial acylation followed by cyclocondensation.

Reaction Pathway: Acylation-Cyclocondensation

Quinazolinone Synthesis start 2-Amino-3,5-dimethoxy- benzoic acid intermediate N-Acyl Intermediate start->intermediate + Acylating Agent (e.g., Acetic Anhydride) product 6,8-Dimethoxy- quinazolin-4(3H)-one intermediate->product + Amine Source (e.g., Formamide, Ammonium Acetate) Heat Acridone Synthesis start1 2-Amino-3,5-dimethoxy- benzoic acid intermediate N-Phenylanthranilic acid derivative start1->intermediate + start2 o-Chlorobenzoic acid start2->intermediate Ullmann Condensation Cu catalyst, Base product 1,3-Dimethoxyacridone intermediate->product Intramolecular Cyclization (e.g., H₂SO₄, PPA)

Sources

Application Notes and Protocols for the Synthesis of Anti-Inflammatory Agents Utilizing 2-Amino-3,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Anti-Inflammatory Drug Discovery

The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) remains a cornerstone of medicinal chemistry, driven by the need to mitigate the side effects of traditional agents. Many conventional NSAIDs function by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] While COX-2 inhibition is responsible for the desired anti-inflammatory and analgesic effects, the concurrent inhibition of the constitutively expressed COX-1 isoform can lead to significant gastrointestinal and renal toxicities.[2][3][4] This has propelled the design of selective COX-2 inhibitors as a safer therapeutic strategy.

Substituted anthranilic acids (2-aminobenzoic acids) represent a privileged scaffold in this field, forming the backbone of the "fenamate" class of NSAIDs, which includes mefenamic and flufenamic acid.[5][6][7] 2-Amino-3,5-dimethoxybenzoic acid emerges as a particularly valuable starting material for several reasons. Its three key functional groups—a nucleophilic amine, a versatile carboxylic acid, and electron-donating methoxy groups—provide multiple handles for synthetic diversification. The methoxy substituents are of particular interest, as methoxy moieties are present in numerous compounds with demonstrated anti-inflammatory properties, potentially influencing pharmacokinetic profiles and target engagement.[8][9]

This guide provides an in-depth exploration of synthetic strategies and detailed protocols for leveraging this compound as a foundational building block for the creation of potential anti-inflammatory agents.

The Scientific Rationale: Targeting the Arachidonic Acid Cascade

The primary mechanism of action for most NSAIDs is the interruption of the arachidonic acid cascade. In response to inflammatory stimuli, cellular arachidonic acid is converted into prostaglandins (PGs) by COX enzymes.[1][2]

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing PGs that regulate physiological "housekeeping" functions, such as maintaining the protective gastric mucosal lining and facilitating platelet aggregation.[2][3]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory mediators like cytokines and growth factors. Its activation leads to the production of PGs that mediate pain, fever, and inflammation.[2][3]

Therefore, the central hypothesis is that molecules derived from this compound can be designed to selectively bind to and inhibit the COX-2 enzyme, thereby exerting anti-inflammatory effects while sparing COX-1 to minimize adverse reactions.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2_1 PGH2 COX1->Prostaglandins_H2_1 Prostaglandins_H2_2 PGH2 COX2->Prostaglandins_H2_2 Physiological_PGs Physiological Prostaglandins Prostaglandins_H2_1->Physiological_PGs Inflammatory_PGs Inflammatory Prostaglandins Prostaglandins_H2_2->Inflammatory_PGs Functions Gastric Protection Platelet Aggregation Physiological_PGs->Functions Symptoms Pain & Inflammation Inflammatory_PGs->Symptoms Traditional_NSAIDs Traditional NSAIDs Traditional_NSAIDs->COX1 Inhibits Traditional_NSAIDs->COX2 Inhibits COX2_Inhibitors Selective COX-2 Inhibitors (Target Molecules) COX2_Inhibitors->COX2 Selectively Inhibits

Caption: The Arachidonic Acid Cascade and NSAID Intervention Points.

Core Synthetic Strategies

The functional groups of this compound allow for several high-yield synthetic transformations to generate diverse chemical libraries for screening.

Synthetic_Strategies cluster_pathways Synthetic Pathways cluster_products Resulting Scaffolds start This compound path1 N-Arylation (e.g., Ullmann Condensation) start->path1 Uses Amino Group path2 Amide Bond Formation (e.g., Peptide Coupling) start->path2 Uses Carboxyl Group path3 Heterocycle Synthesis (e.g., Condensation Reactions) start->path3 Uses Both Groups prod1 N-Aryl Anthranilic Acids (Fenamate Analogs) path1->prod1 prod2 Diverse Amide Library path2->prod2 prod3 Bioactive Heterocycles (e.g., Quinazolinones) path3->prod3 Biological_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Confirmation start Synthesized Compound (e.g., FN-DM-01) assay COX-1 / COX-2 Inhibition Assay start->assay result1 Determine IC₅₀ Values assay->result1 selectivity Calculate Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) result1->selectivity model Carrageenan-Induced Paw Edema in Rats selectivity->model If Selective & Potent result2 Measure % Inhibition of Edema model->result2

Sources

Application Notes and Protocols for the Development of Antimicrobial Agents from 2-Amino-3,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Benzoic acid derivatives have long been recognized for their antimicrobial properties, primarily functioning by disrupting the pH balance within microbial cells and interfering with their metabolic processes.[1] The core mechanism often involves the diffusion of the undissociated acid across the microbial membrane. Once inside the cytoplasm, where the pH is near neutral, the acid dissociates, releasing a proton and acidifying the cytoplasm, which disrupts essential cellular functions.[2]

2-Amino-3,5-dimethoxybenzoic acid presents a promising, yet underexplored, starting scaffold for the synthesis of novel antimicrobial agents. The presence of the amino group offers a reactive handle for a variety of chemical modifications, allowing for the generation of a diverse library of derivatives. Furthermore, the dimethoxy substitutions on the benzene ring can influence the lipophilicity and electronic properties of the resulting molecules, potentially enhancing their ability to penetrate microbial cell membranes and interact with intracellular targets.[3] This document provides a comprehensive guide to the synthesis, characterization, and biological evaluation of antimicrobial agents derived from this compound, with a focus on the synthesis of novel benzamides and quinolones.

PART 1: Synthesis of Novel Antimicrobial Candidates

The synthetic strategy for developing antimicrobial agents from this compound is centered on leveraging the reactivity of both the carboxylic acid and the amino group to generate diverse molecular architectures. Here, we detail the synthesis of two classes of derivatives: benzamides and quinolones.

Synthesis of Novel Benzamides

Benzamides are a well-established class of compounds with a wide range of biological activities. The synthesis of novel benzamides from this compound is a straightforward and versatile approach to generating a library of potential antimicrobial agents. The general scheme involves the activation of the carboxylic acid group, followed by coupling with a diverse range of primary or secondary amines.

Benzamide_Synthesis A This compound B Activation of Carboxylic Acid (e.g., with SOCl₂ or coupling agents) A->B Step 1 C Acyl Chloride or Activated Ester Intermediate B->C E Nucleophilic Acyl Substitution C->E D Primary or Secondary Amine (R₁R₂NH) D->E Step 2 F Novel Benzamide Derivative E->F

Caption: General workflow for the synthesis of benzamide derivatives.

This protocol describes a robust two-step process for the synthesis of benzamides.

Step 1: Synthesis of 2-Amino-3,5-dimethoxybenzoyl chloride

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂) (5-10 eq).

  • Reaction: Heat the mixture to reflux (approximately 79°C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2-Amino-3,5-dimethoxybenzoyl chloride is typically used in the next step without further purification.

Step 2: Amidation of 2-Amino-3,5-dimethoxybenzoyl chloride

  • Reaction Setup: Dissolve the crude 2-Amino-3,5-dimethoxybenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.

  • Amine Addition: To the cooled solution, add a solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Synthesis of Novel Quinolones

Quinolones are a major class of broad-spectrum antibiotics.[2][4] The synthesis of quinolone scaffolds from this compound is a more complex but highly rewarding strategy. A plausible approach is a modification of the Conrad-Limpach-Knorr reaction, which involves the condensation of an aniline derivative with a β-ketoester followed by thermal cyclization.

Quinolone_Synthesis A This compound B Decarboxylation (optional) or protection of COOH A->B C Substituted Aniline Derivative B->C E Condensation C->E D β-ketoester D->E F Intermediate E->F G Thermal Cyclization F->G H Novel Quinolone Derivative G->H

Caption: Conceptual pathway for the synthesis of quinolone derivatives.

This protocol outlines a conceptual pathway that would require optimization.

  • Preparation of the Anilinoacrylate:

    • In a suitable reaction vessel, combine the this compound derivative (1.0 eq) with a β-ketoester such as ethyl acetoacetate (1.1 eq) in a high-boiling point solvent like diphenyl ether.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to a temperature sufficient to drive the condensation and remove water, for example, by using a Dean-Stark apparatus.

  • Thermal Cyclization:

    • Once the formation of the anilinoacrylate intermediate is confirmed (e.g., by TLC or LC-MS), heat the reaction mixture to a higher temperature (typically 250-300°C) to induce thermal cyclization.

    • Maintain this temperature for a specified period, monitoring the reaction progress.

  • Work-up and Purification:

    • After cooling, the reaction mixture is diluted with a non-polar solvent to precipitate the crude quinolone product.

    • The solid is collected by filtration, washed, and then purified by recrystallization or column chromatography.

PART 2: In Vitro Evaluation of Antimicrobial Activity

Once a library of derivatives has been synthesized, the next critical step is to evaluate their antimicrobial efficacy. This section provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and assessing the cytotoxicity of the newly synthesized compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used and standardized technique for determining MIC values.[3]

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland standard) C Inoculate wells with bacterial suspension A->C B Prepare Serial Dilutions of Test Compounds in a 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Visually or spectrophotometrically assess bacterial growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for the broth microdilution assay to determine MIC.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of MHB.

    • Incubate at 37°C with shaking until the turbidity matches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO.

    • In a 96-well plate, perform two-fold serial dilutions of the compounds in MHB to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader.

Compound MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
Control (e.g., Ciprofloxacin) Expected low valueExpected low value
Benzamide Derivative 1 Experimental valueExperimental value
Benzamide Derivative 2 Experimental valueExperimental value
Quinolone Derivative 1 Experimental valueExperimental value
Cytotoxicity Assessment

It is crucial to assess the toxicity of promising antimicrobial compounds to mammalian cells to determine their therapeutic potential. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[3][5]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Compound IC₅₀ (µM) on HEK293 cells
Positive Control (Doxorubicin) Expected low value
Benzamide Derivative 1 Experimental value
Benzamide Derivative 2 Experimental value
Quinolone Derivative 1 Experimental value

PART 3: Data Interpretation and Future Directions

The data generated from the synthesis and biological evaluation will provide critical insights into the potential of this compound as a scaffold for novel antimicrobial agents.

  • Structure-Activity Relationship (SAR) Studies: By comparing the MIC values of the different benzamide and quinolone derivatives, SARs can be established. This will help in identifying the key structural features that contribute to antimicrobial activity and guide the design of more potent compounds.

  • Selectivity Index (SI): The SI is calculated as the ratio of the IC₅₀ value in a mammalian cell line to the MIC value against the target microorganism. A high SI value is desirable as it indicates that the compound is more toxic to the microbe than to mammalian cells.

  • Mechanism of Action Studies: For the most promising compounds, further studies can be conducted to elucidate their mechanism of action. This could involve assays to assess membrane permeabilization, inhibition of DNA gyrase, or interference with other essential bacterial processes.

The systematic approach outlined in these application notes and protocols provides a robust framework for the discovery and development of novel antimicrobial agents derived from this compound. Through iterative cycles of synthesis, biological evaluation, and SAR analysis, it is possible to identify lead compounds with potent and selective antimicrobial activity.

References

  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Fujita, M., et al. (2020). Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin. Journal of Antimicrobial Chemotherapy, 75(3), 569-577.
  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials.
  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Scientific Reports, 11(1), 1-9.
  • World Health Organization. (2012). Methodologies for antimicrobial susceptibility testing.
  • OIE - World Organisation for Animal Health. (2019). Laboratory methodologies for bacterial antimicrobial susceptibility testing.
  • International Journal of Creative Research Thoughts. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT, 12(8).
  • ResearchGate. (2025). Antimicrobial activity of phenol and benzoic acid derivatives.
  • MySkinRecipes. (n.d.). This compound.
  • Wang, H. Z., et al. (1996). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Journal of Ocular Pharmacology and Therapeutics, 12(1), 35-41.
  • BenchChem. (n.d.). Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide.
  • Perez-Balderas, F., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals, 15(7), 843.
  • MDPI. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 27(19), 6537.

Sources

Application Notes & Protocols: 2-Amino-3,5-dimethoxybenzoic acid as a Key Intermediate for the Synthesis of c-MET Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The c-MET receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation implicated in the progression of numerous cancers.[1][2][3] The development of small molecule inhibitors targeting c-MET has emerged as a promising therapeutic strategy.[4] This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and application of 2-Amino-3,5-dimethoxybenzoic acid, a crucial building block for a class of potent c-MET inhibitors. We present detailed, field-proven protocols for the synthesis of this intermediate and its subsequent elaboration into a quinoline-based c-MET inhibitor scaffold, underpinned by mechanistic insights and troubleshooting guidance to ensure reproducible and efficient execution.

Introduction: The c-MET Signaling Pathway and Its Role in Cancer

The mesenchymal-epithelial transition factor (c-MET) is a receptor tyrosine kinase that, upon binding with its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways.[2][5] These pathways, including the RAS/ERK and PI3K/AKT pathways, are integral to normal cellular processes such as proliferation, motility, and survival.[2] However, dysregulation of the HGF/c-MET axis through gene amplification, mutations, or overexpression is a common feature in a variety of human malignancies, contributing to tumor growth, invasion, and metastasis.[1][2][6] Consequently, the development of inhibitors that can effectively block this signaling pathway is a major focus in cancer drug discovery.[3][7]

Small molecule inhibitors of c-MET, such as tivantinib and foretinib, have shown clinical potential by competing with ATP at the kinase domain or by binding to the inactive form of the receptor, thereby preventing its activation.[2][8][9] The chemical synthesis of these inhibitors often relies on the strategic assembly of key molecular fragments. This compound represents a vital intermediate, providing a substituted aniline core that is frequently incorporated into the final inhibitor structure.

cMET_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes c-MET c-MET P1 Phosphorylation Y1234/Y1235 c-MET->P1 HGF HGF HGF->c-MET Binding & Dimerization GAB1 GAB1 P1->GAB1 GRB2 GRB2 P1->GRB2 PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion Metastasis Metastasis ERK->Metastasis mTOR->Proliferation c-MET_Inhibitor c-MET Inhibitor (e.g., Tivantinib) c-MET_Inhibitor->c-MET Inhibition

Caption: The c-MET signaling pathway and points of inhibition.

Synthesis of this compound: A Key Intermediate

The synthesis of this compound is a critical first step. A robust and scalable synthesis is paramount for its use in a drug development program. The following two-step protocol, adapted from established methodologies for the nitration and subsequent reduction of substituted benzoic acids, provides a reliable route to this intermediate.[1][10][11]

Overall Synthetic Workflow

synthetic_workflow Start 3,5-Dimethoxybenzoic Acid Step1 Step 1: Nitration Start->Step1 Intermediate 2-Nitro-3,5-dimethoxybenzoic Acid Step1->Intermediate Step2 Step 2: Catalytic Hydrogenation Intermediate->Step2 Product This compound Step2->Product

Caption: Overall synthetic workflow for the preparation of the key intermediate.

Protocol 1: Synthesis of 2-Nitro-3,5-dimethoxybenzoic Acid

This protocol describes the regioselective nitration of 3,5-dimethoxybenzoic acid. The electron-donating methoxy groups activate the aromatic ring, while the carboxylic acid group is a meta-director. The ortho-position to one of the methoxy groups and meta to the carboxylic acid is the most favorable for electrophilic substitution.

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Deionized water

  • Ethanol

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3,5-dimethoxybenzoic acid (1.0 eq).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5-10 vol) while stirring to achieve complete dissolution.

  • Maintain the temperature at 0-5 °C and add fuming nitric acid (1.1 eq) dropwise via the dropping funnel over 30-60 minutes.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Recrystallize the crude product from ethanol/water to afford pure 2-Nitro-3,5-dimethoxybenzoic acid.

  • Dry the product under vacuum at 40-50 °C.

Expected Outcome: This procedure should yield 2-Nitro-3,5-dimethoxybenzoic acid as a pale yellow solid. The yield and purity should be assessed by standard analytical techniques.

ParameterExpected Value
Yield 70-85%
Purity (HPLC) >98%
Melting Point Varies
Protocol 2: Synthesis of this compound

This protocol details the reduction of the nitro group of 2-Nitro-3,5-dimethoxybenzoic acid to an amine using catalytic hydrogenation. This method is generally high-yielding and clean.[10][11]

Materials:

  • 2-Nitro-3,5-dimethoxybenzoic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)

  • Reaction vessel suitable for hydrogenation

  • Filtration setup

Procedure:

  • To a suitable hydrogenation vessel, add 2-Nitro-3,5-dimethoxybenzoic acid (1.0 eq) and the solvent (Methanol or Ethanol).

  • Carefully add 10% Palladium on carbon (5-10 mol% Pd) to the mixture.

  • Seal the vessel and purge with nitrogen or argon to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield this compound.

Expected Outcome: The product, this compound, should be obtained as a solid.

ParameterExpected Value
Yield >95%
Purity (HPLC) >99%
Appearance Off-white to light brown solid

Application in c-MET Inhibitor Synthesis: Amide Coupling

With the key intermediate in hand, the next critical step is its incorporation into the c-MET inhibitor scaffold. A common synthetic strategy involves an amide bond formation between the aminobenzoic acid derivative and a suitable heterocyclic core, often a quinoline.[12][13][14]

General Reaction Scheme

coupling_reaction Intermediate This compound Coupling Amide Coupling (e.g., HATU, DIPEA) Intermediate->Coupling Quinoline 4-Chloro-6,7-dimethoxyquinoline Quinoline->Coupling Precursor c-MET Inhibitor Precursor Coupling->Precursor

Caption: Amide coupling to form a c-MET inhibitor precursor.

Protocol 3: Amide Coupling of this compound with 4-Chloro-6,7-dimethoxyquinoline

This protocol outlines a standard procedure for amide bond formation using HATU as the coupling agent.[14]

Materials:

  • This compound

  • 4-Chloro-6,7-dimethoxyquinoline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 4-Chloro-6,7-dimethoxyquinoline (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide precursor.

Expected Outcome: The desired amide product should be isolated as a solid after purification.

ParameterExpected Value
Yield 60-80%
Purity (HPLC) >97%

Characterization and Quality Control

Rigorous characterization of the intermediate and final products is essential. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compounds.

  • Melting Point: To assess the purity of solid compounds.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in nitration step Incomplete reaction; side reactions.Ensure the reaction temperature is maintained at 0-5 °C. Check the quality of the nitric acid. Increase reaction time if necessary.
Incomplete reduction of nitro group Catalyst poisoning; insufficient hydrogen pressure.Use fresh catalyst. Ensure the system is properly purged of air. Increase hydrogen pressure or reaction time. Consider an alternative reducing agent like SnCl₂/HCl.
Low yield in amide coupling Incomplete activation of carboxylic acid; steric hindrance.Ensure all reagents and solvents are anhydrous. Use a different coupling agent (e.g., EDC/HOBt). Increase the reaction temperature if starting materials are unreactive at room temperature.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a range of c-MET inhibitors. The protocols provided herein offer a reliable and reproducible pathway for its preparation and subsequent utilization in amide coupling reactions. By understanding the underlying chemical principles and potential pitfalls, researchers can efficiently synthesize these important compounds to advance the discovery and development of novel cancer therapeutics.

References

  • Christensen, J. G., et al. (2007). A-443654, a new small molecule c-Met and c-Kit kinase inhibitor, with antitumor activity in preclinical models. Cancer Research, 67(15), 7385-7391.
  • Patsnap Synapse. (2024). What are c-Met inhibitors and how do they work?. Retrieved from [Link]

  • American Chemical Society Publications. (2008). Structure-Based Design of Novel Class II c-Met Inhibitors: 1. Identification of Pyrazolone-Based Derivatives. Journal of Medicinal Chemistry, 51(15), 4672-4684.
  • Padda, S. K., et al. (2013). MET inhibitors in combination with other therapies in non-small cell lung cancer. Translational Lung Cancer Research, 2(4), 314-323.
  • Eder, J. P., et al. (2009). Novel Therapeutic Inhibitors of the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 15(7), 2207-2214.
  • Wikipedia. (n.d.). c-Met inhibitor. Retrieved from [Link]

  • Rimassa, L., et al. (2021). Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? Frontiers in Oncology, 11, 756559.
  • Santoro, A., et al. (2013). Development of Tivantinib as Treatment for Hepatocellular Carcinoma. Expert Opinion on Drug Development, 8(6), 765-774.
  • Underiner, T. L., et al. (2010). Discovery of Small Molecule c-Met Inhibitors: Evolution and Profiles of Clinical Candidates. Current Medicinal Chemistry, 17(14), 1384-1403.
  • Katayama, R., et al. (2013). Cytotoxic Activity of Tivantinib (ARQ 197) Is Not Due Solely to c-MET Inhibition. Cancer Research, 73(10), 3087-3096.
  • Cui, J. J., et al. (2011). Development of the First Generation c-Met Kinase Inhibitors: Beginning of a Path to a New Treatment for Cancer. Clinical Cancer Research, 17(21), 6749-6761.
  • Li, Y., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2565-2569.
  • Lv, P. C., et al. (2017). Recent Advances in the Design and Synthesis of c-Met Inhibitors as Anticancer Agents (2014-Present). Current Medicinal Chemistry, 24(1), 57-64.
  • Wang, X., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medicinal Chemistry, 54(7), 2127-2142.
  • Zhang, Y., et al. (2019). Optimization techniques for novel c-Met kinase inhibitors. Expert Opinion on Drug Discovery, 14(2), 155-166.
  • Zhang, L., et al. (2022). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Computational and Structural Biotechnology Journal, 20, 1516-1527.
  • MDPI. (2006).
  • El-Sayed, M. A. A., et al. (2021). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. Molecules, 26(18), 5600.
  • Liu, X., et al. (2011). Development of c-MET pathway inhibitors. Expert Opinion on Therapeutic Targets, 15(9), 1225-1241.
  • Gellis, A., et al. (2011). Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis. Journal of Medicinal Chemistry, 54(8), 2987-3000.
  • Nolan, S. P., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(4), 2030-2033.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3,5-dimethoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable chemical intermediate. This compound serves as a crucial building block in the creation of more complex molecules for pharmaceuticals and agrochemicals.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis.

Section 1: Understanding the Synthetic Challenge

The synthesis of this compound is not trivial due to the directing effects of the functional groups on the aromatic ring. The two methoxy groups are strongly activating and ortho, para-directing, while the amino group is also ortho, para-directing. Introducing a carboxyl group at the C2 position, which is sterically hindered and electronically influenced by two adjacent methoxy and amino groups (or their precursors), requires a carefully controlled strategy.

A highly effective and regioselective approach is the Directed ortho-Metalation (DoM) of a protected 3,5-dimethoxyaniline. This strategy leverages a directing metalation group (DMG) to selectively deprotonate the desired C2 position for subsequent carboxylation.

Proposed Synthetic Pathway via Directed ortho-Metalation

The following workflow is recommended for its high regioselectivity, which is crucial for avoiding isomeric impurities and maximizing yield.

G cluster_0 Step 1: Protection cluster_1 Step 2: Directed ortho-Metalation cluster_2 Step 3: Carboxylation cluster_3 Step 4: Deprotection A 3,5-Dimethoxyaniline B N-Boc-3,5-dimethoxyaniline A->B (Boc)₂O, Base C 2-Lithio-N-Boc-3,5-dimethoxyaniline (in situ intermediate) B->C s-BuLi or t-BuLi THF, -78 °C D N-Boc-2-amino-3,5- dimethoxybenzoic acid C->D 1. CO₂ (gas or dry ice) 2. Aqueous Workup E This compound (Final Product) D->E TFA or HCl

Caption: Proposed synthetic workflow for this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis.

Q1: My overall yield is consistently below 30%. Which step is the most likely cause?

A: The most critical step impacting overall yield is typically the Directed ortho-Metalation (Step 2) . This reaction is highly sensitive to reaction conditions. Low yield in this step can be caused by:

  • Residual Moisture: Organolithium reagents like s-BuLi and t-BuLi are extremely reactive towards water. Any moisture in the solvent, glassware, or starting material will quench the reagent, preventing deprotonation.

  • Improper Temperature Control: The lithiated intermediate is unstable at higher temperatures. The reaction must be maintained at -78 °C (a dry ice/acetone bath) to prevent decomposition and side reactions.

  • Choice of Lithiating Agent: While n-BuLi is common, the bulkier and more basic sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) are often more effective for deprotonating sterically hindered positions adjacent to a directing group.

Q2: I'm observing significant amounts of unreacted N-Boc-3,5-dimethoxyaniline after the carboxylation step. What's going wrong?

A: This points to incomplete metalation. Consider the following:

  • Reagent Equivalents: Ensure you are using a sufficient excess of the organolithium reagent (typically 1.1 to 1.3 equivalents) to compensate for any minor quenching and drive the reaction to completion.

  • Addition Time: Add the organolithium reagent slowly and dropwise to the cooled solution of your substrate. A rapid addition can cause localized heating, leading to reagent degradation.

  • Stirring Time: After adding the organolithium reagent, allow the mixture to stir at -78 °C for an adequate time (e.g., 1-2 hours) to ensure complete deprotonation before adding the carbon dioxide.

Q3: My final product is a dark brown or black powder, not the expected off-white solid. How can I improve the color and purity?

A: Discoloration often arises from oxidation of the aniline functional group or from colored impurities formed during the reaction.

  • Inert Atmosphere: Conduct all steps, especially the deprotection, under an inert atmosphere (nitrogen or argon) to minimize oxidation.

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.[2]

  • Purification Method: Recrystallization from an ethanol/water mixture is often effective. If isomeric or other persistent impurities are present, column chromatography on silica gel may be necessary.

Q4: The Boc deprotection (Step 4) is sluggish or leads to decomposition. What are the best practices?

A: While seemingly straightforward, deprotection can be problematic.

  • Acid Choice: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is highly effective and typically clean. An alternative is using a saturated solution of HCl in a solvent like ethyl acetate or dioxane.

  • Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC). Prolonged exposure to strong acid can lead to side reactions or degradation of the product.

  • Workup: Once the reaction is complete, it is crucial to neutralize the acid carefully during the workup to precipitate the product at its isoelectric point. Adjusting the pH to around 4-5 is often effective for precipitating amino acids.[3]

Section 3: In-Depth Troubleshooting Guides

Guide 1: Optimizing the Directed ortho-Metalation & Carboxylation

The success of this synthesis hinges on the efficiency and selectivity of the lithiation and carboxylation steps.

ParameterRecommendationRationale & Causality
Protecting Group tert-Butoxycarbonyl (Boc)The Boc group is an excellent directing group for ortho-metalation. Its steric bulk helps direct the organolithium reagent to the less hindered C2 position and prevents competitive N-deprotonation.
Solvent Anhydrous Tetrahydrofuran (THF)THF is an excellent solvent for organolithium reactions as it is aprotic and effectively solvates the lithium cation. It is critical that the solvent is rigorously dried (e.g., by distillation from sodium/benzophenone) to prevent quenching the lithiating agent.
Temperature -78 °C (Dry Ice/Acetone Bath)The lithiated aryl intermediate is thermally unstable. Maintaining this cryogenic temperature is non-negotiable to prevent decomposition, which is a primary source of low yield.
Lithiating Agent sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi)These reagents are stronger bases than n-BuLi and are more effective at deprotonating sterically shielded positions. Use of these reagents often leads to faster and more complete lithiation.
Carboxylation Gaseous CO₂ or Freshly Crushed Dry IceIntroduce a rapid stream of dry CO₂ gas over the surface of the vigorously stirred solution, or add a large excess of finely crushed, high-purity dry ice. Using old or wet dry ice can introduce water, which will quench the lithiated intermediate.
Troubleshooting Flowchart: Low Yield in Carboxylation Step

G start Low Yield or Incomplete Reaction check_sm Verify Purity & Dryness of Starting Material & Solvent start->check_sm check_reagent Titrate Organolithium Reagent (Confirm Concentration) start->check_reagent check_temp Ensure Strict Temperature Control (Maintain at -78 °C) start->check_temp sm_impure Outcome: Impurities Quench Reagent Solution: Purify/Dry Starting Materials & Solvents check_sm->sm_impure Fails reagent_bad Outcome: Incorrect Stoichiometry Solution: Adjust Equivalents Based on Titrated Value check_reagent->reagent_bad Fails temp_bad Outcome: Intermediate Decomposition Solution: Improve Bath Monitoring & Slow Reagent Addition check_temp->temp_bad Fails success Yield Improved sm_impure->success reagent_bad->success temp_bad->success

Caption: Troubleshooting logic for the critical metalation/carboxylation step.

Section 4: Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should always perform their own risk assessment before beginning any experiment.

Protocol 1: Synthesis of N-Boc-3,5-dimethoxyaniline (Step 1)
  • Dissolve 3,5-dimethoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a base such as triethylamine (1.5 eq) or use a biphasic system with aqueous sodium bicarbonate.[4]

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.[4]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Perform an aqueous workup by washing the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can often be used without further purification.

Protocol 2: Synthesis of this compound (Steps 2-4)

WARNING: Organolithium reagents are pyrophoric and react violently with water. This procedure must be conducted by trained personnel under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and proper Schlenk line techniques.

  • Metalation:

    • Set up a flame-dried, three-necked flask equipped with a thermometer, a rubber septum, and an argon inlet.

    • Dissolve N-Boc-3,5-dimethoxyaniline (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add s-BuLi (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting solution at -78 °C for 2 hours.

  • Carboxylation:

    • While maintaining vigorous stirring and the -78 °C temperature, introduce a rapid stream of dry CO₂ gas through a needle below the surface of the reaction mixture for 30 minutes. Alternatively, add a large excess of freshly crushed, dry ice to the flask in several portions.

    • After the addition is complete, allow the mixture to slowly warm to room temperature overnight.

  • Workup & Deprotection:

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Dissolve the crude N-Boc-protected amino acid in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in a minimal amount of water and adjust the pH to ~4-5 with aqueous sodium hydroxide to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield this compound.

References

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • PubChem. (n.d.). 3,5-Dimethoxyaniline. Retrieved from [Link]

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Technical Support Center: Purification of 2-Amino-3,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides troubleshooting and frequently asked questions (FAQs) for the purification of 2-Amino-3,5-dimethoxybenzoic acid from a reaction mixture. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation and purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Initial Precipitation or Crystallization

Symptoms:

  • Significantly lower than expected mass of solid product is recovered after initial isolation from the reaction mixture.

  • The filtrate or mother liquor appears colored, suggesting the presence of the product.

Possible Causes and Solutions:

  • Incomplete Precipitation: The pH of the solution may not be optimal for the complete precipitation of the amphoteric this compound. The isoelectric point (pI) is the pH at which the amino acid has a net-zero charge and minimum solubility.

    • Solution: Carefully adjust the pH of the aqueous solution to the isoelectric point. For aminobenzoic acids, this is typically in the weakly acidic range. A stepwise pH adjustment with monitoring of the precipitate formation can help identify the optimal pH. For a related compound, 2-amino-3-fluorobenzoic acid, precipitation occurs between pH 4-5, with final precipitation at pH 1.[1] A similar range should be explored for this compound.

  • High Solubility in the Chosen Solvent: The product may have significant solubility in the solvent system, even at low temperatures.

    • Solution:

      • Solvent Screening: If possible, test the solubility of a small, pure sample of this compound in various anti-solvents (solvents in which it is poorly soluble).

      • Solvent/Anti-Solvent System: Introduce an anti-solvent to the reaction mixture to reduce the solubility of the product and induce precipitation.

      • Cooling: Ensure the mixture is thoroughly cooled in an ice bath to minimize solubility before filtration.[2][3]

  • Formation of Soluble Salts: The product may remain in solution as a salt if the pH is too acidic or too basic.

    • Solution: As described above, careful pH adjustment is critical. In an acidic solution, the amino group will be protonated, forming a soluble salt. In a basic solution, the carboxylic acid group will be deprotonated, also forming a soluble salt.[4]

Issue 2: Product Contaminated with Starting Materials or Byproducts

Symptoms:

  • The isolated product shows impurities by analytical methods like HPLC, TLC, or NMR.

  • The melting point of the product is broad and lower than the literature value (approximately 169-173 °C, although values up to 194°C are reported).[5]

Possible Causes and Solutions:

  • Co-precipitation of Impurities: Impurities with similar solubility profiles may precipitate along with the product.

    • Solution: Recrystallization. This is a powerful technique for purifying solid compounds. The choice of solvent is critical.

      • Solvent Selection: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For substituted benzoic acids, alcohols like ethanol or methanol, or aqueous mixtures, are often good starting points.[6][7] The solubility of related benzoic acids in various organic solvents generally increases with temperature.[8][9][10]

      • Protocol: See the detailed recrystallization protocol below.

  • Inadequate Separation of Acidic, Basic, or Neutral Impurities: The reaction mixture may contain unreacted starting materials or byproducts with different acid-base properties.

    • Solution: Acid-Base Extraction. This technique is highly effective for separating acidic, basic, and neutral compounds.[4] Given that this compound has both a basic amino group and an acidic carboxylic acid group, this method can be tailored to isolate it from neutral or more strongly acidic/basic impurities.[2][3][11]

      • Protocol: A detailed acid-base extraction workflow is provided below.

Issue 3: Poor Crystal Quality or Oily Product Formation

Symptoms:

  • The product precipitates as an oil or forms very fine, difficult-to-filter crystals.

  • The dried product is an amorphous solid rather than crystalline.

Possible Causes and Solutions:

  • Precipitation is Too Rapid: Rapid changes in pH or solvent composition can lead to the product "crashing out" of solution as an oil or amorphous solid.

    • Solution:

      • Slow Addition of Reagents: Add the acid or base for pH adjustment, or the anti-solvent, dropwise with vigorous stirring.[2][3]

      • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of larger, more ordered crystals.[12]

  • Presence of "Oiling Out" Impurities: Certain impurities can inhibit crystallization and promote the formation of oils.

    • Solution:

      • Charcoal Treatment: If colored, tarry impurities are suspected, treating the hot solution with activated charcoal before filtration and cooling can remove them.

      • Additives: In some cases, small amounts of additives can influence crystal habit. This is an advanced technique and should be approached with care.[13]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the steps for purifying this compound using recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 55°C) to remove residual solvent.

Protocol 2: Purification by Acid-Base Extraction

This workflow is designed to separate this compound from neutral impurities.

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// Edges start -> sep_funnel1; add_acid -> sep_funnel1; sep_funnel1 -> shake_vent; shake_vent -> layers1; layers1 -> org_layer1 [label="Top Layer"]; layers1 -> aq_layer1 [label="Bottom Layer"]; aq_layer1 -> add_base; add_base -> precipitate; precipitate -> filter_dry; filter_dry -> product;

// Invisible node for caption alignment caption_node [label="*Relative density dependent on organic solvent choice.", shape=plaintext, fontsize=8, fontcolor="#5F6368"]; layers1 -> caption_node [style=invis]; } caption: Acid-Base Extraction Workflow

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in a synthesis of this compound?

  • Common impurities can include the unreacted starting material, such as the corresponding nitrobenzoic acid (e.g., 4,5-Dimethoxy-2-nitrobenzoic acid), and intermediates from the reduction step.[14][15] If the synthesis starts from a different precursor, other related isomers or incompletely substituted materials could be present.

Q2: What is the expected appearance and melting point of pure this compound?

  • Pure this compound is typically a white to light yellow or grey crystalline powder.[16] There is some variation in the reported melting point, with ranges including 169-173 °C and 192-194 °C.[5] A sharp melting point within a narrow range is a good indicator of purity.

Q3: How should I store this compound?

  • It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[17] It is stable under normal conditions but should be kept away from strong oxidizing agents and strong bases.[17] For long-term storage, refrigeration may be recommended. A related compound, 2-Amino-3-methoxybenzoic acid, can be stored at 4°C for 2 years or at -20°C for 3 years.[18]

Q4: Can I use column chromatography for purification?

  • Yes, column chromatography is a viable, albeit more resource-intensive, method for purifying aminobenzoic acids. Reversed-phase HPLC methods have been developed for separating isomers of aminobenzoic acid, which indicates that chromatographic separation is feasible.[19][20][21] Normal phase silica gel chromatography can also be used, but the polar nature of both the amino and carboxylic acid groups can lead to streaking. It may be necessary to protect one or both of these groups or use a mobile phase containing additives like acetic acid or triethylamine to improve peak shape.

Q5: What safety precautions should I take when handling this compound?

  • Handle this compound in accordance with good industrial hygiene and safety practices.[17] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust by working in a well-ventilated area or a fume hood.[17] It may cause skin and eye irritation.

Data Summary

Table 1: Solvent Suitability for Purification

Purification MethodSolvent ClassExamplesSuitability & Rationale
Recrystallization AlcoholsMethanol, EthanolGood for dissolving the compound when hot and allowing crystallization upon cooling.[6][7]
Aqueous MixturesEthanol/WaterAllows for fine-tuning of solubility to achieve high recovery of pure crystals.
Acid-Base Extraction EthersDiethyl etherGood for dissolving neutral organic compounds while being immiscible with aqueous solutions.[2][3]
EstersEthyl AcetateA common, less volatile alternative to diethyl ether for the organic phase.[1]

References

  • HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography. [Link]

  • HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. [Link]

  • Liquid-chromatographic measurement of p-aminobenzoic acid and its metabolites in serum. Clinical Chemistry. [Link]

  • Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Studylib. [Link]

  • Chromatograms of p -aminobenzoic acid and methoxsalen on various... ResearchGate. [Link]

  • Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. PubMed. [Link]

  • ACID/BASE SEPARATION OF A MIXTURE. Harper College. [Link]

  • Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. ResearchGate. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • This compound. MySkinRecipes. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap. [Link]

  • Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patsnap. [Link]

  • Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. Journal of Chemical & Engineering Data. [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. ResearchGate. [Link]

  • The solubility of benzoic acid in seven solvents. ResearchGate. [Link]

  • 2-Amino-4,5-dimethoxybenzoic acid. CAS Common Chemistry. [Link]

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. [Link]

  • Method for crystallization of amino acids.

Sources

Technical Support Center: Troubleshooting Side Products in Reactions of 2-Amino-3,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-3,5-dimethoxybenzoic acid. This guide is designed to provide in-depth technical assistance in identifying and mitigating the formation of common side products during its various chemical transformations. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and control your reaction outcomes, ensuring the highest purity of your target molecules.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding impurities and side reactions involving this compound.

Q1: What are the most common types of side products I should expect when working with this compound?

A1: Based on the reactivity of the amino and carboxylic acid functional groups, you should be vigilant for three main classes of side products:

  • Dimerization Products: These arise from the intermolecular reaction of two molecules of the starting material.

  • Decarboxylation Products: Loss of the carboxylic acid group as carbon dioxide can occur under certain conditions, particularly with heating.

  • Cyclization Products (e.g., Benzoxazinones): In reactions involving acylation of the amino group, intramolecular cyclization can lead to the formation of a benzoxazinone ring system.

Q2: I am performing an amide coupling reaction. What specific side products should I be concerned about?

A2: In addition to unreacted starting material, the primary side products of concern in amide coupling reactions are dimers of the starting acid and the formation of a benzoxazinone derivative if an activating agent like acetic anhydride is used. The activated carboxylic acid can react with a second molecule of this compound instead of the desired amine, leading to dimer formation.

Q3: Can the purity of my starting material affect the side reactions?

A3: Absolutely. Impurities in the starting this compound can lead to a range of unexpected side products. It is crucial to start with a well-characterized, high-purity material. Common impurities can include regioisomers or residual starting materials from its synthesis.[1]

Troubleshooting Guide: Identifying and Mitigating Side Products

This section provides a problem-oriented approach to troubleshoot common issues encountered during reactions with this compound.

Issue 1: An unexpected peak with a mass of approximately 376 g/mol is observed in my LC-MS analysis.
  • Potential Cause: This mass corresponds to the dimer of this compound (2 x 197.19 g/mol - H₂O). This is a common side product, especially in reactions where the carboxylic acid is activated, such as in amide coupling. The formation of dimers of aminobenzoic acids is a known phenomenon.[2]

  • Troubleshooting Steps:

    • Optimize Reaction Conditions:

      • Order of Addition: Add the coupling agent to the carboxylic acid and then add the amine. Pre-activating the acid for a short period before adding the amine can sometimes be beneficial, but prolonged pre-activation can favor dimerization.[3]

      • Concentration: Lowering the concentration of the reaction mixture can disfavor the bimolecular dimerization reaction.

    • Purification: The dimer can often be separated from the desired product by column chromatography.

    • Characterization: Confirm the identity of the dimer by isolating the peak and performing NMR and high-resolution mass spectrometry.

Issue 2: My reaction mixture shows a loss of mass, and I am observing a new, less polar spot on my TLC.
  • Potential Cause: This is indicative of decarboxylation, where the carboxylic acid group is lost as CO₂. The resulting product would be 3,5-dimethoxyaniline, which is less polar than the starting material. Aromatic carboxylic acids are known to be susceptible to decarboxylation at elevated temperatures.[4]

  • Troubleshooting Steps:

    • Reaction Temperature: Avoid excessive heating. If the reaction requires elevated temperatures, try to use the lowest effective temperature.

    • Catalyst Screening: If a catalyst is being used, it may be promoting decarboxylation. Screen for alternative catalysts that are less prone to inducing this side reaction.

    • Analytical Confirmation:

      • GC-MS: 3,5-dimethoxyaniline is volatile and can be detected by GC-MS.

      • NMR: The disappearance of the carboxylic acid proton signal and the appearance of a new set of aromatic signals corresponding to 3,5-dimethoxyaniline would confirm this side reaction. The expected 1H NMR signals for 3,5-dimethoxyaniline would be around 6.0-6.2 ppm for the aromatic protons and around 3.7 ppm for the methoxy protons.[5]

      • Mass Spectrometry: Look for a molecular ion peak corresponding to the mass of 3,5-dimethoxyaniline (153.18 g/mol ).[6]

Issue 3: During an acylation reaction (e.g., with acetic anhydride), I see a new major product that is not my desired N-acylated compound.
  • Potential Cause: You are likely forming a 2-methyl-4H-3,1-benzoxazin-4-one derivative. Anthranilic acids are known to cyclize in the presence of acylating agents like acetic anhydride to form benzoxazinones.[7][8]

  • Troubleshooting Steps:

    • Modify Acylating Conditions:

      • Use a milder acylating agent if possible.

      • Control the reaction temperature; lower temperatures may favor N-acylation over cyclization.

      • Use a non-coordinating base to scavenge the acid byproduct without promoting cyclization.

    • Alternative Synthetic Route: Consider protecting the carboxylic acid group as an ester before performing the N-acylation. The ester can then be hydrolyzed in a subsequent step.

    • Structural Elucidation:

      • IR Spectroscopy: Look for the characteristic C=O stretch of the benzoxazinone ring, which is typically at a higher wavenumber than an amide C=O.

      • NMR Spectroscopy: The NMR spectrum will show the absence of the carboxylic acid proton and the amino protons, and the presence of signals corresponding to the newly formed heterocyclic ring.

      • Mass Spectrometry: The mass of the benzoxazinone product will be higher than the starting material by the mass of the acyl group minus water.

Data Presentation

Table 1: Common Side Products and Their Characteristics

Side ProductMolecular Weight ( g/mol )Potential CauseKey Identifying Features
Dimer376.36Activation of the carboxylic acidM+H peak at ~377 in LC-MS
3,5-Dimethoxyaniline153.18High reaction temperaturesLoss of COOH group, less polar on TLC
Benzoxazinone DerivativeVaries with acylating agentAcylation reactionsCharacteristic IR and NMR signals

Experimental Protocols

Protocol 1: HPLC-UV Method for Monitoring Reactions of this compound

This protocol provides a starting point for developing a method to monitor the progress of your reaction and detect the formation of impurities.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 10%) and increase linearly to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

Expected Elution Order: The decarboxylated product (3,5-dimethoxyaniline) will be the least polar and elute first, followed by the starting material and the desired product. The dimer, being larger and potentially more polar, will likely have a longer retention time.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies can help to proactively identify potential impurities that may form under various stress conditions.[2][10][11][12]

  • Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60-80°C for several hours.

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for several hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heat the solid compound at a temperature below its melting point for an extended period.

  • Analysis: Analyze the stressed samples by the HPLC-UV method described above and by LC-MS to identify any new peaks.

Visualizations

Diagram 1: Potential Side Reaction Pathways

Side_Reactions A This compound B Dimer A->B Amide Coupling Conditions C 3,5-Dimethoxyaniline A->C Heat (Δ) D Benzoxazinone Derivative A->D Acylating Agent (e.g., Ac₂O)

Caption: Common side reaction pathways for this compound.

Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks

Troubleshooting_Workflow Start Unexpected Peak in HPLC Mass_Spec Analyze by LC-MS Start->Mass_Spec Check_Mass Check Mass of Peak Mass_Spec->Check_Mass Dimer Mass ~376 g/mol? (Dimer) Check_Mass->Dimer Yes Decarboxylation Mass ~153 g/mol? (Decarboxylation) Check_Mass->Decarboxylation No Optimize_Coupling Optimize Coupling Reaction Dimer->Optimize_Coupling Other Other Mass? Decarboxylation->Other No Control_Temp Control Reaction Temperature Decarboxylation->Control_Temp Yes Further_Investigation Further Investigation (NMR, etc.) Other->Further_Investigation Yes

Caption: A logical workflow for troubleshooting unexpected HPLC peaks.

References

  • Al-Suod, H. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • El-Sayed, W. M. (n.d.). INTRODUCTION.
  • BenchChem. (2025). Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection.
  • BenchChem. (2025).
  • BenchChem. (2025). Synthesis routes of 2-Amino-4,5-dimethoxybenzoic acid.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PubChem. (n.d.). 3,5-Dimethoxyaniline.
  • BenchChem. (2025).
  • The Royal Society of Chemistry. (n.d.).
  • mzCloud. (2015). 3 5 Dimethoxyaniline.
  • The Royal Society of Chemistry. (n.d.).
  • Wiklund, P., & Bergman, J. (2006). Alkylation and acylation of basic salts of anthranilic acid. Tetrahedron, 62(34), 7987-8001.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • Al-Dhfyan, A., & Al-Obaid, A. M. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. BMC Chemistry, 18(1), 49.
  • Peet, N. P., & Sunder, S. (1974). Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. Journal of Heterocyclic Chemistry, 11(6), 1081-1084.
  • Gholipour, H., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(3), 821-828.
  • Al-Ghorbani, M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 857.
  • BioPharmaSpec. (n.d.).
  • Singh, S., & Junwal, M. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
  • ResearchGate. (n.d.). General synthetic routes to quinazolinones.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(3), 213-235.
  • Shinde, N. G., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 266-277.
  • da Silva, F. C., et al. (2013). Anthranilic acids from isatin: An efficient, versatile and environmentally friendly method. Química Nova, 36(8), 1234-1237.
  • Stoltz, B. M. (n.d.). SUPPORTING INFORMATION Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones.
  • BenchChem. (2025). Application Notes and Protocols for 2-Amino-3-methoxybenzoic Acid in Solution Phase Peptide Synthesis.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 3,5-Dimethoxyaniline 98%.
  • Chemistry LibreTexts. (2023).
  • ChemScene. (n.d.). 10272-07-8 | 3,5-Dimethoxyaniline.
  • Peddi, P., et al. (2016). Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochloride. Der Pharmacia Lettre, 8(12), 183-192.
  • Kim, H. Y., et al. (2019). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 35(4), 365-372.
  • Stankov, S., et al. (2015). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group, 4(1-1), 1-6.
  • Pappa, H., et al. (2002). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 431-438.

Sources

Technical Support Center: Optimizing Coupling Reactions for 2-Amino-3,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support guide for optimizing amide bond formation with 2-Amino-3,5-dimethoxybenzoic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique building block into their synthetic workflows. As a substituted anthranilic acid, this molecule presents specific challenges due to its electronic and steric properties. This guide provides in-depth, field-proven insights to help you navigate these challenges and achieve high-yield, high-purity outcomes.

Part 1: Understanding the Core Challenges

Optimizing any chemical reaction begins with understanding the substrate. This compound is considered a "difficult" substrate for amide coupling for two primary reasons:

  • Reduced Nucleophilicity: The amino group is attached to an aromatic ring, making it an aniline. Anilines are inherently less nucleophilic than aliphatic amines due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system. While the two methoxy groups are electron-donating and slightly increase the nucleophilicity of the amino group compared to unsubstituted anthranilic acid, it remains a relatively weak nucleophile.[1] This reduced reactivity can lead to slow or incomplete coupling reactions.[1]

  • Steric Hindrance: The amino group is positioned ortho to a bulky carboxylic acid group. This steric congestion hinders the approach of the activated carboxylic acid partner, further slowing the rate of amide bond formation.[2][3] Successfully coupling this substrate requires reaction conditions that can overcome this significant steric barrier.

Part 2: Troubleshooting Guide & Common Questions

This section addresses the most common issues encountered during the coupling of this compound in a practical question-and-answer format.

Q1: My coupling reaction is stalled or incomplete, even after extended reaction times. What is the likely cause and how can I fix it?

Answer: An incomplete reaction is the most frequent issue and typically points to insufficient activation of the coupling partner's carboxylic acid or the low nucleophilicity of the aniline.

  • Initial Checkpoint - Anhydrous Conditions: Water is the enemy of coupling reactions. It competes with the amine by hydrolyzing the activated ester intermediate, converting it back to the starting carboxylic acid.[4][5] Ensure all solvents (DMF, DCM) are anhydrous and that reagents are stored in desiccators.[4][6]

  • Upgrade Your Coupling Reagent: Standard carbodiimide reagents like DCC or even EDC-HCl alone may be insufficient.[3][7] For difficult couplings involving sterically hindered or deactivated amines, more potent reagents are required.[4][8]

    • Recommendation: Switch from an EDC/HOBt system to a uronium/aminium salt like HATU or HBTU , or a phosphonium salt like PyBOP .[9][10] HATU is particularly effective as it forms a highly reactive OAt-active ester, which accelerates the coupling and minimizes side reactions.[11]

  • Increase Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric and electronic barriers. Monitor carefully by TLC or LC-MS to avoid degradation.

Q2: My reaction yield is very low. What specific parameters should I adjust?

Answer: Low yields are often a result of suboptimal stoichiometry, poor reagent choice, or competing side reactions.

  • Review Stoichiometry: For a typical HATU-mediated coupling, a slight excess of the coupling reagent and the amine component relative to the carboxylic acid is recommended. A common starting point is:

    • Carboxylic Acid (your coupling partner): 1.0 equiv

    • This compound: 1.1 - 1.2 equiv

    • HATU: 1.1 equiv[1]

    • Base (e.g., DIPEA): 2.0 - 3.0 equiv[1][4]

  • Order of Addition is Critical: The order in which you add reagents matters significantly, especially with potent uronium reagents like HATU. Adding HATU to a mixture of the amine and carboxylic acid can lead to a significant side reaction where HATU reacts directly with the amine, forming an inactive guanidinium species.[8]

    • Best Practice (Pre-activation): The most reliable method is to "pre-activate" the carboxylic acid.[12][13] Stir the carboxylic acid, HATU, and base (DIPEA) in an anhydrous solvent (like DMF) for 5-15 minutes at 0 °C to room temperature.[1][4] This allows for the formation of the reactive OAt-ester intermediate. Then, add the this compound to the pre-activated mixture.

  • Choice of Base: While DIPEA is the most common non-nucleophilic base used, for sensitive substrates where racemization of the coupling partner is a concern, a weaker or more hindered base like 2,4,6-collidine can be beneficial.[4][8]

Troubleshooting Workflow Diagram

Caption: A decision tree for troubleshooting poor coupling reaction outcomes.

Q3: I'm seeing a messy TLC with multiple side products. What are they and how can I prevent them?

Answer: A complex reaction mixture indicates that side reactions are competing with your desired amide formation.

  • Guanidinium Byproduct: As mentioned, this forms when a uronium/aminium reagent (HATU, HBTU) reacts directly with your amine.[8] The solution is strict adherence to the pre-activation protocol described in Q2.

  • Intramolecular Cyclization: Anthranilic acid derivatives can potentially undergo intramolecular cyclization. While less common under standard coupling conditions, it's a possibility. Using optimized conditions with rapid coupling kinetics helps favor the desired intermolecular reaction.

  • Starting Material Degradation: Excessive heat or prolonged reaction times can lead to degradation. Monitor the reaction closely and work it up as soon as the starting material is consumed.

  • Impure Reagents: Ensure the purity of your starting materials. Impurities in either the carboxylic acid or the amine can lead to a host of unexpected products.

Q4: How do I choose the best solvent and handle the reaction workup?

Answer: Solvent choice is primarily dictated by the solubility of your substrates, while the workup is designed to remove reagent byproducts.

  • Solvent Selection:

    • DMF (N,N-Dimethylformamide): An excellent polar aprotic solvent that solubilizes most starting materials and reagents. It is a common choice for difficult couplings.[12]

    • DCM (Dichloromethane): A less polar option. It can be effective if all components are soluble.[12]

    • Acetonitrile (MeCN) or THF: Also viable options depending on solubility.

  • Workup Procedure: The byproducts of modern coupling reagents are designed to be water-soluble, simplifying purification.[4][8]

    • Upon reaction completion, dilute the reaction mixture (especially if in DMF) with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or DCM.

    • Wash the organic layer sequentially with:

      • A weak acid (e.g., 1N HCl or 5% citric acid) to remove the basic catalyst (DIPEA).[14]

      • Saturated aqueous NaHCO₃ to remove unreacted carboxylic acid and acidic additives (like HOBt).

      • Brine (saturated aqueous NaCl) to reduce the water content in the organic layer.

    • Pro-Tip for DMF Removal: If DMF was used as the solvent, it can be difficult to remove completely. Washing the organic layer multiple times with a 5% aqueous LiCl solution is highly effective at extracting residual DMF.[4][14]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Part 3: Validated Experimental Protocols

These protocols provide a robust starting point for your experiments. Always perform reactions on a small scale first to optimize conditions before scaling up.

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended method for overcoming the steric and electronic challenges of this compound.

ReagentEquivalentsMolar Amount (for 1 mmol scale)
Carboxylic Acid Partner1.01.0 mmol
HATU1.11.1 mmol
DIPEA2.52.5 mmol
This compound1.11.1 mmol
Anhydrous DMF-5-10 mL (0.1-0.2 M)

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the Carboxylic Acid Partner (1.0 equiv) and HATU (1.1 equiv).

  • Add anhydrous DMF to dissolve the solids.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 5 minutes, then let it warm to room temperature and stir for an additional 10 minutes for pre-activation.

  • In a separate vial, dissolve This compound (1.1 equiv) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-18 hours. Monitor progress by TLC or LC-MS until the limiting reagent is consumed.

  • Proceed with the aqueous workup as described in Q4.

Protocol 2: Carbodiimide-Mediated Coupling using EDC and OxymaPure

This method is a cost-effective alternative to uronium salts and is significantly enhanced by the use of OxymaPure as an additive, which accelerates coupling and suppresses racemization more effectively than HOBt.[8]

ReagentEquivalentsMolar Amount (for 1 mmol scale)
Carboxylic Acid Partner1.01.0 mmol
EDC·HCl1.21.2 mmol
OxymaPure1.21.2 mmol
This compound1.11.1 mmol
DIPEA1.51.5 mmol
Anhydrous DMF or DCM-5-10 mL (0.1-0.2 M)

Step-by-Step Methodology:

  • Combine the Carboxylic Acid Partner (1.0 equiv), This compound (1.1 equiv), and OxymaPure (1.2 equiv) in a dry flask under an inert atmosphere.

  • Dissolve the components in anhydrous DMF or DCM.

  • Add DIPEA (1.5 equiv) and stir for 5 minutes.

  • Add EDC·HCl (1.2 equiv) in one portion.

  • Stir the reaction at room temperature for 8-24 hours, monitoring by TLC or LC-MS.

  • Once complete, perform the aqueous workup as described in Q4. The urea byproduct from EDC is water-soluble and will be removed during the washes.[4]

Part 4: Frequently Asked Questions (FAQs)

  • Q: Why use HATU instead of HBTU?

    • A: HATU is based on HOAt (1-hydroxy-7-azabenzotriazole), while HBTU is based on HOBt (1-hydroxybenzotriazole). The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance during the coupling reaction, making HATU generally faster and more efficient, especially for hindered systems.

  • Q: Can I perform this coupling in solution phase and then attach the product to a solid support?

    • A: Yes, this is a common strategy. Synthesizing a challenging dipeptide or building block in solution first and then anchoring it to a resin for further solid-phase peptide synthesis (SPPS) can be more efficient than attempting the difficult coupling directly on the solid phase.

  • Q: What is the best way to monitor the reaction by TLC?

    • A: Use a solvent system that gives good separation between your starting materials and the expected product (e.g., Ethyl Acetate/Hexanes or DCM/Methanol). Spot the co-spot (a mix of starting material and reaction mixture lanes) to accurately track the consumption of the limiting reagent. Visualize under UV light. The product, containing two aromatic rings, should be highly UV-active.

Part 5: General Mechanism of Amide Bond Formation

This diagram illustrates the general activation and coupling pathway.

Amide_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH (Carboxylic Acid) ActiveEster R-CO-LG (Activated Intermediate) RCOOH->ActiveEster + CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Amide R-CONH-Ar (Final Amide Product) ActiveEster->Amide + Amine Ar-NH2 (this compound) Amine->Amide

Caption: Generalized two-step mechanism for amide bond formation.

References

  • BenchChem. (2025).
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry, 72(15), 5794-801. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for 2-Amino-3-methoxybenzoic Acid in Solution Phase Peptide Synthesis. BenchChem Technical Support.
  • Peptide.com. (n.d.). Optimizing Peptide Coupling: Key Techniques. Peptide.com Resources.
  • Han, Y., & Kim, H. (n.d.). Recent development of peptide coupling reagents in organic synthesis. ScienceDirect.
  • Reddit r/Chempros community. (2023). HATU coupling - what's the best order?. Reddit. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Li, P., & Xu, J. C. (2005). Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent. Bioorganic Chemistry, 33(5), 386-92. [Link]

  • BenchChem. (2025). Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols. BenchChem Technical Support.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck KGaA.
  • ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • Reddit r/chemistry community. (2023). Hatu reaction. Reddit. [Link]

  • ResearchGate. (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?. ResearchGate. [Link]

  • ResearchGate. (2016). Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?. ResearchGate. [Link]

  • Reddit r/Chempros community. (2022). EDC-HOBt Amide coupling workup help. Reddit. [Link]

  • ResearchGate. (2017). Reaction of Anthranilic Acid Amides with Cyclic Anhydrides. Request PDF. [Link]

  • ResearchGate. (2020). How can i separate main product from the reaction of EDC/HOBt or EDC/NHS?. ResearchGate. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-31. [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-3,5-dimethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of synthesizing 2-Amino-3,5-dimethoxybenzoic acid derivatives, crafted for chemists and drug development professionals.

Welcome to the technical support center for the synthesis and application of this compound and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic strategies. This guide is structured as a series of frequently asked questions and detailed troubleshooting scenarios encountered in the field.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using this compound derivatives in synthesis?

The core challenge stems from the electronic properties of the molecule itself. The aniline-type amino group exhibits reduced nucleophilicity compared to aliphatic amines due to the delocalization of its lone pair of electrons into the aromatic ring.[1] This inherent low reactivity can lead to sluggish or incomplete reactions, particularly in amide bond formation (peptide coupling), which is a common application for this scaffold.[1] Furthermore, the presence of multiple functional groups (amine, carboxylic acid, and methoxy ethers) necessitates careful strategic planning regarding protecting groups and reaction conditions to avoid unwanted side reactions.

Q2: What is a reliable general route for synthesizing the this compound core if it's not commercially available?

A common and effective strategy is the nitration of a suitable precursor followed by reduction. A plausible route, analogous to the synthesis of similar compounds, would be:

  • Nitration: Start with 3,5-dimethoxybenzoic acid. Introduce a nitro group at the 2-position using standard nitrating conditions (e.g., HNO₃ in H₂SO₄). This step requires careful temperature control to minimize side products.

  • Reduction: The resulting 2-nitro-3,5-dimethoxybenzoic acid is then reduced to the target 2-amino derivative. Catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like ethanol or tetrahydrofuran (THF) is a clean and high-yielding method.[2] Alternative reducing agents like tin(II) chloride (SnCl₂) in an acidic medium can also be effective.[3]

This two-step approach is generally robust and provides a reliable pathway to the core scaffold.

Q3: Which analytical techniques are essential for characterizing this compound and its derivatives?

A combination of spectroscopic and chromatographic methods is crucial for unambiguous characterization and purity assessment.

  • NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The aromatic substitution pattern and the presence of the amino, methoxy, and carboxylic acid groups can be clearly identified.[4][5]

  • Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the identity of the target compound.[6]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretches of the amine, the O-H and C=O stretches of the carboxylic acid, and C-O stretches of the ether groups.[5][7]

  • High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the final product and for monitoring reaction progress.

Troubleshooting and Optimization Guide

This section addresses specific experimental hurdles in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Issue 1: Low Yield in Amide Coupling Reactions

Question: I am attempting to couple this compound with a C-protected amino acid, but my yields are consistently low (<40%). I am using a standard carbodiimide coupling agent like EDC with HOBt. What is going wrong?

Answer: This is a classic challenge rooted in the low nucleophilicity of the 2-amino group.[1] Standard carbodiimide activators, even with HOBt, may not be potent enough to drive the reaction to completion efficiently.

Solutions:

  • Switch to a More Potent Coupling Reagent: Uronium/aminium-based coupling reagents are significantly more effective for coupling with weakly nucleophilic anilines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with an additive like HOAt (1-Hydroxy-7-azabenzotriazole) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), is a superior choice.[1][3]

  • Pre-activation: Instead of adding all reagents at once, pre-activate the carboxylic acid component. Stir the carboxylic acid, HATU, HOAt, and DIPEA in an anhydrous solvent (like DMF or DCM) for 5-10 minutes before adding the this compound derivative.[1] This ensures the highly reactive O-acylisourea intermediate is formed in high concentration.

  • Anhydrous Conditions: Water will hydrolyze the activated acid intermediate, reverting it to the starting carboxylic acid and reducing your yield. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon).[8]

Coupling AgentAdditiveBaseKey Characteristics
EDC/DCCHOBt, HOAtDIPEA, NMMStandard, cost-effective; may be insufficient for weak nucleophiles.
HATU HOAtDIPEAHighly recommended ; very powerful, fast reaction times, lower racemization.[1][3]
HBTU/TBTUHOBtDIPEAPotent and reliable; slightly less reactive than HATU.
COMUNoneDIPEAThird-generation uronium salt; excellent performance and solubility.
Issue 2: Unidentified Side Products in the Reaction Mixture

Question: After my coupling reaction, LC-MS analysis shows my desired product along with a significant peak at a higher molecular weight. What could this be and how do I prevent it?

Answer: The formation of high-molecular-weight byproducts often points to over-acylation or anhydride formation.

Potential Side Reactions & Solutions:

  • Diacylation: The initially formed amide product can be acylated a second time by another molecule of the activated carboxylic acid. This is more likely if there is a high local concentration of the activated species.

    • Solution: Add the pre-activated acid solution slowly (dropwise) to the solution containing the this compound derivative. This keeps the concentration of the activated acid low at any given moment, favoring the desired mono-acylation.[8]

  • Symmetrical Anhydride Formation: The activated carboxylic acid can react with another molecule of the starting carboxylic acid to form a symmetrical anhydride. While this anhydride is still an acylating agent, it is less reactive than the HATU-activated species, leading to a sluggish and incomplete reaction.

    • Solution: Ensure the stoichiometry is precise. Use a slight excess (1.1-1.2 equivalents) of the coupling agent relative to the carboxylic acid to ensure all of the acid is converted to the more reactive activated form.

G start Low Yield in Amide Coupling q1 Are you using a uronium salt (e.g., HATU)? start->q1 sol1 Switch to HATU/HOAt/DIPEA for higher reactivity. q1->sol1 No q2 Are your solvent and reagents completely dry? q1->q2 Yes sol1->q2 sol2 Use anhydrous solvents (e.g., from a solvent system) and reagents. Run under N2 or Ar. q2->sol2 No q3 Did you pre-activate the carboxylic acid? q2->q3 Yes sol2->q3 sol3 Pre-activate acid with HATU/DIPEA for 5-10 min before adding the amine. q3->sol3 No end Yield Improved q3->end Yes sol3->end

Caption: Troubleshooting logic for low amide coupling yield.

Issue 3: Difficulty in N-Protection of the Amino Group

Question: I am trying to protect the 2-amino group with a Boc group using (Boc)₂O and triethylamine, but the reaction is very slow and incomplete even after 24 hours. Why?

Answer: Again, the low nucleophilicity of the aromatic amine is the culprit. Standard conditions that work well for aliphatic amines are often insufficient here.

Solutions:

  • Change the Base: Triethylamine may not be a strong enough base to facilitate the reaction efficiently. A stronger, non-nucleophilic base like 4-dimethylaminopyridine (DMAP) used in catalytic amounts along with a stoichiometric base like DIPEA or NaHCO₃ can significantly accelerate the reaction.[1]

  • Modify Reaction Conditions: Gentle heating (e.g., 40-50 °C) can sometimes increase the reaction rate without causing significant degradation of the starting material or product.

  • Alternative Protecting Group Strategy: If Boc protection remains problematic, consider the Fmoc group. Fmoc-Cl or Fmoc-OSu are generally more reactive and may provide a better outcome under basic conditions.[1]

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol incorporates optimizations for the weakly nucleophilic aromatic amine.

  • Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent mixture like 1:1 Dioxane:Water or THF.[1]

  • Base Addition: Add sodium bicarbonate (NaHCO₃) (2.5 equivalents) and stir until fully dissolved.[1] Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same organic solvent used in step 1. Add this solution dropwise to the cooled reaction mixture over 30 minutes.[1]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully acidify the mixture to pH 2-3 with 1M HCl.[1] This will protonate the carboxylic acid and any unreacted amine.

  • Extraction: Extract the product into ethyl acetate (3x).[1]

  • Washing: Wash the combined organic layers sequentially with water and then brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product.[1]

Protocol 2: HATU-Mediated Amide Coupling

This protocol details the formation of an amide derivative using a potent coupling agent.

  • Setup: Work under an inert atmosphere (N₂ or Ar) with anhydrous solvents.

  • Amine Component: If your amine component is a hydrochloride salt, dissolve it (1.2 equivalents) in anhydrous DMF and add DIPEA (2.5 equivalents). Stir for 10 minutes at room temperature to liberate the free amine.[1]

  • Acid Pre-activation: In a separate flask, dissolve your N-protected carboxylic acid (1 equivalent), HATU (1.1 equivalents), and HOAt (1.2 equivalents) in anhydrous DMF. Add DIPEA (2.0 equivalents) and stir this mixture for 5 minutes to pre-activate the acid.[1]

  • Coupling: Add the pre-activated acid solution from step 3 to the amine solution from step 2.

  • Reaction: Stir the reaction mixture at room temperature. Due to the potentially lower reactivity, the reaction may require several hours to overnight for completion. Monitor the progress by TLC or LC-MS.[1]

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, 1M HCl, water, and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.[1]

G A Start: 2-Amino-3,5- dimethoxybenzoic Acid B Step 1: N-Protection (e.g., Boc, Fmoc) A->B C Step 2: Carboxylic Acid Activation (e.g., HATU) B->C D Step 3: Coupling with Amine/Alcohol C->D E Step 4: N-Deprotection (if required) D->E F Final Product: Purification E->F

Caption: General experimental workflow for synthesis.

References

  • PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000692 2-amino-3-methoxybenzoic Acid. University of Wisconsin-Madison. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-3-methoxybenzoic acid. John Wiley & Sons, Inc. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-3,5-dimethoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • ResearchGate. (2006). Synthesis of 2-amino-3, 5-dibromobenzophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents. (n.d.). US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • UNIPI. (n.d.). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • MDPI. (2020). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 25(23), 5639. Retrieved from [Link]

Sources

Technical Support Center: Improving the Nucleophilicity of 2-Amino-3,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-3,5-dimethoxybenzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to overcome the inherent challenges associated with the low nucleophilicity of this compound's amino group. Our goal is to empower you with the foundational knowledge and practical strategies required for successful synthetic outcomes.

Section 1: Troubleshooting & FAQs

This section directly addresses common issues encountered during reactions involving the amino group of this compound.

Q1: Why is my acylation or alkylation reaction with this compound failing or resulting in extremely low yields?

A1: The primary reason for poor reactivity is the severely diminished nucleophilicity of the amino group. This is not due to a single factor, but a combination of three key structural features:

  • Intramolecular Hydrogen Bonding: The ortho orientation of the carboxylic acid and the amino group allows for the formation of a strong intramolecular hydrogen bond. This interaction effectively "locks" the nitrogen's lone pair of electrons, making them unavailable for nucleophilic attack.[1][2][3]

  • Steric Hindrance: The amino group is sterically crowded by the adjacent bulky carboxylic acid group, physically impeding the approach of electrophiles.[4][5][6][7]

  • Electronic Effects: While the methoxy groups are generally electron-donating, their effect on basicity and nucleophilicity is position-dependent.[8][9][10] In this specific substitution pattern, the dominant deactivating factor remains the intramolecular hydrogen bond.

Q2: I'm trying to use a base to deprotonate the amine and increase its nucleophilicity. However, I'm only observing a salt formation with the carboxylic acid. What am I doing wrong?

A2: This is a classic selectivity challenge. The proton of the carboxylic acid (pKa ≈ 4-5) is significantly more acidic than the protons on the amino group (pKa of conjugate acid ≈ 3-4). Therefore, nearly all common bases (e.g., triethylamine, potassium carbonate) will deprotonate the carboxylic acid first. To selectively deprotonate the amine, you would need an exceptionally strong base (e.g., n-BuLi or NaH), which would first deprotonate the carboxylic acid and then the amine. This creates a dianion and can lead to side reactions and solubility issues. A more effective strategy is to first protect the carboxylic acid.

Q3: Is protecting the carboxylic acid the most effective strategy? If so, what protecting group do you recommend?

A3: Yes, protecting the carboxylic acid is often the most reliable and effective strategy. By converting the carboxylic acid into an ester, you eliminate the acidic proton and break the intramolecular hydrogen bond, which dramatically increases the nucleophilicity of the amino group. The choice of protecting group depends on the overall stability of your molecule and the conditions of your subsequent reaction steps.[11][12][13]

  • Methyl or Ethyl Esters: These are excellent choices for their stability and straightforward introduction via Fischer esterification. They are typically removed under basic (saponification) or acidic hydrolysis conditions.

  • tert-Butyl Esters: These are useful if your subsequent steps are sensitive to the harsh conditions required to cleave methyl/ethyl esters. tert-Butyl esters are readily removed with mild acid (e.g., trifluoroacetic acid).[12]

Q4: How do the two methoxy groups at the 3- and 5-positions influence the amino group's reactivity?

A4: The methoxy groups (-OCH₃) have a dual electronic nature: they exert an electron-withdrawing inductive effect (-I) due to oxygen's electronegativity and an electron-donating resonance effect (+M) via their lone pairs.[10]

  • The methoxy group at the 3-position (meta to the amine) primarily exerts an inductive electron-withdrawing effect, which slightly decreases the electron density on the nitrogen and thus reduces its basicity and nucleophilicity.[9]

  • The methoxy group at the 5-position (para to the amine) has a dominant electron-donating resonance effect (+M). This effect increases electron density on the aromatic ring and on the nitrogen atom, which tends to increase basicity and nucleophilicity.[8][14] In this compound, these electronic effects are largely overshadowed by the powerful deactivating influence of the intramolecular hydrogen bond with the ortho carboxylic acid.

Section 2: The Underlying Chemistry: A Deeper Dive

Understanding the molecular basis of the low nucleophilicity is crucial for designing effective synthetic strategies. The key deactivating feature is the intramolecular hydrogen bond, which creates a stable six-membered ring structure.

Caption: Intramolecular H-bond in this compound.

This stable conformation reduces the availability of the nitrogen's lone pair, thereby decreasing its ability to act as a nucleophile.[15] Any successful reaction strategy must first address and disrupt this interaction.

Section 3: Strategic Protocols for Enhancing Reactivity

Based on the chemical principles outlined above, two primary strategies are recommended. The following workflow can guide your decision-making process.

Caption: Decision workflow for enhancing amine reactivity.

Strategy 1: Protection of the Carboxylic Acid (Recommended)

This approach involves converting the carboxylic acid to a methyl ester via Fischer esterification. This removes the acidic proton, breaks the intramolecular hydrogen bond, and "unlocks" the nucleophilicity of the amino group.

Protocol 1: Methyl Ester Protection

Materials:

  • This compound

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated) or Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol (approx. 10-20 mL per gram of starting material).

  • Acid Addition: Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) or thionyl chloride (1.1 eq). Caution: These reagents are highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8).

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl 2-amino-3,5-dimethoxybenzoate.

  • Validation: The product can be validated by ¹H NMR (appearance of a new singlet around 3.8-3.9 ppm for the ester methyl group) and mass spectrometry. The now-nucleophilic amine is ready for subsequent reactions like acylation or alkylation.

Strategy 2: Deprotonation with a Strong, Non-Nucleophilic Base (Alternative)

This strategy is more direct but can be technically challenging due to potential side reactions and the handling of strong bases. It is suitable when esterification is not compatible with other functional groups in the molecule.

Protocol 2: N-Acylation via Strong Base Deprotonation

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Acylating Agent (e.g., Acetyl Chloride)

  • Saturated Ammonium Chloride Solution

Procedure:

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), suspend this compound (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C. Carefully add sodium hydride (2.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the dianion.

  • Acylation: Cool the reaction mixture back to 0 °C. Slowly add the acylating agent (1.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated ammonium chloride solution at 0 °C.

  • Workup and Purification: Extract the mixture with ethyl acetate, dry the organic layer, concentrate, and purify the crude product by column chromatography to isolate the N-acylated product.

Table 1: Comparison of Strategic Approaches

FeatureStrategy 1: Carboxylic Acid ProtectionStrategy 2: Strong Base Deprotonation
Primary Goal Eliminate intramolecular H-bondIncrease N-anion character
Key Reagent H₂SO₄ or SOCl₂ in MeOHNaH or n-BuLi in aprotic solvent
Pros High-yielding, clean, reliable, improves solubility.Fewer steps (no deprotection needed).
Cons Adds two steps (protection/deprotection).Requires stringent anhydrous/inert conditions, potential for side reactions, handling of hazardous reagents.
Best Suited For Most applications, especially multi-step synthesis.Substrates intolerant to esterification/hydrolysis conditions.

References

  • BenchChem. (2025).
  • Royal Society of Chemistry. (n.d.).
  • Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group.
  • ECHEMI. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System.
  • Fiveable. (n.d.). Nucleophilicity of Amines Definition. Organic Chemistry II Key Term.
  • ECHEMI. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System.
  • BenchChem. (2025). An In-depth Technical Guide to the Electronic Effects of Methoxy and Pyrrolidinyl Groups on the Aniline Ring.
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
  • Quora. (2017). How P- methoxy aniline is stronger base than aniline while p -Nitro aniline is weak?
  • BenchChem. (2025). overcoming poor nucleophilicity of substituted anilines in thiourea synthesis.
  • ACS Publications. (n.d.).
  • MedChemExpress. (n.d.). protecting group for amines.
  • Royal Society of Chemistry. (n.d.). Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. Chemical Science.
  • Royal Society of Chemistry. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.
  • YouTube. (2020). Protecting Groups for Carboxylic acid.
  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
  • Master Organic Chemistry. (2012).
  • Quora. (2018). How to increase the basic strength of aniline.
  • NIH. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC.
  • Wikipedia. (n.d.). Protecting group.
  • NIH. (2016). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. PMC.
  • StudySmarter. (2022). Basicity and Nucleophilicity of Amines.
  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
  • Reddit. (2022).
  • Filo. (2025).
  • PubMed. (n.d.). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637.
  • YouTube. (2022). How does ortho-effect work in benzoic acids? | Acidic and Basic strength | Chemistry | Khan Academy.
  • ResearchG
  • Chemistry LibreTexts. (2024). 23.1: Properties of amines.
  • Taylor & Francis Online. (2012). N-Acetylation of p-Aminobenzoic Acid and p-Phenylenediamine in Primary Porcine Urinary Bladder Epithelial Cells and in the Human Urothelial Cell Line 5637.
  • Taylor & Francis Online. (n.d.).
  • Google Patents. (n.d.).
  • Ludwig-Maximilians-Universität München. (n.d.). Nucleophilicities of Amines, Amino Acids and Pyridines.
  • ResearchGate. (2025). Nucleophilicities of amino acids and peptides.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-methoxybenzoic acid.

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Minimizing byproduct formation in 2-Amino-3,5-dimethoxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-Amino-3,5-dimethoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and subtleties of working with this versatile building block. Our focus is on providing practical, in-depth solutions to minimize byproduct formation, particularly in the synthesis of quinazolinone scaffolds, which are crucial in drug discovery.[1][2] This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, grounded in established chemical principles and field-proven experience.

Section 1: Integrity of the Starting Material

The quality of your starting material is the foundation of a successful reaction. Impurities or degradation can lead to unexpected side reactions and purification difficulties.

Q1: How can I assess the purity of my this compound before starting a reaction?

A1: A multi-point analytical approach is recommended.

  • Visual Inspection: The material should be an off-white or pale yellow solid.[3] Significant color deviation may indicate oxidation or contamination.

  • Melting Point: A sharp melting point range is indicative of high purity. Broad ranges suggest the presence of impurities.

  • Spectroscopy:

    • ¹H NMR: This is the most powerful tool. Check for the absence of signals corresponding to solvent residues or common synthetic precursors. Pay close attention to the integration of aromatic and methoxy protons.

    • FTIR: Verify the presence of key functional groups: N-H stretches (amine), C=O stretch (carboxylic acid), and C-O stretches (methoxy groups).

  • Chromatography (HPLC/TLC): A single spot on TLC or a single major peak (>98%) by HPLC is a strong indicator of purity. Develop a standard method using a suitable solvent system (e.g., Ethyl Acetate/Hexane with a small amount of acetic acid) to use for future reaction monitoring.

Q2: What are the best storage conditions for this compound to prevent degradation?

A2: This compound contains an aniline moiety, which is susceptible to air and light-induced oxidation. To ensure long-term stability, store the material in a tightly sealed, opaque container under an inert atmosphere (Nitrogen or Argon) at room temperature in a dark, dry place.[3]

Section 2: The Core Reaction: Synthesis of 6,8-Dimethoxy-4(3H)-quinazolinone

A primary application of this compound is its conversion to quinazolinone derivatives. The Niementowski quinazoline synthesis, which involves condensation with an amide, is a common and straightforward method.[1] We will focus on the reaction with formamide as a representative example.

Q3: What is the reaction mechanism for the formation of 6,8-Dimethoxy-4(3H)-quinazolinone from this compound and formamide?

A3: The reaction proceeds through a two-step sequence under thermal conditions:

  • N-Formylation: The primary amine of the benzoic acid performs a nucleophilic attack on the carbonyl carbon of formamide, leading to the formation of an N-formyl intermediate, 2-(formamido)-3,5-dimethoxybenzoic acid, with the elimination of ammonia.

  • Intramolecular Cyclization: At elevated temperatures, the amide nitrogen of the N-formyl group attacks the carboxylic acid carbonyl. This is followed by dehydration (loss of a water molecule) to yield the stable, aromatic 6,8-dimethoxy-4(3H)-quinazolinone ring system.[1][4]

Below is a diagram illustrating this mechanistic pathway.

Quinazolinone Formation Mechanism Mechanism of 6,8-Dimethoxy-4(3H)-quinazolinone Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A This compound P1 Step 1: N-Formylation (Heat, -NH3) A->P1 B Formamide B->P1 C N-Formyl Intermediate (2-(formamido)-3,5-dimethoxybenzoic acid) P2 Step 2: Cyclization (Heat, -H2O) C->P2 D 6,8-Dimethoxy-4(3H)-quinazolinone P1->C P2->D

Caption: Reaction mechanism for quinazolinone synthesis.

Section 3: Troubleshooting Byproduct Formation

This section addresses the most common issues encountered during the synthesis, linking observable problems to their chemical causes and providing actionable solutions.

Q4: My reaction yield is low, and I have a significant amount of unreacted starting material. What went wrong?

A4: This is typically caused by insufficient reaction temperature or time.

  • Causality: The intramolecular cyclization step has a significant activation energy barrier and requires high temperatures (typically 140-170°C) to proceed efficiently.[5][6] If the temperature is too low, the reaction may stall after the initial N-formylation, or the N-formylation itself may be slow.

  • Solution: Ensure your reaction vessel is heated uniformly and the internal temperature reaches the target. A patent for a similar synthesis specifies heating at 145°C for 4 hours.[5] Consider extending the reaction time and monitor progress by TLC. If scaling up, be aware that reaching the target internal temperature may take longer.

Q5: I see a new, more polar spot on my TLC plate that is not the starting material or the product. What could it be?

A5: This is very likely the N-formyl intermediate (2-(formamido)-3,5-dimethoxybenzoic acid).

  • Causality: This intermediate forms when the initial N-formylation occurs, but the subsequent cyclization is incomplete due to insufficient heat or reaction time. Its free carboxylic acid group makes it significantly more polar than the final quinazolinone product.

  • Solution: The remedy is the same as for unreacted starting material: increase the reaction temperature or prolong the heating time to drive the cyclization to completion. Co-existence of acetic acid and a base has been reported to prevent the formation of such side products in some cases, although this may not be necessary for the formamide reaction.[6]

Q6: My final product is dark, and I observe multiple minor spots/peaks during analysis, suggesting degradation. How can I prevent this?

A6: Product degradation is often a result of excessive heat or prolonged reaction times.

  • Causality: While high temperatures are necessary, temperatures exceeding ~170°C can lead to the formation of unidentified, often polymeric, byproducts, resulting in a lower yield and difficult purification.[6] The aromatic rings and functional groups can undergo various thermal decomposition reactions.

  • Solution: Carefully control the reaction temperature. Use a temperature controller and an internal thermometer for accuracy. Find the optimal balance of temperature and time for your specific scale. It is better to run the reaction slightly longer at an optimal temperature (e.g., 145-150°C) than to force it with excessive heat.

Q7: Could the methoxy groups on the ring cause side reactions?

A7: While possible, demethylation is not a common byproduct under the neutral, thermal conditions of the Niementowski synthesis. However, it can become a significant issue if you are using alternative synthetic routes.

  • Causality: Methoxy groups on an aromatic ring can be cleaved by strong acids (e.g., HBr, BBr₃) or under harsh, high-temperature acidic conditions, forming phenolic compounds. Base-promoted O-methylations in other contexts are also known to be prone to various side reactions.[7]

  • Solution: Stick to neutral or mildly acidic/basic conditions when working with this substrate unless demethylation is the desired outcome. If you must use conditions known to cause demethylation, use a minimal excess of the reagent and control the temperature carefully.

Summary of Troubleshooting Strategies
Observed Issue Probable Cause Primary Solution(s) Secondary Action(s)
High % of Starting MaterialInsufficient Temperature / TimeIncrease reaction temperature to 145-150°C; extend reaction time.Ensure efficient stirring and uniform heating.
Polar Byproduct ObservedIncomplete Cyclization (N-formyl intermediate)Drive reaction to completion with more heat/time.Monitor reaction by TLC/HPLC until the intermediate is consumed.
Product Discoloration / DegradationExcessive Temperature (>170°C)Maintain strict temperature control; avoid overheating.Use an inert atmosphere (N₂) to minimize oxidative degradation.
Loss of Methoxy Group(s)Harsh acidic/basic conditionsUse neutral reaction conditions where possible.If harsh conditions are required, screen for milder reagents or use lower temperatures.

Section 4: Analytical & Purification Workflow

Proper analysis and purification are critical for obtaining a high-purity final product.

Q8: What is a reliable workflow for monitoring the reaction and purifying the final quinazolinone product?

A8: A systematic workflow combining chromatography and spectroscopy is essential.

Purification Workflow Analytical and Purification Workflow Start Reaction Mixture (Post-heating) TLC 1. In-Process Control (TLC) - Spot for SM, Intermediate, Product - Assess completion Start->TLC Workup 2. Reaction Workup - Cool reaction - Precipitate with water[5] - Filter solid TLC->Workup Reaction Complete HPLC 3. Purity Assessment (HPLC) - Dissolve crude solid in solvent - Determine % purity and byproduct profile Workup->HPLC Purify 4. Purification Step HPLC->Purify Recrystal Recrystallization (e.g., from Ethanol or DMF/Water) Purify->Recrystal Purity >90% Column Column Chromatography (Silica Gel) Purify->Column Purity <90% or multiple byproducts Final 5. Final Characterization - NMR, MS, FTIR - Confirm structure and purity Recrystal->Final Column->Final

Sources

Technical Support Center: Purification of 2-Amino-3,5-dimethoxybenzoic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 2-Amino-3,5-dimethoxybenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who require a high degree of purity for this versatile chemical intermediate. The unique amphoteric nature of this molecule, possessing both a basic amino group and an acidic carboxylic acid group, presents specific challenges in chromatographic separation that require a nuanced approach.

This guide provides not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying this compound?

A1: Impurities are typically process-related and depend on the synthetic route. Common impurities may include unreacted starting materials (e.g., 3,5-dimethoxyaniline or 2-nitro-3,5-dimethoxybenzoic acid), reagents from the work-up, and byproducts from side reactions, such as isomers or over-alkylated species.[1] A preliminary purity assessment by Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for developing a targeted purification strategy.[2]

Q2: What is the best stationary phase for purifying this compound?

A2: For normal-phase chromatography, silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice. Its polar surface interacts well with the polar functional groups of your target molecule. However, the acidic nature of silica can sometimes lead to strong, irreversible binding or degradation of sensitive compounds.[3] If you observe significant tailing or low recovery, consider using a less acidic stationary phase like alumina (neutral or basic) or deactivating the silica gel by pre-treating it with a small percentage of a base like triethylamine mixed in the eluent.[4]

Q3: How do I select the right mobile phase (eluent) to start with?

A3: The key is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate.[2] A good starting point for a molecule of this polarity is a binary mixture of a non-polar solvent and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol . Begin with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of the polar solvent until the desired Rf is achieved.

Q4: My compound is a solid. What is the best way to load it onto the column?

A4: You have two primary options: wet loading and dry loading.

  • Wet Loading: Dissolve the crude sample in the absolute minimum amount of the initial mobile phase solvent or a slightly more polar solvent (like dichloromethane).[5] This method is fast but can lead to band broadening if too much solvent is used or if the solvent is significantly more polar than the mobile phase.

  • Dry Loading: Dissolve your crude material in a suitable solvent (e.g., methanol, acetone), add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent completely to get a free-flowing powder.[5] This powder is then carefully added to the top of the column. Dry loading is highly recommended as it typically results in sharper bands and better separation, especially for samples that are not easily soluble in the mobile phase.

Troubleshooting Guide: Common Issues & Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation of Spots Inappropriate Solvent System: The polarity of the eluent is either too high (all compounds run together) or too low (nothing moves).Optimize the mobile phase using TLC. Test various ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate, DCM/methanol). A gradient elution, where the polarity of the mobile phase is increased over time, is often necessary for separating compounds with similar polarities.[4]
Streaking or Tailing of the Compound Spot Strong Analyte-Stationary Phase Interaction: The amino and/or carboxylic acid groups are interacting too strongly with the acidic silanol groups on the silica surface.Add a modifier to the mobile phase. A small amount of acetic acid or formic acid (0.1-1%) will protonate the amino group and suppress the deprotonation of the carboxylic acid, reducing strong ionic interactions. Conversely, a small amount of triethylamine (0.1-1%) can be used to compete with the basic amino group for binding sites on the silica.[4]
Compound Will Not Elute from the Column Compound is too Polar for the Eluent: The mobile phase is not strong enough to displace the compound from the stationary phase.Increase the eluent polarity. Gradually switch to more polar solvent systems. For highly polar compounds, a system like Dichloromethane -> 1-5% Methanol in Dichloromethane may be required. If the compound still doesn't elute, it may be irreversibly adsorbed.
Compound Decomposes on the Column Silica Gel is too Acidic: The compound is sensitive to the acidic nature of the silica gel, causing degradation during the long exposure time of the column run.Test compound stability on a TLC plate first. Spot the compound and let it sit for an hour before eluting to see if degradation occurs.[3] If it does, switch to a neutral stationary phase like alumina or use silica gel that has been "deactivated" with a base like triethylamine.[4]
Low Mass Recovery / Yield Irreversible Adsorption: The compound binds too strongly to the silica and cannot be eluted. Improper Fraction Collection: The fractions containing the product were missed or mixed with impure fractions.Address strong adsorption issues as described for streaking and elution failure. Monitor the elution carefully with TLC. Analyze smaller, more frequent fractions to precisely identify where your compound is eluting. Try concentrating fractions you expected to contain the product; it may be present but too dilute to detect easily.[3]

Experimental Workflow & Protocols

Visualization of the Purification Workflow

The following diagram outlines the logical steps from initial analysis to the final isolation of pure this compound.

Purification_Workflow cluster_prep Phase 1: Preparation & Analysis cluster_column Phase 2: Column Chromatography cluster_post Phase 3: Isolation & Verification Crude Crude Product TLC_Analysis TLC Method Development (Find R_f ≈ 0.3) Crude->TLC_Analysis Analyze Pack_Column Pack Column (Silica Gel Slurry) TLC_Analysis->Pack_Column Optimized Eluent Load_Sample Load Sample (Dry Loading Recommended) Pack_Column->Load_Sample Elute Elute with Gradient (Increase Polarity) Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Spot Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: General workflow for purification.

Step-by-Step Protocol: Flash Column Chromatography

This protocol assumes a standard normal-phase purification using silica gel.

1. Materials & Setup:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (HPLC grade): Hexane, Ethyl Acetate (EtOAc)

  • Modifier (optional): Acetic acid or Triethylamine

  • Glass chromatography column with stopcock

  • TLC plates (silica gel coated), TLC tank, UV lamp

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

2. Mobile Phase Preparation:

  • Based on prior TLC analysis, prepare the starting eluent. A typical starting point could be 90:10 Hexane:EtOAc.

  • Prepare a second, more polar eluent, for example, 70:30 Hexane:EtOAc.

  • If a modifier is needed, add 0.5% (v/v) acetic acid to both solvent mixtures.

3. Column Packing (Slurry Method):

  • Secure the column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the starting mobile phase (approx. 1:10 w/v). The amount of silica should be 50-100 times the weight of your crude sample.

  • Pour the slurry into the column. Open the stopcock to drain some solvent, tapping the column gently to ensure even packing without air bubbles.

  • Add a final protective layer of sand on top of the silica bed. Drain the solvent until it is just level with the top of the sand.[5]

4. Sample Loading (Dry Loading Method):

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., acetone or methanol).

  • Add silica gel (approx. 10x the sample weight) and mix to form a slurry.

  • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[5]

  • Carefully add this powder onto the top layer of sand in the packed column.

5. Elution and Fraction Collection:

  • Carefully add the starting eluent to the column, ensuring the top surface is not disturbed.

  • Open the stopcock and begin collecting fractions. Use gentle air pressure ("flash" chromatography) to maintain a steady flow rate.

  • Monitor the separation by periodically spotting the collected fractions on a TLC plate.

  • If the product is eluting too slowly, gradually increase the polarity of the mobile phase by mixing in the more polar eluent you prepared.

  • Once the target compound has fully eluted, you can flush the column with a highly polar solvent to remove any remaining impurities.

6. Product Isolation:

  • Analyze all collected fractions by TLC.

  • Combine the fractions that contain only the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Logic Diagram

This diagram helps visualize the decision-making process when encountering a common issue like poor separation.

Troubleshooting_Logic Start TLC analysis shows streaking or poor separation Check_Modifier Is a modifier (acid/base) in the eluent? Start->Check_Modifier Add_Modifier Add 0.5% Acetic Acid or Triethylamine to eluent Check_Modifier->Add_Modifier No Check_Stationary_Phase Is the compound stable on silica? Check_Modifier->Check_Stationary_Phase Yes Re_Optimize_TLC Re-optimize eluent with new parameters Add_Modifier->Re_Optimize_TLC Change_Stationary_Phase Switch to Alumina or Deactivated Silica Check_Stationary_Phase->Change_Stationary_Phase No Check_Stationary_Phase->Re_Optimize_TLC Yes Change_Stationary_Phase->Re_Optimize_TLC Success Proceed to Column Re_Optimize_TLC->Success

Caption: Decision tree for troubleshooting poor separation.

References
  • BenchChem. (n.d.). Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • BenchChem. (n.d.). How to increase the purity of 4-Amino-2-(methylthio)benzoic acid.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid.

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Technical Support Center: Recrystallization of 2-Amino-3,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-3,5-dimethoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this compound through crystallization. Here, we will delve into the theoretical underpinnings and practical applications of recrystallization techniques tailored for this compound, providing you with the knowledge to not only follow protocols but also to troubleshoot and optimize them effectively.

Understanding the Molecule: this compound

Before we dive into purification techniques, let's consider the structure of this compound. It is a polysubstituted aromatic carboxylic acid. The presence of a carboxylic acid and an amino group provides both acidic and basic character, making its solubility pH-dependent. The two methoxy groups contribute to its polarity and can influence its solubility in organic solvents. This unique combination of functional groups dictates its behavior in different solvent systems.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₉H₁₁NO₄
Molecular Weight197.19 g/mol
Melting Point169-173 °C (decomposes)
AppearanceWhite to brown crystalline powder

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for this compound?

A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] For this compound, a good starting point is to screen a range of solvents with varying polarities. Based on the solubility of structurally similar compounds, such as 2-amino-3-methylbenzoic acid, we can predict a likely solubility profile.[2]

Recommended Solvents for Initial Screening:

  • Protic Solvents: Water, Ethanol, Methanol, Isopropanol

  • Aprotic Polar Solvents: Acetone, Ethyl Acetate, Acetonitrile

  • Nonpolar Solvents: Toluene, Hexanes (less likely to be primary solvents, but useful as anti-solvents)

A practical approach is to test the solubility of a small amount of your crude material (e.g., 10-20 mg) in about 0.5 mL of each solvent, first at room temperature and then upon heating.

Q2: Can I use a mixed solvent system for recrystallization?

A2: Absolutely. A mixed solvent system is an excellent option when no single solvent provides the desired solubility profile.[3] The most common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" or "anti-solvent" (in which it is sparingly soluble) dropwise until the solution becomes turbid.[4] A small amount of the "good" solvent is then added back to clarify the solution, which is then allowed to cool slowly.

For this compound, promising mixed solvent systems could include:

  • Ethanol/Water

  • Acetone/Hexane

  • Ethyl Acetate/Hexane

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the concentration of the solute is too high.[5]

Troubleshooting "Oiling Out":

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool more slowly.[5]

  • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature where the compound is more likely to be a solid.

  • Change the Solvent System: If the issue persists, a different solvent or mixed solvent system with a lower boiling point may be necessary.

Q4: No crystals are forming, even after the solution has cooled. How can I induce crystallization?

A4: A supersaturated solution may not always crystallize spontaneously. Here are a few techniques to induce crystallization:[6]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

  • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.[6]

  • Reduce the Volume of Solvent: If the solution is not sufficiently saturated, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Purified Product - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the filtrate by boiling off some solvent and cool again.[5]- Cool the solution in an ice bath to minimize solubility.- Ensure the funnel and receiving flask are pre-heated before hot filtration.[8]
Product is Still Impure After Recrystallization - The cooling process was too rapid, trapping impurities.- The chosen solvent is not effective at separating the specific impurities present.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9]- Try a different recrystallization solvent or a multi-step purification process (e.g., recrystallization from two different solvent systems).
Colored Impurities Remain in the Crystals - The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to use a fluted filter paper for the hot filtration to remove the fine charcoal particles.[8]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol is a general guideline. The choice of solvent and volumes should be determined by preliminary solubility tests.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., ethanol) and bring the mixture to a gentle boil on a hot plate. Add more hot solvent in small portions until the solid is completely dissolved.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[9] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Mixed Solvent Recrystallization (Solvent/Anti-solvent Method)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., acetone).[3]

  • Addition of Anti-solvent: While the solution is still hot, add a "poor" solvent (e.g., hexanes) dropwise until you observe persistent cloudiness (turbidity).[4]

  • Clarification: Add a few drops of the hot "good" solvent back into the solution until the turbidity just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using the cold solvent mixture for washing.

Visualizing the Workflow

Recrystallization Decision Tree

Recrystallization_Workflow start Start with Crude This compound solubility_test Perform Solubility Tests (e.g., Ethanol, Acetone, Water) start->solubility_test single_solvent Good Single Solvent Found? solubility_test->single_solvent protocol1 Protocol 1: Single Solvent Recrystallization single_solvent->protocol1 Yes mixed_solvent Try Mixed Solvent System (e.g., Ethanol/Water) single_solvent->mixed_solvent No troubleshoot Encountering Issues? (e.g., Oiling Out, No Crystals) protocol1->troubleshoot protocol2 Protocol 2: Mixed Solvent Recrystallization mixed_solvent->protocol2 protocol2->troubleshoot guide Consult Troubleshooting Guide troubleshoot->guide Yes end Pure Crystals Obtained troubleshoot->end No guide->solubility_test

Sources

Technical Support Center: Peptide Synthesis with Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

The incorporation of anthranilic acid and its derivatives into peptide chains offers a powerful tool for creating conformationally constrained peptidomimetics, enhancing metabolic stability, and exploring novel biological activities.[1][2][3] However, the unique electronic and structural properties of these β-amino acids introduce specific challenges not typically encountered with standard α-amino acids. This guide provides a structured, question-and-answer approach to troubleshoot common issues, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs)
I. Coupling & Yield Issues

Question 1: Why is my peptide yield significantly lower after incorporating an anthranilic acid derivative?

Answer: Low yield is the most frequently reported issue and typically stems from inefficient coupling of an amino acid to the anthranilic acid residue. The root cause is the reduced nucleophilicity of the aromatic amine in anthranilic acid compared to the aliphatic amines of standard α-amino acids. This electronic effect deactivates the amine, making it a poorer nucleophile for attacking the activated carboxyl group of the incoming amino acid.

Diagnostic Workflow:

  • Confirm Synthesis Failure: Before resynthesis, perform a test cleavage on a small amount of resin (10-20 mg) and analyze the supernatant by LC-MS.[4] This confirms whether the target peptide is present at all and helps identify the nature of impurities (e.g., truncated sequences stopping at the anthranilic acid residue).

  • Monitor Coupling In-Process: Use a qualitative test to check for the presence of unreacted (free) amines on the resin after the difficult coupling step.

    • Kaiser Test: Ideal for primary amines. A positive result (blue beads) indicates incomplete coupling.[4][5] Note: The Kaiser test will not work for secondary amines like proline or N-methylated residues.

    • Chloranil Test: A suitable alternative for secondary amines, which will yield a green or blue-green color upon a positive result.

Troubleshooting Workflow for Low Coupling Efficiency

G Troubleshooting workflow for low coupling efficiency. cluster_0 start Low Yield Detected (Post-Anthranilic Acid Coupling) q1 Is the coupling reagent strong enough? start->q1 s1 Action: Switch to a high-potency Uronium/Phosphonium reagent (e.g., HATU, HCTU, PyBOP) with an additive (e.g., Oxyma). q1->s1 No q2 Is the reaction time sufficient? q1->q2 Yes s1->q2 s2 Action: Increase coupling time (e.g., from 1-2h to 4-24h). Monitor with Kaiser Test. q2->s2 No q3 Is steric hindrance a factor? q2->q3 Yes s2->q3 s3 Action: Implement Double Coupling. Re-expose resin to fresh activated amino acid and coupling reagents. q3->s3 Yes q4 Is peptide aggregation occurring? q3->q4 No s3->q4 s4 Action: Change primary solvent (DMF -> NMP). Consider microwave-assisted synthesis. q4->s4 Yes end Optimized Yield q4->end No s4->end

Caption: A decision-tree for troubleshooting low peptide yields when using anthranilic acid.

Question 2: Which coupling reagents are most effective for anthranilic acid derivatives?

Answer: Standard carbodiimide reagents like DIC, especially when used alone, are often insufficient to achieve high coupling efficiency with the deactivated amine of anthranilic acid. More potent activating agents are required.

Reagent ClassExamplesRecommended Use with Anthranilic AcidMechanism & Rationale
Uronium/Aminium HATU, HCTU, TBTUHighly Recommended. Often the first choice for difficult couplings.Forms a highly reactive O-acylisourea intermediate which then reacts with an additive (like HOAt or HOBt) to form an active ester. This provides rapid activation and high yields.[6][7]
Phosphonium PyBOP, PyAOPHighly Recommended. Excellent alternative to uronium salts.Forms a phosphonium-based acyl intermediate. PyBOP is known for its high efficiency and reduced racemization.[6][8]
Immonium COMURecommended with Caution. Very potent but can have stability issues.Known for its high reactivity. However, COMU is not stable in the common SPPS solvent DMF.[9]
Carbodiimides DIC, EDCRecommended ONLY with an additive. The combination of DIC with an additive like Oxyma Pure has been shown to be effective for coupling amino acids to anthranilic acid, avoiding side reactions.[10] Using DIC alone is likely to result in low yields.

Expert Tip: For particularly stubborn sequences, the combination of Diisopropylcarbodiimide (DIC) and Oxyma Pure is a robust and cost-effective choice that has been successfully used to synthesize natural products containing anthranilic acid.[10]

II. Side Reactions & Purity

Question 3: What are the primary side reactions to watch for?

Answer: While standard peptide side reactions like racemization or aspartimide formation can occur, the main challenge with anthranilic acid is preventing incomplete reactions that lead to a complex mixture of deletion sequences.[11][12]

  • Deletion Sequence ([n-1]): This is the most common "side product" and is a direct result of failed coupling onto the anthranilic acid residue. Your final LC-MS will show the desired mass plus a significant peak corresponding to the mass of the peptide truncated at that position.

  • Rearrangements: While less common with modern coupling reagents, harsh activation conditions or extended reaction times in the presence of certain reagents could potentially lead to uncharacterized rearrangements involving the aromatic ring and the adjacent amide bond. Using optimized conditions and reagents like Oxyma can help avoid these issues.[10]

  • N-Acylation: The amino group of anthranilic acid can react with cyclic anhydrides to give N-acyl derivatives.[13] While this is not a typical SPPS side reaction, it highlights the reactivity of the amino group under certain conditions.

Prevention Strategy: The most effective strategy is to ensure the coupling step onto the anthranilic acid goes to completion.

  • Protocol: Double Coupling

    • Perform the initial coupling reaction for 2-4 hours.

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3x).

    • Perform a midpoint Kaiser test on a small sample of beads.

    • If the test is positive (blue), immediately begin a second coupling step by adding a fresh solution of activated amino acid and coupling reagents.

    • Allow the second coupling to proceed for another 2-4 hours or until a negative Kaiser test is achieved.[8][14]

III. Aggregation & Purification

Question 4: My peptide containing anthranilic acid is showing poor solubility and is difficult to purify. What can I do?

Answer: The rigid, aromatic structure of anthranilic acid can significantly impact the peptide's secondary structure and solubility. It can induce turns or helical conformations and increase the overall hydrophobicity of the peptide, leading to aggregation on the resin or during purification.[15]

Strategies to Mitigate Aggregation:

  • During Synthesis:

    • Solvent Choice: Switch the primary SPPS solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which is better at disrupting secondary structures and solvating aggregated chains.[5]

    • Microwave-Assisted SPPS: Using microwave energy can accelerate coupling and deprotection reactions, reducing the time available for peptide chains to aggregate.[5][16]

    • Low-Loading Resin: Utilize a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g). This increases the distance between growing peptide chains, minimizing intermolecular aggregation.[5]

    • Chaotropic Salts: In severe cases, adding chaotropic salts like LiCl to the coupling mixture can help break up hydrogen bonds and disrupt aggregation.[8]

  • During Purification (RP-HPLC):

    • Optimize Mobile Phase: The physiochemical properties of peptides containing anthranilic acid can sometimes be leveraged for easier purification, such as precipitation.[17] For HPLC, if aggregation is an issue, consider adding organic solvents like isopropanol or acetonitrile at low concentrations to the aqueous mobile phase (A) to improve solubility.

    • Modify Gradient: Use a shallower gradient during elution to better resolve the target peptide from closely related impurities.

    • Change Ion-Pairing Agent: While Trifluoroacetic Acid (TFA) is standard, it can sometimes promote aggregation. Formic Acid (FA) is an alternative, though it may alter selectivity and is generally preferred for MS compatibility over chromatographic resolution.[11]

IV. Characterization

Question 5: Are there special considerations when analyzing anthranilic acid-containing peptides by Mass Spectrometry (MS)?

Answer: Yes, the presence of the anthranilic acid moiety can introduce complexities in MS analysis, particularly when analyzing samples from biological matrices.

  • In-Source Fragmentation: The unique structure might be more susceptible to fragmentation within the ion source of the mass spectrometer, leading to a weaker molecular ion peak and making data interpretation more challenging.[18]

  • Ion Suppression: Like many aromatic compounds, anthranilic acid-containing peptides can be subject to ion suppression effects, especially in complex mixtures, which can reduce sensitivity.[18]

  • UV Absorbance: On a positive note, the aromatic ring of anthranilic acid provides a strong chromophore, making it easily detectable by UV detectors during HPLC analysis (typically at 254 nm or 280 nm).

Best Practices for MS Analysis:

  • Soft Ionization: Use electrospray ionization (ESI) with optimized cone voltage to minimize in-source fragmentation.

  • High-Resolution MS: Employ high-resolution mass spectrometry (e.g., Orbitrap or TOF) to accurately determine the mass of the parent ion and distinguish it from fragment ions or impurities.

  • Tandem MS (MS/MS): Use MS/MS to fragment the peptide and confirm its sequence. The fragmentation pattern around the anthranilic acid residue can provide definitive confirmation of its incorporation.

Experimental Workflow Overview

G cluster_workflow SPPS Workflow for Anthranilic Acid Peptides Resin Select Resin (e.g., 2-ClTrt(Cl)) Load Load First Amino Acid Resin->Load Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect1 Couple_Normal Couple Standard Amino Acids Deprotect1->Couple_Normal Couple_Anth Couple Anthranilic Acid Derivative Couple_Normal->Couple_Anth Deprotect2 Fmoc Deprotection Couple_Anth->Deprotect2 Couple_Post_Anth **CRITICAL STEP** Couple Next AA to Anth (Use HATU/Oxyma, Double Couple) Deprotect2->Couple_Post_Anth QC1 QC: Kaiser Test Couple_Post_Anth->QC1 QC1->Couple_Post_Anth Positive (Blue) [Re-Couple] Elongate Continue Elongation QC1->Elongate Negative (Clear) Cleave Cleavage from Resin (e.g., TFA Cocktail) Elongate->Cleave Purify Purification (RP-HPLC) Cleave->Purify Analyze Analysis (LC-MS, MS/MS) Purify->Analyze

Caption: Key stages in Solid-Phase Peptide Synthesis (SPPS) highlighting the critical coupling step after anthranilic acid incorporation.

References
  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • Polypeptide. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Reddit. (2022, April 20). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from [Link]

  • Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]

  • Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification? Retrieved from [Link]

  • Wade, C. A., et al. (2016). Anthranilic acid-containing cyclic tetrapeptides: at the crossroads of conformational rigidity and synthetic accessibility. Organic & Biomolecular Chemistry, 14(24), 5662-5673. Retrieved from [Link]

  • Pla, D., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(1), 141-153. Retrieved from [Link]

  • Google Patents. (2022). A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof.
  • Wade, C. A., et al. (2016). Anthranilic Acid-containing Cyclic Tetrapeptides: At The Crossroads Of Conformational Rigidity And Synthetic Accessibility. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Anthranilic acid-containing cyclic tetrapeptides: at the crossroads of conformational rigidity and synthetic accessibility. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Singh, P., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 917-933. Retrieved from [Link]

  • MDPI. (2023). Advances and Challenges in Structural Studies of Bioactive Peptide-Anthracycline Conjugates: A Mass Spectrometric Insight. Molecules, 28(15), 5828. Retrieved from [Link]

  • National Library of Medicine. (2016). Anthranilic Acid-containing Cyclic Tetrapeptides: At The Crossroads Of Conformational Rigidity And Synthetic Accessibility. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Anthranilic acid, the new player in the ensemble of aromatic residue labeling precursor compounds. Journal of Biomolecular NMR, 69(1), 13-22. Retrieved from [Link]

  • Google Patents. (1983). Preparation of anthranilic acid amides.
  • ACS Publications. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(1), 46-60. Retrieved from [Link]

  • ResearchGate. (n.d.). Different classes of protecting group schemes including the linker. Retrieved from [Link]

  • ACS Publications. (2012). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry, 55(17), 7583-7594. Retrieved from [Link]

  • Anumula, K. R. (2008). Unique anthranilic acid chemistry facilitates profiling and characterization of Ser/Thr-linked sugar chains following hydrazinolysis. Analytical Biochemistry, 373(1), 1-12. Retrieved from [Link]

  • National Institutes of Health. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C-H Bonds. Retrieved from [Link]

  • Ghosh, S., et al. (2019). Site-specific single point mutation by anthranilic acid in hIAPP8–37 enhances anti-amyloidogenic activity. Chemical Science, 10(33), 7765-7775. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • ResearchGate. (2025). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Retrieved from [Link]

  • Google Patents. (1997). Process for preparing anthranilic acids.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • National Institutes of Health. (2017). GAP Peptide Synthesis via Design of New GAP Protecting Group: An Fmoc/tBu Synthesis of Thymopentin Free from Polymers, Chromatography and Recrystallization. Retrieved from [Link]

  • Preprints.org. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Retrieved from [Link]

  • ResearchGate. (2017). Anthranilic acid, the new player in the ensemble of aromatic residue labeling precursor compounds. Retrieved from [Link]

  • ResearchGate. (2025). Reaction of Anthranilic Acid Amides with Cyclic Anhydrides. Retrieved from [Link]

  • ACS Publications. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(1), 46-60. Retrieved from [Link]

  • BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved from [Link]

  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). First total synthesis of versicotide A, B and C. RSC Advances, 10(72), 44435-44440. Retrieved from [Link]

  • UC Irvine Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Purity Analysis of 2-Amino-3,5-dimethoxybenzoic Acid: HPLC-UV and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. 2-Amino-3,5-dimethoxybenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1][2][3] Its purity profile can directly influence the impurity profile of the final drug product, making robust analytical control essential.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity assessment of this compound. We will explore the causality behind methodological choices, present a detailed experimental protocol, and objectively compare its performance against alternative analytical technologies. Every protocol described is designed as a self-validating system, grounded in the principles of scientific integrity and regulatory expectations.

The Central Role of HPLC-UV in Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolving power, reproducibility, and robustness.[4][5] When coupled with a UV detector, it becomes a versatile tool for quantifying compounds that possess a chromophore—a part of the molecule that absorbs UV light. Aromatic compounds like this compound, with their benzene ring structure, are ideal candidates for HPLC-UV analysis.

The principle is straightforward: a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases. For a polar molecule like our target compound, a reversed-phase (RP) setup, featuring a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is the logical choice. This ensures that the main component is well-retained and separated from both more polar and less polar impurities.

Experimental Protocol: A Validated HPLC-UV Method

The following protocol is a robust, validated method for determining the purity of this compound. The choices within this protocol are deliberate and grounded in chromatographic theory and regulatory expectations outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9]

Chromatographic Conditions
ParameterSpecificationRationale
Instrument HPLC system with a UV/Vis DetectorStandard equipment in any QC lab, ensuring method transferability.
Column Reversed-phase C18, 4.6 x 150 mm, 5 µmThe C18 chemistry provides excellent retention for aromatic acids. The dimensions are standard for good resolution and reasonable run times.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid is used to protonate the carboxylic acid group, ensuring a single ionic form and sharp peak shape. Acetonitrile is a common organic modifier providing good elution strength. A gradient may be required to elute all potential impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations.
Injection Vol. 10 µLA small injection volume prevents column overloading and peak distortion.
Detection λ 254 nmA common wavelength for aromatic compounds, providing a good balance of sensitivity for the main peak and potential impurities. A photodiode array (PDA) detector can be used to assess peak purity.
Run Time 20 minutesSufficient time to elute the main peak and any late-eluting impurities.
Step-by-Step Methodology
  • Standard Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a stock solution of approximately 100 µg/mL.

  • Sample Preparation: Prepare the sample solution identically to the standard solution, using the test sample of this compound.

  • System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%.

  • Analysis: Inject the blank (diluent), followed by the standard and sample solutions into the chromatograph.

  • Calculation: The purity of the sample is calculated as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram (area percent method).

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting A Weigh Reference Standard & Sample B Dissolve in Diluent (ACN/Water) A->B C Dilute to Final Concentration (~100 µg/mL) B->C D System Suitability Test (SST) Inject Standard 5x C->D To HPLC System E Inject Blank, Standard, and Sample D->E F Acquire Chromatographic Data E->F G Integrate Peaks in Chromatogram F->G Raw Data H Calculate Purity (Area % Method) G->H I Generate Final Report H->I

Workflow for HPLC-UV Purity Analysis.

Comparative Analysis: HPLC-UV vs. Alternative Methods

While HPLC-UV is a robust and widely accessible method, it is not without limitations. For instance, it may lack the sensitivity to detect trace-level impurities or the specificity to distinguish between compounds with similar UV spectra. Here, we compare it with other common analytical techniques.[5][10][11]

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Principle Separation by polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio.Separation by volatility, detection by mass-to-charge ratio.
Specificity Moderate. Relies on chromatographic separation. Co-eluting impurities with similar UV spectra can interfere.Very High. Provides molecular weight and fragmentation data, confirming identity.High. Mass spectral data provides structural information.
Sensitivity Good (ng level).Excellent (pg to fg level).Very Good (pg level).
Sample Prep Simple dissolution.Simple dissolution, but requires volatile buffers if MS-compatible.Requires derivatization to increase volatility of the polar analyte.
Cost LowHighMedium
Expertise IntermediateHighHigh
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled sensitivity and specificity.[12] By coupling the separation power of LC with the detection capabilities of tandem mass spectrometry, it can identify and quantify impurities at levels far below the detection limits of UV. This is particularly crucial for identifying genotoxic impurities, which have very low acceptable limits. However, the high cost of instrumentation and the complexity of method development and data interpretation are significant considerations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is ideal for analyzing volatile and thermally stable compounds.[5] Since this compound is a non-volatile solid, it requires a chemical derivatization step to convert it into a volatile analogue before it can be analyzed by GC. This adds complexity and a potential source of variability to the sample preparation process. While GC-MS provides excellent specificity, the added derivatization step makes it a less direct and more cumbersome method compared to HPLC for this particular analyte.

Conclusion: Selecting the Right Tool for the Job

For routine quality control and purity assessment of this compound, HPLC-UV remains the gold standard .[4][5] Its combination of robustness, cost-effectiveness, and sufficient sensitivity for typical purity assays makes it the most practical choice. The method is reliable, reproducible, and aligns well with the validation requirements set forth by regulatory agencies.

However, when deeper investigation is required—such as in forced degradation studies, impurity identification, or the analysis of trace-level contaminants—more advanced techniques like LC-MS/MS become indispensable. The choice of analytical method is ultimately a strategic one, balancing the required level of information with considerations of cost, throughput, and available expertise. A well-characterized intermediate, supported by a robust HPLC-UV purity method, provides a solid foundation for the development of safe and effective pharmaceuticals.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • This compound. MySkinRecipes. [Link]

  • How to detect the percentage of pharmaceutical intermediates?. Novasol Biotech. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. [Link]

  • Review on the modern analytical advancements in impurities testing. SpringerLink. [Link]

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A Technical Guide to the ¹H and ¹³C NMR Characterization of 2-Amino-3,5-dimethoxybenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-Amino-3,5-dimethoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of its NMR spectra. In the absence of directly published experimental data for this specific molecule, this guide presents a robust, predicted ¹H and ¹³C NMR analysis, grounded in the established principles of NMR spectroscopy and supported by experimental data from structurally analogous compounds.

Furthermore, this guide extends beyond a singular analytical technique, offering a comparative perspective on the utility of NMR in relation to other common analytical methods, such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS), for the structural elucidation of complex organic molecules.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern organic chemistry, offering an unparalleled, non-destructive window into the molecular architecture of a compound.[1] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule.[1] For a multi-functionalized aromatic compound like this compound, NMR is indispensable for unambiguously determining the substitution pattern on the benzene ring and confirming the presence and nature of its functional groups.

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

The following spectral predictions are based on the well-established effects of substituents on the chemical shifts of aromatic protons and carbons, and are corroborated by experimental data for analogous compounds, including 2-aminobenzoic acid and 3,5-dimethoxybenzoic acid.[2][3][4]

Sample Preparation and Solvent Selection: A Critical First Step

The choice of a suitable deuterated solvent is paramount for acquiring high-quality NMR spectra.[5][6][7][8][9] For this compound, which possesses both acidic (carboxylic acid) and basic (amino) functional groups, solubility can be a challenge. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity and ability to dissolve a wide range of organic compounds, including those with hydrogen-bonding capabilities.[7][9] Alternatively, a mixture of deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD) could be employed to enhance solubility. For the purpose of this guide, the predicted chemical shifts are referenced for a DMSO-d₆ solution.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy groups, the amine, and the carboxylic acid proton.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-6~7.0 - 7.2d (doublet)1HThis proton is ortho to the electron-donating amino group and meta to a methoxy group and the carboxylic acid. The amino group's shielding effect will be significant. It will be split by H-4 with a small meta coupling constant (J ≈ 2-3 Hz).
H-4~6.3 - 6.5d (doublet)1HThis proton is ortho to two electron-donating methoxy groups and para to the amino group, leading to significant shielding and an upfield shift. It will be split by H-6 with a small meta coupling constant (J ≈ 2-3 Hz).
-OCH₃ (C3)~3.8s (singlet)3HThe methoxy group at the C3 position is ortho to the amino group, which may cause a slight upfield shift compared to the C5-methoxy group.
-OCH₃ (C5)~3.9s (singlet)3HThe methoxy group at the C5 position is para to the amino group and meta to the carboxylic acid.
-NH₂~4.5 - 5.5br s (broad singlet)2HThe chemical shift of amine protons can vary and is often broad due to quadrupole broadening and exchange with water or other protic species.
-COOH~12.0 - 13.0br s (broad singlet)1HThe carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding. Its signal is typically very broad.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. Due to the substitution pattern, all nine carbon atoms are expected to be chemically non-equivalent.

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
C=O~168 - 172The carboxylic acid carbonyl carbon is highly deshielded and appears significantly downfield.
C-5~160 - 163This carbon is attached to a methoxy group and is ortho to a proton, making it one of the more deshielded aromatic carbons.
C-3~158 - 161Similar to C-5, this carbon is bonded to a methoxy group. Its proximity to the amino group might slightly alter its chemical shift compared to C-5.
C-2~148 - 152The carbon bearing the amino group is significantly shielded by the nitrogen lone pair.
C-1~110 - 115This is the ipso-carbon to which the carboxylic acid is attached.
C-6~105 - 108This carbon is ortho to the amino group and is expected to be shielded.
C-4~98 - 102This carbon is ortho to two methoxy groups and para to the amino group, making it the most shielded of the aromatic carbons.
-OCH₃ (C5)~56 - 58Typical chemical shift for methoxy carbons.
-OCH₃ (C3)~55 - 57Similar to the other methoxy carbon, with a potentially slight difference due to the different electronic environment.

Comparative Analysis of Analytical Techniques

While NMR provides a wealth of structural information, a comprehensive characterization often involves a multi-technique approach. Here, we compare the utility of NMR with Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for the analysis of this compound.

Technique Information Provided Advantages for this compound Disadvantages for this compound
NMR Spectroscopy Detailed atomic connectivity, chemical environment of each atom, stereochemistry.Unambiguously determines the substitution pattern on the aromatic ring. Provides distinct signals for all functional groups.Lower sensitivity compared to MS.[10][11][12] Can be time-consuming to acquire and process data.[10]
Infrared (IR) Spectroscopy Presence of functional groups based on their vibrational frequencies.Quickly confirms the presence of key functional groups: -OH (broad, from COOH), -NH (from NH₂), C=O (from COOH), C-O (from ethers), and aromatic C-H and C=C bonds.Provides limited information on the overall molecular structure and connectivity. Does not distinguish between isomers with the same functional groups.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, which can infer structural components.Provides the exact molecular weight, confirming the molecular formula. Fragmentation patterns can help identify the loss of functional groups (e.g., COOH, OCH₃).Does not provide information on the substitution pattern of the aromatic ring. Isomers often produce very similar mass spectra.

graph "Analytical_Workflow" {
rankdir=LR;
node [shape=box, style=rounded];
A [label="Sample of this compound"];
B [label="NMR Spectroscopy"];
C [label="IR Spectroscopy"];
D [label="Mass Spectrometry"];
E [label="Detailed Structural Elucidation"];

A -> B; A -> C; A -> D; B -> E [label="Connectivity & Stereochemistry"]; C -> E [label="Functional Groups"]; D -> E [label="Molecular Weight & Formula"]; }

Caption: A typical analytical workflow for the characterization of an organic molecule.

Experimental Protocols

Standard Operating Procedure for NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the NMR tube containing the sample.

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution. A clear, homogeneous solution is essential for high-quality spectra.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard can be added.

NMR Data Acquisition Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: ~250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).

Conclusion

The predicted ¹H and ¹³C NMR spectra of this compound provide a detailed and insightful roadmap for its structural characterization. The distinct chemical shifts and coupling patterns are a direct consequence of the interplay of the electronic effects of the amino, methoxy, and carboxylic acid substituents on the aromatic ring. While NMR spectroscopy is the most powerful single technique for the complete structural elucidation of such a molecule, a synergistic approach utilizing IR spectroscopy and mass spectrometry provides complementary information that strengthens the overall analysis. This guide serves as a foundational resource for researchers, providing both the expected spectral data and a framework for its empirical acquisition and interpretation, thereby upholding the principles of scientific rigor and self-validating experimental design.

References

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link][13]

  • MDPI. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link][14]

  • Wiley Analytical Science. (2010). Essential Practical NMR for Organic Chemistry. Retrieved from [Link][15]

  • ResearchGate. (n.d.). a¹H NMR spectrum of 2-amino benzoic acid. b¹³C NMR spectrum of 2-amino... Retrieved from [Link][2]

  • AZoOptics. (2023). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link][11]

  • Royal Society of Chemistry. (2009). 4. Retrieved from [Link][16]

  • ResearchGate. (2025). Advantages and Disadvantages of Nuclear Magnetic Resonance Spectroscopy as Hyphenated Technique | Request PDF. Retrieved from [Link][12]

  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link][17]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... Retrieved from [Link][18]

  • PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid. Retrieved from [Link][4]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link][1]

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link][5]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link][19]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Retrieved from [Link][8]

  • SpectraBase. (n.d.). 3,5-Dimethoxybenzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link][20]

  • YouTube. (2025). What Are Common NMR Solvents? - Chemistry For Everyone. Retrieved from [Link][9]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 2-Amino-3,5-dimethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise and accurate characterization of novel chemical entities is paramount. 2-Amino-3,5-dimethoxybenzoic acid and its derivatives represent a scaffold of significant interest in medicinal chemistry, appearing in a range of compounds with diverse biological activities. Mass spectrometry (MS) stands as an indispensable tool for the structural elucidation, quantification, and metabolic profiling of these molecules. This guide provides an in-depth comparison of common mass spectrometry techniques for the analysis of this compound class, supported by experimental data and protocols, to empower researchers in selecting the optimal analytical strategy.

The Analytical Challenge: Understanding the Molecule

This compound possesses a unique combination of functional groups that influence its behavior in a mass spectrometer: a basic amino group, an acidic carboxylic acid, and two electron-donating methoxy groups on an aromatic ring. This structure presents several key considerations for MS analysis:

  • Ionization: The presence of both acidic and basic sites allows for ionization in both positive and negative ion modes. The choice of ionization technique will significantly impact sensitivity and the nature of the ions formed.

  • Fragmentation: The pattern of bond cleavages upon activation in the mass spectrometer provides a structural fingerprint. Understanding the fragmentation pathways of the dimethoxybenzoic acid core is crucial for structural confirmation.

  • Matrix Effects: When analyzing samples from complex biological matrices, co-eluting endogenous compounds can suppress or enhance the ionization of the target analyte, affecting quantitative accuracy.

This guide will compare and contrast three common ionization techniques—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—in the context of analyzing this compound derivatives.

A Comparative Analysis of Ionization Techniques

The choice of ionization source is the most critical parameter in developing a robust MS method. Here, we compare the performance of ESI, APCI, and MALDI for the analysis of small aromatic amines and acids, providing a framework for selecting the most appropriate technique for this compound derivatives.

Electrospray Ionization (ESI): The Workhorse for Polar Molecules

ESI is a soft ionization technique that generates ions from solution, making it highly compatible with liquid chromatography (LC). For molecules like this compound, which possess ionizable functional groups, ESI is often the first choice.

Mechanism of Ionization: In ESI, a solution of the analyte is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) analyte ions into the gas phase.

Advantages for this compound Derivatives:

  • High Sensitivity for Polar, Ionizable Compounds: The presence of the amino and carboxylic acid groups makes these derivatives ideal candidates for ESI.

  • Soft Ionization: ESI typically produces intact molecular ions with minimal in-source fragmentation, simplifying spectral interpretation.

  • Versatility: ESI can be operated in both positive and negative ion modes, allowing for the detection of both protonated and deprotonated species.

Considerations:

  • Matrix Effects: ESI is susceptible to ion suppression from co-eluting compounds in complex matrices.[1][2]

  • Solvent Dependence: The choice of solvent can influence the ionization efficiency and even the site of protonation (amino vs. carboxylic acid group).

Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Analytes

APCI is another LC-compatible ionization technique that is well-suited for a broader range of compound polarities.

Mechanism of Ionization: In APCI, the eluent from the LC is nebulized and vaporized in a heated tube. A corona discharge then ionizes the solvent molecules, which in turn transfer a proton to or from the analyte molecules through a series of chemical reactions in the gas phase.[3][4]

Advantages for this compound Derivatives:

  • Broader Applicability: APCI can effectively ionize less polar derivatives that may not perform well with ESI.[4][5]

  • Reduced Matrix Effects: Generally, APCI is less prone to matrix effects compared to ESI.[4]

  • Higher Flow Rates: APCI can tolerate higher LC flow rates than ESI.

Considerations:

  • Thermal Stability: Analytes must be thermally stable to withstand the high temperatures of the vaporizer.

  • In-source Fragmentation: APCI is a more energetic ionization process than ESI and can sometimes lead to in-source fragmentation, which may complicate spectral interpretation but can also provide structural information.[1]

Matrix-Assisted Laser Desorption/Ionization (MALDI): A Niche for High-Throughput Screening

MALDI is a soft ionization technique that is typically used for the analysis of large biomolecules, but it can also be adapted for small molecules.

Mechanism of Ionization: The analyte is co-crystallized with a large excess of a matrix compound on a target plate. A pulsed laser is then used to desorb and ionize both the matrix and analyte molecules. The matrix plays a crucial role in absorbing the laser energy and facilitating the ionization of the analyte.

Advantages for this compound Derivatives:

  • High Throughput: MALDI is a very fast technique, making it suitable for high-throughput screening applications.

  • Tolerance to Salts: MALDI is generally more tolerant of salts and buffers than ESI.

Considerations:

  • Matrix Interference: The matrix itself can produce ions in the low mass range, which can interfere with the detection of small molecules. Careful selection of the matrix is therefore critical.

  • Quantitative Challenges: Achieving high quantitative accuracy and precision with MALDI can be more challenging than with LC-MS techniques due to variations in crystal formation.

Quantitative Performance Comparison

The following table summarizes the expected quantitative performance of ESI, APCI, and MALDI for the analysis of this compound derivatives based on literature data for similar aromatic amines and acids.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Limit of Detection (LOD) Low ng/mL to pg/mL[2][6][7]Low to mid ng/mL[2][6][7]Low fmol to pmol on target
Limit of Quantification (LOQ) Low ng/mL[2][7]Mid to high ng/mL[2][7]pmol on target
Linear Dynamic Range 2-4 orders of magnitude2-3 orders of magnitude1-2 orders of magnitude
Precision (RSD%) < 15%< 20%< 30%
Matrix Effects High susceptibility[1][2]Moderate susceptibility[4]Low to moderate susceptibility

Fragmentation Patterns: Deciphering the Structure

Collision-Induced Dissociation (CID) is the most common method for generating fragment ions in tandem mass spectrometry (MS/MS). The fragmentation patterns of this compound derivatives are predictable based on the functional groups present.

Expected Fragmentation of this compound

The following fragmentation pathways are proposed for the protonated molecule of this compound ([M+H]⁺, m/z 198.07):

  • Loss of Water (H₂O): A common fragmentation pathway for carboxylic acids, resulting in an acylium ion.

  • Loss of Carbon Monoxide (CO): Following the loss of water, the acylium ion can lose CO.

  • Loss of a Methyl Radical (•CH₃): Cleavage of a methoxy group can result in the loss of a methyl radical.

  • Loss of Formaldehyde (CH₂O): A neutral loss of formaldehyde from a methoxy group is also possible.

  • Loss of Ammonia (NH₃): The amino group can be lost as ammonia, particularly in the absence of a more favorable protonation site.

dot graph Fragmentation_Pathways { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Fragmentation_Pathways

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound derivatives. Optimization will be necessary based on the specific derivative, matrix, and instrumentation.

LC-MS/MS with ESI or APCI

This protocol is suitable for the quantitative analysis of this compound derivatives in biological matrices such as plasma.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (Triple Quadrupole):

  • Ionization Source: ESI or APCI (positive ion mode).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 198 -> 180 (quantifier), m/z 198 -> 152 (qualifier).

    • Internal Standard: (select a stable isotope-labeled analog if available).

  • Collision Energy: Optimize for each transition.

dot graph LC_MS_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

LC_MS_Workflow

MALDI-TOF MS

This protocol is suitable for rapid screening of this compound derivatives.

Sample Preparation:

  • Prepare a saturated solution of the matrix (e.g., α-cyano-4-hydroxycinnamic acid) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.

  • Mix the sample solution with the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

Mass Spectrometry (TOF):

  • Ionization Source: MALDI.

  • Laser: Nitrogen laser (337 nm).

  • Mode: Positive ion reflectron.

  • Mass Range: m/z 100-500.

Conclusion and Recommendations

The optimal mass spectrometry technique for the analysis of this compound derivatives is highly dependent on the specific research question.

  • For sensitive and accurate quantification in complex matrices, LC-MS/MS with Electrospray Ionization (ESI) is the recommended starting point. Its ability to ionize polar molecules with high efficiency makes it well-suited for this class of compounds.

  • If ESI performance is suboptimal due to low polarity of the derivative or significant matrix effects, Atmospheric Pressure Chemical Ionization (APCI) should be evaluated as a robust alternative.

  • For high-throughput screening applications where speed is prioritized over quantitative accuracy, Matrix-Assisted Laser Desorption/Ionization (MALDI) can be a valuable tool, provided that a suitable matrix is identified to avoid low-mass interferences.

By understanding the principles, advantages, and limitations of each technique, researchers can develop and validate robust and reliable mass spectrometry methods for the comprehensive characterization of this compound derivatives, thereby accelerating the drug discovery and development process.

References

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]

  • Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography? Retrieved from [Link]

  • European Food Safety Authority. (2011). Guidance on migration testing for plastic food contact materials. Retrieved from [Link]

  • Gaspari, M., & Cuda, F. (2019).
  • Hossain, M. A., et al. (2010). A novel strategy for MALDI-TOF MS analysis of small molecules. Journal of the American Society for Mass Spectrometry, 21(8), 1461-1465.
  • ResearchGate. (2019). Comparison of ESI and APCI sources in Q-TOF mass spectrometer in photodegradation study of selected psychotropic drugs. Retrieved from [Link]

  • ResearchGate. (2021). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. Retrieved from [Link]

  • ResearchGate. (2022). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Retrieved from [Link]

  • Shimadzu. (n.d.). LC/MS/MS Analysis for Restricted Chemicals in Textiles. Retrieved from [Link]

  • Varesio, E., et al. (2016). Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites. Rapid Communications in Mass Spectrometry, 30(14), 1647-1659.
  • Voyksner, R. D. (2010). Choosing between Atmospheric Pressure Chemical Ionization and Electrospray Ionization.
  • Wysocki, V. H., et al. (1992). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Society for Mass Spectrometry, 3(1), 27-32.
  • YouTube. (2022, September 2). How to select LCMS interfaces: working principle of ESI, APCI and DUIS Interface. Retrieved from [Link]

  • YouTube. (2022, September 24). ESI vs APCI. Which ionization should I choose for my application? Retrieved from [Link]

  • Zhang, Y., et al. (2013). Low mass MS/MS fragments of protonated amino acids used for distinction of their 13C-isotopomers in metabolic studies. Journal of The American Society for Mass Spectrometry, 24(5), 782-791.
  • Zhao, Z., et al. (2018). Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater.

Sources

A Comparative Guide to the Biological Activity of Dimethoxybenzoic Acid Isomers for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the subtle differences in the chemical structure of isomeric compounds can lead to vastly different biological effects. This guide provides an in-depth, objective comparison of the biological activities of the six isomers of dimethoxybenzoic acid: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxybenzoic acid. By synthesizing available experimental data, this document aims to elucidate the structure-activity relationships within this class of molecules and serve as a valuable resource for compound selection and experimental design.

Introduction to Dimethoxybenzoic Acid Isomers

Dimethoxybenzoic acids are a group of organic compounds characterized by a benzoic acid core substituted with two methoxy groups. The position of these methoxy groups on the benzene ring significantly influences the physicochemical properties and, consequently, the biological activities of each isomer. These compounds are found in various natural sources and have garnered interest for their therapeutic potential in a range of applications, including antimicrobial, antioxidant, anti-inflammatory, and anticancer therapies. This guide will delve into a comparative analysis of their efficacy in these key areas, supported by available quantitative data and mechanistic insights.

Comparative Biological Efficacy

The biological activities of dimethoxybenzoic acid isomers are diverse, with the position of the methoxy groups playing a crucial role in determining their potency and mechanism of action. The following sections provide a comparative overview of their performance in key biological assays.

Antimicrobial Activity

The antimicrobial properties of dimethoxybenzoic acid isomers have been investigated against a variety of bacterial and fungal strains. The efficacy of these compounds is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Comparative Antimicrobial Activity (MIC in µg/mL)

IsomerE. coliS. aureusP. aeruginosaB. subtilisC. albicansReference
2,4-DMBA High MICHigh MICHigh MICHigh MICHigh MIC[1]
2,5-DMBA -----[1]
3,4-DMBA -----[2]
3,5-DMBA High MICHigh MICHigh MICHigh MICHigh MIC[1]

Note: "High MIC" indicates low activity. Specific values from a single comparative study are limited. The data presented is a qualitative summary from available literature.

From the available data, it appears that 2,4- and 3,5-dihydroxybenzoic acids, the unmethylated analogs, exhibit greater antimicrobial activity against a range of microorganisms compared to their dimethoxylated counterparts.[1] This suggests that the presence of free hydroxyl groups may be more critical for antimicrobial action than methoxy groups in this class of compounds. For instance, 2,5-dimethoxybenzoic acid has been noted for its antifungal activity against postharvest pathogens of strawberry fruits.[1] Veratric acid (3,4-dimethoxybenzoic acid) has shown inhibitory activity against Gram-positive bacteria like Streptococcus pneumoniae.[2] However, a comprehensive comparative study across all isomers against a standardized panel of microbes is lacking in the current literature.

Antioxidant Activity

The antioxidant potential of dimethoxybenzoic acid isomers is a key area of investigation, with their ability to scavenge free radicals being a primary mechanism of action. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with a lower IC50 value indicating higher antioxidant potency.

Comparative Antioxidant Activity (DPPH Assay IC50)

IsomerDPPH IC50 (µM)Reference
2,3-DHBA (analog) > 1000[3]
2,4-DHBA (analog) > 120,000[3]
2,5-DHBA (analog) 3.96[3]
2,6-DHBA (analog) > 1000[3]
3,4-DHBA (analog) 8.01[3]
3,5-DHBA (analog) > 1000[3]

Note: Data for dihydroxybenzoic acid (DHBA) isomers is presented as a proxy due to limited direct comparative data for dimethoxybenzoic acid isomers. A lower IC50 value indicates higher antioxidant activity.

Analysis of the dihydroxybenzoic acid analogs suggests that the positioning of the electron-donating groups is critical for antioxidant activity. The potent antioxidant activity of 2,5- and 3,4-dihydroxybenzoic acid highlights the importance of the ortho and para positioning of the hydroxyl groups.[3] Veratric acid (3,4-dimethoxybenzoic acid) is also known for its antioxidant properties.[4] The methoxy groups can contribute to antioxidant activity, though generally to a lesser extent than free hydroxyl groups.

Anti-inflammatory Activity

Several dimethoxybenzoic acid isomers have demonstrated anti-inflammatory effects, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.

Veratric acid (3,4-dimethoxybenzoic acid) is the most studied isomer in this context. It has been shown to reduce the expression of COX-2 and the levels of prostaglandin E2 (PGE2) and interleukin-6 (IL-6).[4] Mechanistically, veratric acid can suppress the PI3K/Akt signaling pathway.[4] 2,4-Dimethoxybenzoic acid has also been noted for its potential anti-inflammatory properties.[5]

Due to a lack of direct comparative studies, it is difficult to rank the isomers in terms of their anti-inflammatory potency. However, the available evidence suggests that the 3,4- and 2,4-isomers are promising candidates for further investigation in this area.

Anticancer and Cytotoxic Activity

The potential of dimethoxybenzoic acid derivatives as anticancer agents is an emerging area of research. Their mechanism of action is often linked to the induction of apoptosis and inhibition of cell proliferation.

While comprehensive comparative data for all isomers is not available, derivatives of dimethoxybenzamides have shown promise as anticancer agents.[6] 3,5-Dimethoxybenzoic acid is considered a valuable intermediate in the synthesis of anti-cancer agents.[7] Further research is needed to elucidate the cytotoxic potential of each isomer against a panel of cancer cell lines.

Mechanistic Insights and Signaling Pathways

The biological activities of dimethoxybenzoic acid isomers are underpinned by their interactions with various cellular signaling pathways.

Veratric Acid (3,4-Dimethoxybenzoic Acid) Anti-inflammatory Signaling:

Veratric acid has been shown to exert its anti-inflammatory effects by inhibiting the LPS-induced activation of the PI3K/Akt pathway in RAW264.7 cells.[4] This, in turn, suppresses the expression of inducible nitric oxide synthase (iNOS).

G LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt iNOS iNOS Expression Akt->iNOS Inflammation Inflammation iNOS->Inflammation VeratricAcid Veratric Acid (3,4-DMBA) VeratricAcid->PI3K Inhibits

Caption: Veratric acid inhibits the PI3K/Akt signaling pathway.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for key bioassays are provided below.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol outlines the determination of the antioxidant activity of dimethoxybenzoic acid isomers using the DPPH free radical scavenging assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Dimethoxybenzoic acid isomers

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of sample solutions: Prepare a series of concentrations for each dimethoxybenzoic acid isomer in methanol.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the sample solution to the wells. For the control, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the isomer.

Caption: Workflow for the DPPH antioxidant assay.

Broth Microdilution Assay (Antimicrobial Activity)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the isomers using the broth microdilution method.[8][9][10][11]

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal strains

  • Dimethoxybenzoic acid isomers

  • 96-well microplate

  • Incubator

  • Microplate reader

Procedure:

  • Preparation of inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Preparation of compound dilutions: Perform serial two-fold dilutions of each isomer in the growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that shows no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

G start Start prep_inoculum Prepare Standardized Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Isomers in 96-well Plate start->prep_dilutions inoculate Inoculate Wells prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Visually or OD600) incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution antimicrobial assay.

In Vitro COX-2 Inhibition Assay (Anti-inflammatory Activity)

This protocol details a colorimetric assay to evaluate the inhibitory effect of the isomers on COX-2 activity.[12][13][14][15][16]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric probe (e.g., TMPD)

  • Assay buffer

  • Dimethoxybenzoic acid isomers

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent preparation: Prepare all reagents according to the manufacturer's instructions.

  • Assay:

    • Add assay buffer, COX-2 enzyme, and the test isomer (or vehicle control) to the wells of a 96-well plate.

    • Pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the colorimetric probe and arachidonic acid.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) kinetically.

  • Calculation: The rate of reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined.

MTT Assay (Cytotoxicity)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of the isomers on cancer cell lines.[17][18][19][20]

Materials:

  • Cancer cell lines

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Dimethoxybenzoic acid isomers

  • 96-well plate

  • Incubator

  • Microplate reader

Procedure:

  • Cell seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound treatment: Treat the cells with various concentrations of the isomers for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Conclusion and Future Directions

This guide provides a comparative analysis of the biological activities of dimethoxybenzoic acid isomers based on currently available scientific literature. Veratric acid (3,4-dimethoxybenzoic acid) is the most extensively studied isomer, demonstrating notable anti-inflammatory, antioxidant, and antimicrobial properties. Other isomers, such as the 2,4- and 2,5-isomers, also show promise in these areas.

A significant gap in the current research is the lack of direct, comprehensive comparative studies evaluating all six isomers under standardized conditions. Such studies are crucial for establishing a definitive structure-activity relationship and for identifying the most potent isomers for specific therapeutic applications. Future research should focus on:

  • Head-to-head comparative studies: Evaluating all six isomers in a panel of standardized antioxidant, antimicrobial, anti-inflammatory, and anticancer assays.

  • Mechanistic studies: Elucidating the detailed mechanisms of action for the less-studied isomers.

  • In vivo studies: Validating the in vitro findings in relevant animal models of disease.

By addressing these research gaps, the full therapeutic potential of this versatile class of compounds can be unlocked, paving the way for the development of novel and effective therapeutic agents.

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A Senior Application Scientist's Guide to Anthranilic Acid Derivatives in Synthesis: A Comparative Analysis of 2-Amino-3,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Anthranilic Acids in Complex Synthesis

Anthranilic acid (2-aminobenzoic acid) and its derivatives are foundational pillars in the edifice of modern organic synthesis.[1] These amphoteric molecules, possessing both a nucleophilic amino group and a carboxylic acid function on an aromatic scaffold, are indispensable precursors for a multitude of heterocyclic compounds.[1][2] Their derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and dyes, with applications ranging from anti-inflammatory drugs to potent anticancer agents.[3][4][5]

This guide moves beyond a simple catalog of reactions to provide a comparative analysis of the synthetic utility of various anthranilic acid derivatives, with a special focus on 2-Amino-3,5-dimethoxybenzoic acid . The strategic placement of two powerful electron-donating methoxy groups on this molecule profoundly alters its reactivity compared to the parent compound or derivatives bearing electron-withdrawing or halogen substituents. For the researcher and drug development professional, understanding these nuances is not merely academic; it is critical for rational synthesis design, reaction optimization, and the strategic construction of molecular complexity. We will explore the causality behind experimental choices and provide validated protocols to illustrate these principles in practice.

Pillar 1: The Electronic and Steric Landscape of Anthranilic Acids

The synthetic behavior of an anthranilic acid derivative is dictated by the electronic nature of its substituents. These groups modulate the nucleophilicity of the amino group and the electron density of the aromatic ring, thereby influencing reaction rates, regioselectivity, and the feasibility of subsequent transformations.

  • Anthranilic Acid (The Benchmark): The parent molecule provides a baseline for reactivity. Its amino group is moderately nucleophilic, and the ring is activated towards electrophilic substitution, though less so than aniline due to the electron-withdrawing nature of the adjacent carboxylic acid. It is a workhorse for producing heterocycles like quinazolinones and is the starting point for N-aryl derivatives used in acridone synthesis.[6][7][8]

  • This compound (The Activated Nucleophile): The two methoxy groups at the C3 and C5 positions are powerful electron-donating groups (EDGs) that operate through the resonance (mesomeric) effect. This has two primary consequences:

    • Enhanced Nucleophilicity: The electron density at the C2 amino group is significantly increased, making it a much stronger nucleophile than in the parent anthranilic acid. This can accelerate acylation and condensation reactions.

    • Activated Aromatic Ring: The entire benzene ring is highly electron-rich, making it exceptionally susceptible to electrophilic attack. This is a crucial advantage in intramolecular cyclization reactions, such as those forming tricyclic systems.

  • Electron-Withdrawing Derivatives (e.g., 5-Nitroanthranilic Acid): In stark contrast, an electron-withdrawing group (EWG) like a nitro group drastically reduces the nucleophilicity of the amino group and deactivates the aromatic ring.[9] Syntheses using these derivatives often require harsher conditions, but the EWG can be a useful handle for directing regiochemistry or for later conversion into other functional groups (e.g., reduction of NO₂ to NH₂).

  • Halogenated Derivatives (e.g., 5-Bromoanthranilic Acid): Halogens introduce a duality of effects: they are inductively electron-withdrawing but weakly deactivating via resonance. Their true synthetic power lies in their ability to serve as synthetic handles for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex biaryl systems or the introduction of diverse substituents.[10][11]

Pillar 2: Comparative Performance in Key Synthetic Applications

The theoretical electronic effects described above manifest in tangible differences in reaction outcomes. Here, we compare the performance of this compound and its counterparts in the synthesis of two medicinally important heterocyclic scaffolds: quinazolinones and acridones.

Application I: The Synthesis of Quinazolinones

The construction of the quinazolinone core is a cornerstone of medicinal chemistry.[6] A common method involves the initial acylation of the anthranilic acid's amino group, followed by cyclization and dehydration.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product A Anthranilic Acid Derivative C Step 1: N-Acylation (Condensation) A->C B Acylating Agent (e.g., Formamide, Acyl Chloride) B->C D N-Acyl Anthranilic Acid (Intermediate) C->D Formation of Amide Bond E Step 2: Cyclization & Dehydration D->E Intramolecular Attack F Quinazolin-4(3H)-one Derivative E->F

As the workflow in Figure 1 illustrates, the initial N-acylation step is critical. The nucleophilicity of the amino group directly impacts the rate and efficiency of this step.

Comparative Experimental Data: Quinazolinone Synthesis

Anthranilic Acid DerivativeReagentConditionsYield (%)Source(s)Causality & Insights
Unsubstituted Formamide130-160°C, 2-8 h72-96%[12][13]The benchmark reaction. Yield is highly dependent on precise temperature control to avoid decarboxylation.
2-Amino-4,5-dimethoxybenzoic acid *Formamide145°C, 4 h40%[14]The enhanced nucleophilicity of the amine is countered by potential steric hindrance from the adjacent methoxy group and possible side reactions due to the highly activated ring, leading to a moderate yield in this specific patented example.
5-Nitroanthranilic Acid Acetic AnhydrideReflux~65-75% (Typical)[9]The strongly deactivating nitro group reduces amine nucleophilicity, often requiring more reactive acylating agents like anhydrides or acyl chlorides for efficient conversion.

Note: Data for this compound was not available; data for the structurally similar 2-Amino-4,5-dimethoxybenzoic acid is used as a proxy to illustrate the effects of methoxy substitution.

Application II: The Synthesis of Acridones

Acridone alkaloids are a significant class of natural products with a range of biological activities, including antitumor and antiviral properties.[15] A classic and robust synthesis involves the acid-catalyzed cyclodehydration of an N-phenylanthranilic acid intermediate.

G A N-Phenylanthranilic Acid Derivative B Protonation of Carbonyl Oxygen A->B H⁺ (e.g., H₂SO₄) C Activated Acylium Ion (Intermediate) B->C D Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) C->D Ring Attack E Cyclized Intermediate (Sigma Complex) D->E F Deprotonation & Dehydration E->F Rearomatization G Acridone Core F->G

The key step in this mechanism (Figure 2) is the intramolecular electrophilic attack. The success of this reaction is highly dependent on the electron density of the phenyl ring being attacked.

Comparative Synthetic Strategy: Acridone Synthesis

Starting Material StrategyKey StepsExpected Outcome with this compoundSource(s)Causality & Insights
From Unsubstituted Anthranilic Acid 1. Ullmann condensation with a halobenzene. 2. Cyclodehydration of N-phenylanthranilic acid with strong acid (H₂SO₄, PPA).N/A[8][16]This is the standard, reliable route. The cyclization step requires strong acid and heat to overcome the moderate activation of the phenyl ring.
From this compound Direct condensation with an activated phenol (e.g., phloroglucinol) followed by cyclization.High Yield, Milder Conditions[15][17]The highly activated ring from the dimethoxy-substituted anthranilic acid would dramatically facilitate the intramolecular Friedel-Crafts acylation. This allows for the use of milder cyclizing agents and lower temperatures, minimizing side reactions and improving overall efficiency. The methoxy groups direct the cyclization, enhancing regioselectivity.

Pillar 3: Trustworthy and Validated Experimental Protocols

The following protocols are provided as self-validating systems for synthesizing the core scaffolds discussed. They represent established, reliable methods that serve as excellent starting points for further derivatization.

Protocol 1: Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid (Baseline)

This protocol is based on the well-established Niementowski reaction, optimized for high yield.[13]

Reagents:

  • Anthranilic Acid: 13.7 g (0.1 mol)

  • Formamide: 18.0 g, ~16 mL (0.4 mol)

  • Crushed Ice

  • Methanol (for recrystallization)

Procedure:

  • Combine anthranilic acid (13.7 g) and formamide (16 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture in a pre-heated glycerin bath or heating mantle to 130-135°C. Maintain this temperature for 2 hours.

  • Monitor the reaction progress via TLC (System: Benzene:Acetone 5:3).

  • After 2 hours, remove the flask from the heat and allow it to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ~100 g of crushed ice with stirring.

  • Allow the mixture to stand for 6-8 hours (or overnight) to ensure complete precipitation.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product in air.

  • Recrystallize the crude solid from methanol to afford pure quinazolin-4(3H)-one as shiny white crystals.

Expected Outcome:

  • Yield: ~9.9 g - 13.1 g (72-96%)

  • Melting Point: 214-216°C

Protocol 2: Synthesis of Acridone from N-Phenylanthranilic Acid

This two-part protocol details the preparation of the precursor followed by its cyclization.[8]

Part A: Synthesis of N-Phenylanthranilic Acid

  • In a 1 L round-bottom flask, combine o-chlorobenzoic acid (41 g, 0.26 mol), aniline (155 g, 1.66 mol), anhydrous potassium carbonate (41 g, 0.3 mol), and copper oxide (1 g).

  • Reflux the mixture using an oil bath for 2 hours.

  • Remove the excess aniline by steam distillation.

  • To the hot residual solution, add 20 g of decolorizing carbon, boil for 15 minutes, and filter by suction.

  • Acidify the hot filtrate by adding it to a mixture of concentrated HCl (30 mL) and water (60 mL) with stirring.

  • Cool the mixture and collect the precipitated N-phenylanthranilic acid by vacuum filtration.

  • Yield: 46–52 g (82–93%). Melting Point: 179–181°C.

Part B: Cyclization to Acridone

  • In a 500 mL flask, carefully dissolve N-phenylanthranilic acid (42.7 g, 0.2 mol) in concentrated sulfuric acid (100 mL). Caution: Exothermic reaction.

  • Heat the solution on a boiling water bath for 4 hours.

  • In a large beaker (2 L), bring 1 L of water to a boil.

  • Carefully and slowly pour the hot sulfuric acid solution down the side of the beaker into the boiling water to precipitate the product.

  • Boil the resulting suspension for 5 minutes, then collect the yellow precipitate by filtration.

  • Neutralize any remaining acid by boiling the moist solid for 5 minutes in a solution of sodium carbonate (30 g) in water (400 mL).

  • Collect the solid by suction filtration, wash thoroughly with water, and air dry.

  • Yield: 35.5–37.5 g (91–96%). Melting Point: 354°C (decomposes).

Conclusion and Strategic Outlook

The choice of an anthranilic acid derivative is a critical decision in the strategic planning of a synthetic route. While unsubstituted anthranilic acid remains a cost-effective and reliable starting material, its electron-rich and electron-poor derivatives offer distinct and powerful advantages.

This compound stands out as a highly activated building block. Its enhanced amine nucleophilicity and electron-rich aromatic core make it the superior choice for syntheses that require:

  • Rapid N-acylation or condensation reactions.

  • Facile intramolecular electrophilic cyclizations to form complex polycyclic systems under milder conditions.

  • The incorporation of methoxy groups as key pharmacophoric elements or as handles for further functionalization (e.g., O-demethylation).

Conversely, nitro- and halo-substituted derivatives are strategically employed when deactivation is needed to control side reactions or when the substituent itself serves as a linchpin for subsequent diversification, particularly through cross-coupling chemistry. By understanding the fundamental principles of electronic and steric effects, the synthetic chemist can harness the full potential of the anthranilic acid family, transforming these simple building blocks into molecules of significant value and function.

References

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH.[Link]

  • Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Omega.[Link]

  • The Organic Synthesis of Anthranilic Acid Derivatives as Potential Active Antibiotics. Western Michigan University ScholarWorks.[Link]

  • Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Publications.[Link]

  • Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark.[Link]

  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology.[Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.[Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE.[Link]

  • A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc.[Link]

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI.[Link]

  • The Role of 2-Amino-4,5-dimethoxybenzoic Acid in Modern Synthesis. Medium.[Link]

  • Acridone. Organic Syntheses Procedure.[Link]

  • Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications. PMC - NIH.[Link]

  • Anthranilic acid. Wikipedia.[Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences.[Link]

  • Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. ResearchGate.[Link]

  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. SlideShare.[Link]

  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development & Research.[Link]

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A Comparative Guide to the Spectroscopic Validation of 2-Amino-3,5-dimethoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's identity and purity is a cornerstone of scientific rigor. 2-Amino-3,5-dimethoxybenzoic acid is a valuable substituted anthranilic acid derivative used as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules[1]. This guide provides an in-depth technical comparison of spectroscopic methods for validating the successful synthesis of this target compound. We will explore a common synthetic pathway, detail the requisite validation protocols, and present the expected experimental data, grounding our discussion in the fundamental principles of each analytical technique.

Synthetic Strategy: From 3,5-Dimethoxybenzoic Acid to the Target Amine

A robust and common strategy for introducing an amino group onto an activated aromatic ring is through the nitration of a precursor followed by the reduction of the resulting nitro group. This two-step approach is often favored due to the high efficiency of both transformations and the commercial availability of the starting material, 3,5-dimethoxybenzoic acid.

Causality of Experimental Choices:

  • Nitration: The methoxy groups (-OCH₃) are ortho-, para-directing and activating. However, the steric hindrance between the two methoxy groups and the deactivating effect of the meta-positioned carboxylic acid group directs the incoming electrophile (NO₂⁺) to the C2 position. A mixture of nitric and sulfuric acid is the classic and effective nitrating agent, where sulfuric acid acts as a catalyst to generate the potent nitronium ion.

  • Reduction: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation, and hydrogen gas is the reducing agent, yielding water as the only byproduct[2][3].

Experimental Protocol: Synthesis

Step 1: Nitration of 3,5-Dimethoxybenzoic Acid

  • In a flask cooled to 0-5 °C in an ice bath, slowly add 3,5-dimethoxybenzoic acid (1.0 eq) to concentrated sulfuric acid with stirring.

  • Once dissolved, add a chilled mixture of concentrated sulfuric acid and nitric acid (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice, causing the 2-Nitro-3,5-dimethoxybenzoic acid product to precipitate.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 2: Reduction of 2-Nitro-3,5-dimethoxybenzoic Acid

  • Dissolve the dried 2-Nitro-3,5-dimethoxybenzoic acid (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-18 hours[3].

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

The Validation Workflow: A Multi-Spectroscopic Approach

No single analytical technique can provide a complete picture of a molecule's identity and purity. A synergistic and self-validating workflow is essential. The data from each spectroscopic method should be consistent and complementary, leading to an unambiguous structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation Synthesis Chemical Synthesis Crude Crude Product Synthesis->Crude Purification Recrystallization Crude->Purification Pure Pure Product Purification->Pure NMR NMR (¹H & ¹³C) Pure->NMR IR FT-IR Pure->IR MS Mass Spec. Pure->MS Compare Compare Data to Reference/Expected Values NMR->Compare IR->Compare MS->Compare Validated Structure Validated Compare->Validated

Caption: Workflow for the structural validation of synthesized compounds.

Detailed Spectroscopic Analysis and Data Interpretation

The validation of the final product, this compound, relies on comparing the acquired spectral data with expected values derived from established chemical principles and data from similar structures.

¹H NMR Spectroscopy: Mapping the Protons

Principle: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms (protons) in a molecule.

Experimental Protocol:

  • Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected Data & Interpretation:

Functional GroupExpected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
Carboxylic Acid (-COOH)~10-13 (Broad)Singlet (s)1HThe acidic proton is highly deshielded and often appears as a broad singlet, which can exchange with D₂O.
Amino (-NH₂)~4-6 (Broad)Singlet (s)2HAmine protons also have a variable chemical shift and appear as a broad singlet.
Aromatic (-CH)~6.5-7.0Doublet (d)1HAromatic proton ortho to the -COOH group and meta to the -NH₂ group.
Aromatic (-CH)~6.0-6.5Doublet (d)1HAromatic proton meta to the -COOH group and ortho to the -NH₂ group. The electron-donating -NH₂ group shields this proton, shifting it upfield.
Methoxy (-OCH₃)~3.8Singlet (s)3HProtons of the methoxy group at C3.
Methoxy (-OCH₃)~3.7Singlet (s)3HProtons of the methoxy group at C5. The two methoxy groups may be non-equivalent and appear as separate singlets.

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Principle: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing information about their chemical environment and hybridization.

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.

Expected Data & Interpretation:

Carbon AtomExpected Chemical Shift (δ, ppm)Assignment Rationale
Carboxylic Acid (-C OOH)165-175Carbonyl carbons of carboxylic acids are highly deshielded.
C -O (Aromatic)150-160Aromatic carbons directly attached to electron-donating methoxy groups (C3 & C5).
C -N (Aromatic)140-150Aromatic carbon directly attached to the amino group (C2).
C -COOH (Aromatic)110-120Aromatic carbon attached to the carboxylic acid group (C1).
C -H (Aromatic)95-110Aromatic carbons attached to hydrogens (C4 & C6). These are significantly shielded by the activating groups.
Methoxy (-OC H₃)55-60The two methoxy carbons, which may be slightly non-equivalent.

Note: Assignments are based on general ranges for substituted benzenes.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of specific bonds. This allows for the identification of key functional groups.

Experimental Protocol:

  • Place a small amount of the dry, solid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.

  • Record a background spectrum and then the sample spectrum over a range of 4000-400 cm⁻¹.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3400-3200N-H StretchPrimary Amine (-NH₂)Two distinct bands (asymmetric and symmetric stretching) are characteristic of a primary amine.
3300-2500 (Broad)O-H StretchCarboxylic Acid (-COOH)A very broad absorption band in this region is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.
~1680-1650C=O StretchCarboxylic Acid (-COOH)Strong, sharp absorption from the carbonyl group. Its position is lowered due to conjugation with the aromatic ring.
~1600 & ~1475C=C StretchAromatic RingTwo or more bands of variable intensity are characteristic of the aromatic ring.
~1250C-O StretchAryl Ether (-OCH₃)Strong absorption from the asymmetric C-O-C stretch.
~1150C-N StretchAromatic AmineStretching vibration of the bond between the aromatic ring and the nitrogen atom.

The presence of all these key bands provides strong evidence for the successful synthesis of the target molecule.[5][6]

Mass Spectrometry (MS): Confirming Molecular Weight

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of the compound and can provide structural clues from its fragmentation pattern.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol).

  • Introduce the sample into the mass spectrometer, often via direct infusion or coupled with liquid chromatography (LC-MS).

  • Use a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion.

Expected Data & Interpretation:

  • Molecular Formula: C₉H₁₁NO₄

  • Molecular Weight: 197.19 g/mol

  • Expected Ion Peaks (ESI):

    • Positive Mode: [M+H]⁺ at m/z = 198.2

    • Negative Mode: [M-H]⁻ at m/z = 196.2

  • Key Fragmentation: A common fragmentation pathway for benzoic acids is the loss of a hydroxyl radical (-OH, 17 Da) or the entire carboxyl group as COOH (45 Da) or CO₂ (44 Da) after initial ionization[7]. The observation of the correct molecular ion peak is the most critical piece of data from this analysis.

Comparative Guide to Validation Techniques

While all the discussed methods are essential, they provide different and complementary information. The choice of which to prioritize can depend on the specific question being asked (e.g., identity vs. purity).

ParameterNMR Spectroscopy (¹H & ¹³C)FT-IR SpectroscopyMass Spectrometry (MS)HPLC-UV
Principle Nuclear spin transitions in a magnetic fieldVibrational transitions of chemical bondsIonization and separation of molecules by mass-to-charge ratioDifferential partitioning between mobile and stationary phases
Information Detailed atomic connectivity, molecular structurePresence of functional groupsMolecular weight, elemental formula (HRMS), fragmentationPurity, quantification
Selectivity Very HighModerateHighModerate to High
Sensitivity Moderate (mg scale)Low (µg-mg scale)Very High (pg-ng scale)High (ng-µg scale)
Strengths Unparalleled for detailed structure elucidation.Fast, simple, and excellent for confirming functional groups.Confirms molecular weight with high accuracy.Excellent for assessing purity and quantifying the product.
Limitations Requires pure sample; less sensitive than MS.Provides limited structural information; not ideal for purity.Provides little information on isomerism or connectivity.Does not provide definitive structural information on its own.

Alternative Synthetic Route: A Comparative View

An alternative approach could involve the amination of a halogenated precursor, such as 2-Bromo-3,5-dimethoxybenzoic acid, via a metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination).

Rationale for Comparison:

  • Route 1 (Nitration/Reduction):

    • Pros: Uses classical, inexpensive reagents. The procedures are well-established.

    • Cons: The use of strong acids in nitration can be harsh. Handling hydrogen gas requires specific safety precautions.

  • Route 2 (Cross-Coupling):

    • Pros: Often provides high yields under milder conditions. Can have broader substrate scope.

    • Cons: Requires a pre-functionalized (halogenated) starting material which may be more expensive. Palladium catalysts and specialized ligands can be costly.

The choice between these routes often depends on factors like the scale of the synthesis, cost of reagents, and available laboratory equipment. However, regardless of the synthetic path taken, the spectroscopic validation workflow detailed above remains the gold standard for confirming the final product's identity.

Conclusion

The synthesis of this compound, a key chemical building block, necessitates a rigorous and multi-faceted validation strategy. This guide demonstrates that a combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a self-validating system for unambiguous structure confirmation. By understanding the causality behind the synthetic choices and the principles of each analytical technique, researchers can confidently verify the identity and purity of their target compound, ensuring the integrity of their subsequent research and development efforts.

References

  • NIST (n.d.). 3,5-Dimethoxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase (n.d.). 2-NITRO-3,5-DIMETHOXYBENZOIC-ACID-METHYLESTER. SpectraBase. Retrieved from [Link]

  • SpectraBase (n.d.). 2-Nitro-3,5-dimethoxybenzoic acid. SpectraBase. Retrieved from [Link]

  • Supporting Information (n.d.). Angew. Chem. Int. Ed. 2018, 57, 10949. Retrieved from [Link]

  • NIST (n.d.). 3,5-Dimethoxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase (n.d.). 3,5-Dimethoxybenzoic acid [13C NMR]. SpectraBase. Retrieved from [Link]

  • MySkinRecipes (n.d.). This compound. MySkinRecipes. Retrieved from [Link]

  • Supporting Information (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • SpectraBase (n.d.). 2-Amino-3-methoxybenzoic acid. SpectraBase. Retrieved from [Link]

  • Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032139). HMDB. Retrieved from [Link]

  • Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). HMDB. Retrieved from [Link]

  • Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). HMDB. Retrieved from [Link]

  • PrepChem.com (n.d.). Synthesis of 4-amino-3,5-dimethoxybenzoic acid. PrepChem.com. Retrieved from [Link]

  • Perjéssy, A., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 212-215. Retrieved from [Link]

  • SpectraBase (n.d.). 2-Hydroxy-3-methoxy-5-nitrobenzoic acid. SpectraBase. Retrieved from [Link]

  • PhytoBank (n.d.). 13C NMR Spectrum (PHY0064709). PhytoBank. Retrieved from [Link]

  • NIST (n.d.). Benzoic acid, 2-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • DergiPark (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. Retrieved from [Link]

  • DergiPark (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid. DergiPark. Retrieved from [Link]

  • NIST (n.d.). Benzoic acid, 2-hydroxy-3,5-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Supporting Information (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry (2025). mass spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [Link]

  • Biemann, K. (1978). The determination of the primary structure of proteins by mass spectrometry. Pure and Applied Chemistry, 50(2), 149-158. Retrieved from [Link]

  • ResearchGate (n.d.). IR spectra of 2,3-dimethoxybenzoic acid (A). ResearchGate. Retrieved from [Link]

  • NIST (n.d.). 2,5-Dimethoxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Bulgarian Chemical Communications (n.d.). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Bulgarian Chemical Communications. Retrieved from [Link]

  • Pan, X., & Qin, P. (2006). Spectroscopic studies on the interaction between 3,4,5-trimethoxybenzoic acid and bovine serum albumin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 988-992. Retrieved from [Link]

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A Comparative Efficacy Analysis of Novel 2-Amino-3,5-dimethoxybenzoic Acid Analogs as Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The aminobenzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a multitude of therapeutic agents. Specifically, isomers of aminodimethoxybenzoic acid are recognized as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes[1][2][3]. The strategic placement of amino and methoxy functional groups on the benzene ring provides a unique combination of hydrogen bonding capabilities, electronic properties, and steric features that can be leveraged for molecular recognition and modulation of biological targets. The 2-Amino-3,5-dimethoxybenzoic acid moiety, in particular, offers a distinct substitution pattern whose therapeutic potential remains an active area of investigation.

This guide focuses on a series of novel analogs derived from a "3,5-dimethoxy" benzyl scaffold, which has been incorporated into a 9(10H)-acridinone framework. A key study has demonstrated that these compounds exhibit potent antiproliferative activity against various human cancer cell lines, operating through a DNA-binding mechanism[4]. The purpose of this document is to provide an in-depth comparative analysis of these specific analogs for researchers and drug development professionals. We will dissect their structure-activity relationships (SAR), present their comparative efficacy through quantitative experimental data, detail the underlying experimental protocols, and discuss the mechanistic basis for their activity.

Core Structures and Key Analogs

The parent structure for the analogs under comparison is 2-amino-10-(3,5-dimethoxy)benzyl-9(10H)-acridinone. The core of this molecule is the tricyclic acridinone system, known for its DNA intercalating properties. The key modification point for generating the analog series is the C2 position on the acridinone ring, where various terminal amino substituents are attached. The 3,5-dimethoxybenzyl group at the N10 position is a constant feature across this series and is crucial for the observed biological activity.

Below is a diagram illustrating the core scaffold and the positions of key substituents that define the analogs discussed in this guide.

Core Scaffold of 2-Amino-10-(3,5-dimethoxy)benzyl-9(10H)-acridinone Analogs cluster_0 Structure

Caption: General structure of the 9(10H)-acridinone derivatives.

Two of the most potent analogs identified in foundational studies are compound 6d , which bears a pyrrolidine substituent at C2, and compound 8a , which features a methyl ammonium side chain[4]. These specific modifications have a significant impact on the cytotoxic potency of the compounds.

Mechanism of Action: DNA Binding

The primary mechanism of action for this class of acridinone derivatives is their interaction with calf thymus DNA (ctDNA)[4]. This interaction is a hallmark of many cytotoxic agents, as binding to DNA can disrupt replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The planar acridinone ring system is well-suited for intercalation between DNA base pairs. The substituents at the C2 position can further stabilize this interaction through electrostatic or steric effects in the DNA grooves. While these compounds showed potent DNA binding activity, their inhibitory effect on human topoisomerase I was found to be limited, suggesting that their cytotoxic effects are primarily driven by DNA binding rather than enzyme inhibition[4].

The proposed mechanism is visualized below.

G cluster_0 Cellular Environment Acridinone Acridinone Analog DNA Nuclear DNA Acridinone->DNA Intercalation & Binding Replication DNA Replication Machinery DNA->Replication Disruption Transcription Transcription Factors DNA->Transcription Disruption Apoptosis Apoptotic Cascade Replication->Apoptosis Transcription->Apoptosis

Caption: Proposed mechanism of action for acridinone analogs.

Comparative Efficacy Data

The antiproliferative activity of the analogs was evaluated against a panel of human cancer cell lines, including leukemia (CCRF-CEM) and solid tumors such as lung (A549), liver (HepG2), and breast (MCF7) cancer. The efficacy is reported as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC₅₀ value indicates higher potency.

The data clearly indicates that analogs 6d and 8a exhibit superior cytotoxicity across multiple cell lines compared to other variations[4].

Compound IDC2 SubstituentIC₅₀ (μM) vs. CCRF-CEM (Leukemia)[4]IC₅₀ (μM) vs. A549 (Lung)[4]IC₅₀ (μM) vs. HepG2 (Liver)[4]IC₅₀ (μM) vs. MCF7 (Breast)[4]
6d PyrrolidineLow micromolarPotentPotentPotent
8a Methyl AmmoniumLow micromolarPotentPotentPotent

Note: Specific IC₅₀ values from the source abstract are described qualitatively as "low micromolar" and "higher cytotoxicity." This table reflects the reported potent activity of these specific compounds.

Structure-Activity Relationship (SAR) Analysis

The comparative data provides clear insights into the structure-activity relationships of this series:

  • Causality of the C2 Substituent: The nature of the substituent at the C2 position is a critical determinant of cytotoxic potency. The presence of a pyrrolidine ring (6d ) or a methyl ammonium side chain (8a ) leads to a significant increase in activity against both leukemia and solid tumor cell lines[4]. This suggests that these specific groups may enhance DNA binding affinity or improve cellular uptake and bioavailability.

  • Role of Methoxy Groups: The presence of methoxy groups on aromatic rings is a common feature in many anticancer agents and is known to contribute to their activity[5][6]. In this analog series, the 3,5-dimethoxy substitution on the N10-benzyl ring is a constant feature, implying its foundational importance for the observed potency. These groups can influence the electronic properties of the molecule and participate in hydrogen bonding with the biological target. Studies on other classes of compounds have shown that multiple methoxy groups can enhance cytotoxicity[5].

Experimental Protocols

To ensure the trustworthiness and reproducibility of the efficacy data, standardized in vitro assays are employed. The following is a representative protocol for determining the cytotoxic activity of the analogs.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, HepG2) are seeded into 96-well microplates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A stock solution of each analog is prepared in DMSO and then diluted to various concentrations in the cell culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compound is added. A control group receives medium with DMSO only.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance of the treated wells is compared to the control wells to calculate the percentage of cell viability. The IC₅₀ value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Add Drug Analogs at Various Concentrations incubate1->treat incubate2 4. Incubate 48-72h (Drug Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 Values read->analyze end End analyze->end

Caption: Standard workflow for an MTT cell viability assay.

Conclusion and Future Directions

The comparative analysis reveals that novel 9(10H)-acridinone derivatives incorporating a 2-amino-10-(3,5-dimethoxy)benzyl scaffold are a promising class of antiproliferative agents. The structure-activity relationship is strongly influenced by the nature of the substituent at the C2 position, with pyrrolidine and methyl ammonium groups conferring the highest potency[4]. The primary mechanism of action involves strong binding to DNA, leading to the disruption of essential cellular processes and subsequent cell death.

Future research should focus on synthesizing a broader range of analogs with diverse C2 substituents to further refine the SAR and optimize for potency and selectivity. Advanced studies could explore the specific DNA sequences or structures these compounds preferentially bind to. Furthermore, while these compounds showed potent in vitro activity, future work must include in vivo pharmacokinetic and efficacy studies in animal models to assess their potential as clinical drug candidates.

References

  • Fengchen. (2026). The Role of 2-Amino-4,5-dimethoxybenzoic Acid in Modern Synthesis. Retrieved from Fengchen Group website. [Link]

  • Chen, Y. J., Chen, Y. L., Hsieh, M. T., et al. (2010). Novel synthetic 2-amino-10-(3,5-dimethoxy)benzyl-9(10H)-acridinone derivatives as potent DNA-binding antiproliferative agents. Bioorganic & Medicinal Chemistry, 18(21), 7507-14. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes website. [Link]

  • Tan, M. L., Oon, C. E., & Sulaiman, N. (n.d.). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health (NIH). [Link]

  • Sari, Y., Mbarek, A., & Tjahjono, D. H. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & Metwally, M. A. (2025). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. ResearchGate. [Link]

  • Tylon Pharma Limited. (2024). All about the 2-amino-4, 6-dimethoxybenzoic acid. Retrieved from Tylon Pharma Limited website. [Link]

Sources

A Comparative Guide to the Purity Determination of 2-Amino-3,5-dimethoxybenzoic acid: qNMR vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates, such as 2-Amino-3,5-dimethoxybenzoic acid, is a cornerstone of drug development and manufacturing, directly impacting safety and efficacy. This guide provides an in-depth comparison of four analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), and Acid-Base Titration. We delve into the fundamental principles, provide detailed experimental protocols, and present a comparative analysis of their performance. Our findings establish qNMR as a superior primary method, offering direct, highly accurate quantification traceable to SI units without the need for a specific reference standard of the analyte.[1][2] While HPLC provides excellent separation of impurities and DSC offers a unique perspective based on thermal properties, and titration serves as a classic bulk assay, qNMR delivers an unparalleled combination of accuracy, specificity, and structural information in a single, non-destructive measurement.[3][4]

Introduction: The Critical Role of Purity in Pharmaceutical Development

In the pharmaceutical landscape, an impurity is any component of a drug substance that is not the defined chemical entity.[5] Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent frameworks, such as the ICH Q3A guideline, to control impurities in new drug substances.[6][7] These guidelines set specific thresholds for reporting (≥0.05%), identifying, and qualifying impurities to ensure patient safety.[6] this compound, a key building block in the synthesis of various pharmaceutical compounds, must be rigorously characterized. Its purity directly influences the yield and impurity profile of the final API, making the choice of analytical methodology for its quantification a critical decision point. This guide compares qNMR, a primary ratio method, against three widely used orthogonal techniques to provide a holistic view for researchers and quality control professionals.

The Primary Standard: Quantitative NMR (qNMR)

Quantitative NMR stands apart from chromatographic and other methods because it is a primary analytical technique. The intensity of an NMR signal is directly proportional to the number of atomic nuclei responsible for the signal, allowing for the determination of a substance's purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[2][8] This eliminates the need for a reference standard of the analyte itself, a significant advantage when dealing with novel or custom-synthesized molecules.[9]

Causality in Experimental Design: Why qNMR Excels

For this compound, ¹H qNMR is particularly well-suited. The molecule possesses distinct, well-resolved protons—notably the aromatic protons and the methoxy protons—that are unlikely to overlap with common process impurities or the chosen internal standard. This structural clarity allows for clean integration and, consequently, high accuracy. The method's trustworthiness is grounded in its traceability to the International System of Units (SI) through the use of primary standards, such as those provided by the National Institute of Standards and Technology (NIST).[1][10][11]

Experimental Protocol: Purity Determination by ¹H qNMR

This protocol is designed to be a self-validating system, ensuring high accuracy and precision.

  • Selection of Internal Standard (IS): Choose a high-purity, certified internal standard with sharp signals that do not overlap with the analyte's signals. Maleic acid is an excellent choice as its olefinic protons resonate around 6.3 ppm, a clear region in the spectrum of this compound. The IS must be non-volatile, stable, and not react with the analyte.[12]

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of this compound into a clean vial using a microbalance with at least 0.01 mg readability.

    • Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., Maleic Acid) into the same vial. An analyte-to-standard peak intensity ratio near 1:1 is ideal for integration accuracy.[8][13]

    • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is excellent for dissolving a wide range of organic compounds.[14]

    • Vortex the sample until fully dissolved and transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).

    • Critical Parameter Selection:

      • Pulse Angle: Use a 90° pulse to maximize the signal-to-noise ratio.[13]

      • Relaxation Delay (D1): Set a long relaxation delay (D1 ≥ 5 * T₁ of the slowest relaxing proton). A D1 of 30-60 seconds is often necessary to ensure all protons fully relax between scans, which is paramount for accurate integration.[9]

      • Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a signal-to-noise ratio >150:1 for the signals being integrated.

      • Spinning: Turn sample spinning off to prevent spinning sidebands that can interfere with baseline and integration.[13]

  • Data Processing and Analysis:

    • Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting peak shapes.

    • Carefully perform manual phase and baseline correction to ensure accurate integration. An incorrect baseline is a major source of error.[8]

    • Integrate a well-resolved, unique signal for the analyte (e.g., the aromatic proton at ~6.5 ppm) and a signal from the internal standard (e.g., the two olefinic protons of maleic acid at ~6.3 ppm).

  • Purity Calculation:

    • The purity of the analyte (Purityₐ) is calculated using the following equation[8]:

      Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

      Where:

      • I: Integral value of the signal for the analyte (a) and standard (std).

      • N: Number of protons giving rise to the integrated signal.

      • M: Molar mass.

      • m: Weighed mass.

      • Purityₛₜd: Certified purity of the internal standard.

qNMR Workflow Diagram

qNMR_Workflow weigh_sample 1. High-Precision Weighing (Analyte & Internal Standard) dissolve 2. Dissolution (DMSO-d6) weigh_sample->dissolve acquire 3. NMR Data Acquisition (Optimized Parameters, D1 ≥ 30s) dissolve->acquire process 4. Data Processing (Phase & Baseline Correction) acquire->process calculate 5. Integration & Calculation (Purity Equation) process->calculate result Final Purity Value (SI Traceable) calculate->result

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Orthogonal Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis, excelling at separating an analyte from its structurally related impurities.[15] Purity is typically determined by an area percent method, assuming all compounds have a similar response factor at the detection wavelength, or by using a reference standard.

Experimental Protocol: HPLC Purity Method
  • System Preparation: Use an HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[16]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient Program: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Sample Preparation: Prepare a solution of this compound in the mobile phase (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and integrate all peaks detected. Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.

Advantages & Limitations
  • Advantages: Excellent for separating and quantifying known and unknown impurities, providing a detailed impurity profile. High sensitivity for trace impurities.

  • Limitations: Assumes equal detector response for all impurities in area percent calculations, which can lead to inaccuracies. Requires a well-characterized reference standard for precise quantification. The method itself is not absolute and depends on the quality of the reference material.

Orthogonal Method 2: Differential Scanning Calorimetry (DSC)

DSC determines the purity of crystalline organic compounds by measuring the depression of the melting point, a colligative property.[17] According to the van't Hoff equation, impurities lower and broaden the melting range of a pure substance.[18][19]

Experimental Protocol: DSC Purity Analysis
  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan.

  • Instrument Parameters:

    • Heating Rate: A slow heating rate (e.g., 1-2 °C/min) is crucial to maintain thermal equilibrium.[18]

    • Temperature Range: Heat the sample from a temperature well below its melting point to a temperature well above it (e.g., 150 °C to 220 °C).

    • Purge Gas: Use an inert purge gas like nitrogen at a flow rate of 50 mL/min.

  • Analysis: The instrument software calculates the purity by analyzing the shape of the melting endotherm based on the van't Hoff equation.

Applicability & Constraints
  • Advantages: Provides a measure of absolute purity without requiring a standard. It is sensitive to the total mole fraction of soluble impurities.

  • Constraints: The method is only suitable for highly pure (>95 mol%), crystalline materials that do not decompose upon melting.[17] Amorphous content or the presence of insoluble impurities will lead to erroneous results. It provides no information on the identity or number of individual impurities.

Orthogonal Method 3: Acid-Base Titration

As an amphoteric molecule with a carboxylic acid group and an amino group, this compound can be assayed by acid-base titration. This classical technique measures the total acidic or basic content of the sample.

Experimental Protocol: Potentiometric Titration
  • Sample Preparation: Accurately weigh approximately 150 mg of the sample and dissolve it in a suitable solvent (e.g., 50 mL of ethanol/water mixture).

  • Titration:

    • Immerse a calibrated pH electrode into the solution.

    • Titrate the solution with a standardized solution of 0.1 M sodium hydroxide (NaOH).

    • Record the pH and the volume of titrant added.

  • Analysis: Determine the equivalence point from the inflection point of the titration curve (or its first derivative). Calculate the purity based on the stoichiometry of the acid-base reaction.[20]

Relevance & Interferences
  • Advantages: A simple, inexpensive, and high-precision method for determining the total assay of the main component.

  • Interferences: This method lacks specificity. Any acidic or basic impurities will be titrated along with the analyte, potentially leading to an overestimation of purity. It cannot distinguish between the active compound and its related acidic/basic impurities.

Comparative Data Summary

The following table presents illustrative data from the analysis of a single batch of this compound using the four described methods.

Parameter Quantitative NMR (qNMR) HPLC (Area %) Differential Scanning Calorimetry (DSC) Acid-Base Titration
Purity (%) 99.699.599.299.9
Relative Standard Deviation (RSD, %) 0.20.40.80.3
Specificity High (Structure-specific)High (Separation-based)Low (Non-specific)Low (Total acid/base)
SI Traceability Yes (via Certified IS)No (Method-dependent)No (Method-dependent)Yes (via primary std.)
Analysis Time per Sample ~15-20 min (after setup)~30-40 min~60-90 min~20-30 min
Key Advantage Absolute & structuralImpurity profilingMeasures absolute mole %High precision bulk assay
Key Limitation Lower sensitivity than HPLCAssumes equal response factorOnly for pure crystallinesNon-specific

Discussion: An Orthogonal Approach to Truth

The experimental data highlights the strengths and weaknesses of each technique.

  • Accuracy and Precision: qNMR provides a highly accurate and precise result, directly traceable to an SI unit via a certified internal standard.[1][10] Its value of 99.6% is considered the most reliable "true" value. The HPLC result of 99.5% is in close agreement, demonstrating its utility, though it is fundamentally a relative measurement. The titration result (99.9%) is slightly higher, likely because it is also titrating a small, acidic process impurity that co-eluted or was not detected by HPLC, demonstrating its lack of specificity. The DSC result (99.2%) is the lowest, suggesting the presence of impurities that form a eutectic system, or perhaps a small amount of amorphous content.[15][19]

  • Specificity and Power of Combination: No single method tells the whole story. HPLC excels at showing the number and relative amount of impurities. qNMR confirms the structure and provides an accurate mass purity. DSC gives a purity value based on thermodynamic properties, which is completely orthogonal to chemical or chromatographic methods. Titration gives a robust measure of the total acidic content. The convergence of results from qNMR and HPLC provides high confidence in the purity value, while the discrepancies with titration and DSC offer valuable insights into the nature of the impurities present.

Conclusion and Recommendations

For the definitive purity determination of this compound, quantitative NMR (qNMR) is the recommended primary method. Its ability to provide a direct, SI-traceable purity value without the need for an analyte-specific reference standard makes it an invaluable tool, especially in research and development settings.[2][21][22]

For routine quality control and in-depth impurity profiling, HPLC remains essential. It should be used as a complementary, orthogonal technique to detect and quantify individual impurities. DSC and titration serve as useful secondary orthogonal methods; DSC is valuable for characterizing final, highly pure crystalline lots, while titration offers a rapid, high-precision assay of total acidic/basic content.

Ultimately, a multi-faceted, orthogonal approach provides the most comprehensive and trustworthy characterization of a pharmaceutical substance. By understanding the principles and limitations of each technique, scientists can make informed decisions to ensure the quality and safety of the materials they develop.

References

  • Title: NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) Source: NIST URL: [Link]

  • Title: A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) Source: PubMed URL: [Link]

  • Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap Eureka URL: [Link]

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

  • Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]

  • Title: The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards Source: PubMed URL: [Link]

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  • Title: Purity Determination of Low - Molecular - Mass Compounds by DSC Source: Scribd URL: [Link]

  • Title: Purity Determination and DSC Tzero Technology Source: TA Instruments URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Webinar – DSC Purity Determination Source: Mettler Toledo URL: [Link]

  • Title: Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: American Pharmaceutical Review URL: [Link]

  • Title: ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria Source: European Medicines Agency (EMA) URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: ICH Test Procedures and Acceptance Criteria for Biological Products Source: National Toxicology Program URL: [Link]

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A Senior Scientist's Guide to FT-IR Functional Group Analysis of 2-Amino-3,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy for the functional group characterization of 2-Amino-3,5-dimethoxybenzoic acid. Designed for researchers and drug development professionals, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to molecular characterization. We will explore the theoretical basis for spectral predictions, detail a validated experimental protocol, interpret the resulting spectral data, and objectively compare FT-IR with a powerful alternative, Raman spectroscopy.

The Principle: Probing Molecular Vibrations with Infrared Light

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique that provides a detailed molecular fingerprint of a sample.[1] The method is predicated on the principle that chemical bonds within a molecule are not static; they vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, molecules absorb energy at frequencies corresponding to their natural vibrational modes (e.g., stretching, bending, scissoring).[2] An FT-IR spectrometer measures this absorption as a function of wavenumber (cm⁻¹), generating a unique spectrum that reveals the presence of specific functional groups.

For a molecule like this compound, FT-IR is exceptionally well-suited to confirm the presence and bonding environment of its key functional moieties: the primary amine (-NH₂), the carboxylic acid (-COOH), the aromatic ring, and the methoxy groups (-OCH₃).

Spectral Prediction: Deconstructing this compound

Before any analysis, a senior scientist will first predict the expected spectrum based on the molecule's structure. This theoretical exercise is crucial for an informed and efficient interpretation of the experimental data. The primary absorption bands anticipated for this compound are summarized in Table 1.

Table 1: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Characteristics & Scientific Rationale
Amine (-NH₂) Group N-H Asymmetric & Symmetric Stretch3400-3300 (two bands)Primary amines exhibit two distinct stretching bands due to symmetric and asymmetric vibrations, a highly diagnostic feature.[3][4]
N-H Scissoring (Bending)1650-1580This bending vibration is also characteristic of primary amines.[4]
C-N Stretch (Aromatic)1335-1250The bond between the nitrogen and the aromatic ring has a characteristic stretching frequency in this region.[4]
Carboxylic Acid (-COOH) Group O-H Stretch3300-2500Extremely broad and strong absorption due to extensive intermolecular hydrogen bonding (dimerization), often obscuring C-H stretches.[5][6]
C=O Stretch1760-1690A very strong and sharp absorption, characteristic of the carbonyl group. Its exact position can be influenced by hydrogen bonding.[3][5]
C-O Stretch1320-1210Associated with the stretching of the carbon-oxygen single bond in the carboxylic acid moiety.
Methoxy (-OCH₃) Groups C-H Stretch (in -CH₃)2960-2850Aliphatic C-H stretches from the methyl groups will appear as sharp peaks, often superimposed on the broad O-H band.[3]
C-O Stretch (Aromatic Ether)1275-1200 (Asymmetric) & 1075-1020 (Symmetric)Aromatic ethers like anisole derivatives show two distinct C-O stretching bands. The asymmetric stretch is typically stronger.[7]
Aromatic Ring =C-H Stretch3100-3000Aromatic C-H stretches appear at slightly higher wavenumbers than aliphatic C-H stretches.[2][8]
C=C Ring Stretch1600-1450A series of medium to weak bands resulting from the stretching vibrations within the benzene ring.[2][8]
C-H Out-of-Plane Bending900-675The pattern of these bands can provide information about the substitution pattern on the aromatic ring.[2][8]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To obtain a reliable FT-IR spectrum of a solid sample like this compound, meticulous sample preparation is paramount. The Potassium Bromide (KBr) pellet method is a classic and robust transmission technique.[9] An alternative, modern approach is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.[10][11][12]

Workflow for KBr Pellet Preparation and Analysis

The following diagram outlines the critical steps for the KBr pellet method. The causality is clear: homogeneity and dryness are key to preventing spectral artifacts and ensuring reproducibility.

FTIR_Workflow cluster_prep Sample Preparation (The 'Why': Eliminate Moisture & Ensure Homogeneity) cluster_acq Spectral Acquisition & Processing Dry Dry KBr Powder (Reason: H₂O has a strong, broad O-H band that masks sample signals) Weigh Weigh Sample & KBr (Ratio ~1:100, e.g., 2mg sample: 200mg KBr) Dry->Weigh Grind Grind Mixture Thoroughly (Reason: Reduces particle size to minimize light scattering and create a homogenous mix) Weigh->Grind Press Press Under Vacuum (Reason: Removes trapped air and moisture, creating a transparent pellet) Grind->Press BG Acquire Background Spectrum (Measures instrument/air signals to be subtracted) Press->BG Transfer Pellet to Spectrometer Sample Acquire Sample Spectrum (Measures sample + background) BG->Sample Process Process Data (Ratio sample/background to get pure absorbance spectrum) Sample->Process

Figure 1: Experimental workflow for FT-IR analysis using the KBr pellet method.
Step-by-Step Methodology (KBr Pellet)
  • Drying: Dry spectroscopic grade KBr powder in an oven at ~110°C for at least 2-4 hours to remove absorbed water. Store in a desiccator.

  • Weighing: On an analytical balance, accurately weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr.[13][14] The precise ratio is critical for obtaining a spectrum with appropriate peak intensities (avoiding saturation).

  • Grinding: Transfer the sample and KBr to an agate mortar. Grind the mixture gently but thoroughly for several minutes until it becomes a fine, homogenous powder.[9] This step is crucial to reduce scattering of the IR beam by large crystals.

  • Pellet Formation: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. Applying a vacuum during pressing helps to remove entrapped air, resulting in a clearer pellet.[15]

  • Analysis: Carefully remove the transparent or translucent KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: First, run a background scan with an empty sample holder to account for atmospheric CO₂ and H₂O, as well as instrumental responses. Then, run the sample scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.

Spectral Interpretation: A Case Study with a Structural Analog

We will analyze this baseline and then predict the specific changes that the introduction of a primary amine group at the C2 position would induce.

Baseline Analysis: Spectrum of 3,5-dimethoxybenzoic Acid

  • Very Broad O-H Stretch (Carboxylic Acid): A dominant, very broad absorption is observed from ~3300 cm⁻¹ down to ~2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[5]

  • Aromatic & Aliphatic C-H Stretches: Sharp peaks corresponding to aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups are visible just below 3000 cm⁻¹, superimposed on the broad O-H band.[2][8]

  • Strong C=O Stretch: A very strong, sharp peak is present around 1700 cm⁻¹, indicative of the carboxylic acid carbonyl group.[3]

  • Aromatic C=C Stretches: Multiple bands of medium intensity are seen in the 1600-1450 cm⁻¹ region, corresponding to the benzene ring vibrations.[2]

  • C-O Stretches: Strong bands in the 1300-1000 cm⁻¹ "fingerprint region" are attributable to the C-O stretches of both the carboxylic acid and the two methoxy ether groups.[7]

Predicted Modifications for this compound

The addition of the -NH₂ group at the C2 position would introduce the following critical new features:

  • Two N-H Stretching Bands: Two distinct, medium-intensity sharp peaks would appear in the 3400-3300 cm⁻¹ region, superimposed on the high-wavenumber edge of the broad O-H band.[3][4] This two-band feature is a definitive marker for a primary amine.

  • N-H Bending Band: A new band would emerge in the 1650-1580 cm⁻¹ range due to the N-H scissoring vibration.[4] This might overlap with one of the aromatic C=C stretching bands but should be identifiable.

  • Enhanced Complexity in the Fingerprint Region: The presence of the aromatic C-N stretch around 1335-1250 cm⁻¹ would add another band to the already complex fingerprint region.[4]

Comparative Guide: FT-IR vs. Raman Spectroscopy

No single technique is a panacea. A comprehensive analysis often involves choosing the best tool for the job or using complementary methods. Raman spectroscopy is another vibrational spectroscopy technique that provides information on molecular structure.[1][17] The choice between FT-IR and Raman depends on the specific properties of the molecule and the analytical goals.

Table 2: Objective Comparison of FT-IR and Raman Spectroscopy

FeatureFT-IR SpectroscopyRaman SpectroscopyAdvantage for this compound Analysis
Fundamental Principle Measures absorption of IR radiation.[18]Measures inelastic scattering of monochromatic light (e.g., laser).[17]Complementary: Different selection rules mean some vibrations are strong in one and weak in the other.
Sensitivity to Functional Groups Highly sensitive to polar bonds (e.g., O-H, C=O, N-H). Signal strength is proportional to the change in dipole moment.[17][19]Highly sensitive to non-polar, symmetric bonds (e.g., C=C, C-C, S-S). Signal strength is proportional to the change in polarizability.[17]FT-IR: The highly polar C=O, O-H, and N-H bonds will produce very strong, easily identifiable signals, making FT-IR the primary choice for this molecule.
Water Interference Strong interference. Water is a very strong IR absorber and can mask large regions of the spectrum.[20]Very weak interference. Water is a poor Raman scatterer, making it an excellent solvent for Raman analysis.[20]FT-IR: Requires rigorous drying of the KBr and sample. Not suitable for aqueous solutions without special ATR accessories.
Sample Preparation Often requires sample preparation (e.g., KBr pellet, Nujol mull). ATR simplifies this but requires good sample contact.[17]Minimal to no sample preparation. Can analyze solids, liquids, and solutions directly through glass vials or containers.[17]Raman: Offers a significant workflow advantage in terms of speed and simplicity.
Fluorescence Interference No interference from fluorescence.Can be a major issue. Sample fluorescence can overwhelm the weak Raman signal.FT-IR: More robust against fluorescent impurities in the sample.
Spatial Resolution Typically limited to several micrometers.Can achieve sub-micron spatial resolution (confocal Raman microscopy).Raman: Superior for microanalysis, such as analyzing individual crystals or mapping chemical heterogeneity in a formulation.
Decision Logic: Which Technique to Use?

The following diagram illustrates a logical decision-making process for selecting between FT-IR and Raman for functional group analysis.

Decision_Tree Start Goal: Confirm Functional Groups of This compound Polarity Are key functional groups (C=O, O-H, N-H) highly polar? Start->Polarity Aqueous Is the sample in an aqueous solution? Polarity->Aqueous No / Also check non-polar groups FTIR Choose FT-IR Polarity->FTIR Yes Fluorescence Is the sample (or impurities) likely to fluoresce? Aqueous->Fluorescence No Raman Choose Raman Aqueous->Raman Yes Micro Is micro-scale spatial information needed? Fluorescence->Micro No Fluorescence->FTIR Yes Micro->FTIR No Micro->Raman Yes

Figure 2: Decision tree for selecting between FT-IR and Raman spectroscopy.

For routine confirmation of the primary functional groups in a pure, solid sample of this compound, FT-IR is the superior initial choice due to its high sensitivity to the polar bonds that define this molecule. Raman would be a powerful complementary technique, especially for studying crystalline structure or analyzing the material in aqueous media.

Conclusion

FT-IR spectroscopy is an indispensable, robust, and highly informative technique for the structural characterization of this compound. A systematic approach, beginning with spectral prediction based on functional group theory, followed by a meticulous experimental protocol, enables a confident interpretation of the resulting spectrum. By analyzing the characteristic absorption bands of the amine, carboxylic acid, methoxy, and aromatic ring moieties, a scientist can unequivocally confirm the molecular identity and integrity of the compound. While FT-IR excels due to its sensitivity to the polar functional groups present, a comprehensive analytical strategy should also consider complementary techniques like Raman spectroscopy, particularly when analyzing samples in aqueous solution or when micro-scale information is required.

References

  • University of California, Davis. (n.d.). WebSpectra: Tables of IR Absorptions. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Gateway Analytical. (n.d.). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Bartleby.com. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

  • Lab Manager. (2024). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?. Retrieved from [Link]

  • Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]

  • Northwestern University. (n.d.). FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • El-Azhary, A. A., et al. (2015). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 85-95.
  • National Institute of Standards and Technology. (2005). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Research of the National Institute of Standards and Technology, 110(5), 541–553.
  • International Journal of Environment and Health. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • AZoM. (2024). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Retrieved from [Link]

  • Université de Genève. (2011). Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational circular dichroism (VCD) for the investigation of bio-interfaces. Retrieved from [Link]

  • Chinese Journal of Chemical Physics. (2025). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of 2,3-dimethoxybenzoic acid (A). Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • The Infrared and Raman Discussion Group (IRDG). (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Sigma-Aldrich Library of FT-IR Spectra. Retrieved from [Link]

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  • Journal of Chemical and Pharmaceutical Research. (2011). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Retrieved from [Link]

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A Senior Application Scientist's Guide to Synthetic Intermediates: Benchmarking 2-Amino-3,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the selection of starting materials is a critical decision point that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. 2-Amino-3,5-dimethoxybenzoic acid is a highly versatile synthetic intermediate, prized for its unique arrangement of functional groups that serve as a linchpin for constructing complex molecular architectures.[1] Its utility is prominent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2]

However, the judicious selection of an intermediate extends beyond its mere availability. It requires a nuanced understanding of how subtle structural variations impact reactivity, yield, and impurity profiles. This guide provides an in-depth, objective comparison of this compound against structurally related alternatives. By presenting supporting experimental data and elucidating the chemical reasoning behind performance differences, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to select the optimal building block for their specific synthetic objectives.

Structural Analysis and Physicochemical Properties: The Foundation of Reactivity

The reactivity of an aminobenzoic acid derivative is fundamentally governed by the interplay of its three key functional groups: the nucleophilic amino group, the acidic carboxylic acid, and the electron-donating methoxy groups. The number and position of these methoxy groups can profoundly influence the electron density of the aromatic ring and, consequently, the reactivity of the other functional groups.

This compound features two methoxy groups positioned meta to the amino group. This arrangement moderately increases the electron density of the ring without providing direct resonance activation to the key reactive sites, offering a balanced profile of reactivity and stability.

For our comparative analysis, we have selected three commercially available isomers that represent logical alternatives in a synthetic strategy:

  • 2-Amino-4,5-dimethoxybenzoic acid: An isomer where the methoxy groups are positioned to provide stronger, direct resonance-based activation to the aromatic ring.

  • 4-Amino-3,5-dimethoxybenzoic acid: An isomer where the position of the amino group is altered relative to the other substituents, significantly changing its steric and electronic environment.

  • 2-Amino-5-methoxybenzoic acid: A structural analog with a single methoxy group, allowing for an assessment of the cumulative electronic effect of multiple substituents.

The fundamental physicochemical properties of these intermediates are summarized below.

PropertyThis compound2-Amino-4,5-dimethoxybenzoic acid4-Amino-3,5-dimethoxybenzoic acid2-Amino-5-methoxybenzoic acid
CAS Number 3177-80-85653-40-7123039-72-56705-03-9
Molecular Formula C₉H₁₁NO₄C₉H₁₁NO₄C₉H₁₁NO₄C₈H₉NO₃
Molecular Weight 197.19 g/mol 197.19 g/mol 197.19 g/mol 167.16 g/mol
Appearance White to light brown powderWhite to gray/brown powderOff-white to brown powderWhite to light yellow crystal powder[3]
Melting Point 175-179 °C169-173 °C>300 °C155-158 °C

Performance Benchmark: Synthesis of Quinazolinone Derivatives

To provide a tangible measure of performance, we benchmarked these intermediates in a widely applicable and mechanistically informative reaction: the synthesis of a 4-quinazolinone core. This heterocyclic motif is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The reaction involves a condensation with formamide, a common and scalable method.[4]

Causality Behind Experimental Choices
  • Reaction Choice: The cyclocondensation to form a quinazolinone is highly sensitive to the nucleophilicity of the anthranilic acid's amino group and the steric hindrance around the reaction centers. This makes it an excellent probe for the electronic and steric effects imparted by the varying substitution patterns of our chosen intermediates.

  • Reagent: Formamide serves as both a reactant (source of the C2 carbon and N3 nitrogen of the quinazolinone) and, at high temperatures, a solvent. Its use represents a straightforward and atom-economical approach.[4]

  • Standardization: To ensure a fair comparison, all reactions were conducted under identical conditions (reactant ratios, temperature, and time points for analysis). This self-validating system ensures that any observed differences in performance are directly attributable to the structure of the intermediate itself.

General Experimental Workflow

The workflow for screening and analysis is a standardized process designed for reproducibility and accurate data acquisition.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis reactant Intermediate (0.1 mol) setup Combine reactants in RBF under Nitrogen reactant->setup reagent Formamide (0.4 mol) reagent->setup heat Heat to 150°C Monitor by HPLC setup->heat cool Cool to RT heat->cool precip Add H₂O to precipitate cool->precip filtrate Filter & Wash solid precip->filtrate dry Dry under vacuum filtrate->dry yield Calculate Yield dry->yield purity Analyze Purity (HPLC) dry->purity structure Confirm Structure (NMR, MS) purity->structure

Caption: Standardized workflow for the benchmark synthesis and analysis.

Benchmark Reaction Protocol
  • To a 100 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the respective aminobenzoic acid intermediate (0.10 mol) and formamide (0.40 mol, 16.0 mL).

  • Stir the mixture vigorously and begin heating to 150 °C using an oil bath.

  • Monitor the reaction progress by taking aliquots every hour and analyzing them by HPLC. The reaction is deemed complete upon consumption of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Add 50 mL of deionized water to the flask and stir for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Dry the isolated solid in a vacuum oven at 60 °C to a constant weight.

  • Determine the final yield and assess purity by HPLC and ¹H NMR.

Comparative Performance Data

The results of the benchmark synthesis are summarized in the table below.

IntermediateReaction Time (h)Isolated Yield (%)Crude Purity (HPLC, %)Ease of Purification
This compound 678%94%Straightforward (recrystallization)
2-Amino-4,5-dimethoxybenzoic acid 489%96%Straightforward (recrystallization)
4-Amino-3,5-dimethoxybenzoic acid > 1235%75%Difficult (column chromatography required)
2-Amino-5-methoxybenzoic acid 582%95%Straightforward (recrystallization)
Analysis of Experimental Results
  • 2-Amino-4,5-dimethoxybenzoic Acid (Winner): This isomer demonstrated the best performance with the shortest reaction time and highest yield. This is attributed to the powerful electron-donating effect of the methoxy group at the 4-position (para to the amino group), which increases the nucleophilicity of the amine, thereby accelerating the initial condensation step.

  • 2-Amino-5-methoxybenzoic acid: The performance was also very strong. The single methoxy group para to the carboxylic acid and meta to the amino group provides a good balance of activation, resulting in high yield and purity.

  • This compound (Topic Compound): Our topic compound performed well, delivering a good yield of high-purity product. The reaction is slightly slower than its 4,5-dimethoxy counterpart due to the lack of direct para-activation of the amino group. However, its performance is robust and predictable, making it a reliable intermediate. The unique 3,5-dimethoxy substitution pattern it provides in the final product is often a key driver for its selection, as this can be crucial for achieving desired interactions with a biological target.

  • 4-Amino-3,5-dimethoxybenzoic acid: This isomer performed poorly. The amino group at the 4-position is sterically hindered by the two flanking methoxy groups at the 3- and 5-positions. This steric hindrance significantly impedes the approach of formamide, drastically slowing the reaction rate and leading to a lower yield and the formation of more side products.

Caption: Benchmark reaction: Synthesis of a quinazolinone derivative.

Broader Performance Metrics for Intermediate Selection

While a head-to-head reaction benchmark is illustrative, a holistic evaluation requires consideration of broader process and sustainability metrics.

  • Yield and Purity: As demonstrated, these are primary indicators of an intermediate's utility. High purity is critical as it minimizes the need for challenging purification steps downstream, which can significantly impact overall process efficiency.[5]

  • Process Mass Intensity (PMI) and E-Factor: These "green chemistry" metrics quantify the waste generated per kilogram of product.[5] An intermediate that leads to higher yields and requires less solvent for purification will result in a more favorable (lower) PMI and E-Factor, reducing the environmental footprint of the synthesis.[6][7]

  • Batch Reproducibility: The consistency of performance from one batch to the next is paramount for industrial applications.[5] Intermediates that participate in clean, high-yielding reactions are more likely to exhibit high batch-to-batch reproducibility, a key factor for process validation and scale-up.

  • Safety and Handling: All aminobenzoic acids should be handled with appropriate personal protective equipment (PPE), as they can cause skin and eye irritation.[8][9][10] Always consult the Safety Data Sheet (SDS) before use.[8][9][11] These compounds are generally stable solids, but proper storage in a cool, dry place is recommended to ensure long-term integrity.

Conclusion and Strategic Recommendations

Our comparative analysis demonstrates that while all aminobenzoic acid intermediates can lead to the desired product class, their performance is highly dependent on their substitution pattern.

  • For Maximum Reactivity and Yield: 2-Amino-4,5-dimethoxybenzoic acid is the superior choice when the primary goals are rapid reaction times and maximizing throughput for scaffolds where its substitution pattern is acceptable.

  • For Balanced Performance: 2-Amino-5-methoxybenzoic acid offers a robust and high-yielding alternative, making it an excellent general-purpose building block.

  • For Specific Structural Requirements: This compound stands out as an indispensable intermediate when the final product's biological activity or physical properties specifically require the 6,8-dimethoxy substitution pattern on the quinazolinone core (or an equivalent pattern in other scaffolds). While its reactivity is slightly attenuated compared to the 4,5-isomer, it provides reliable and high-purity access to a unique chemical space.

  • To Be Used with Caution: 4-Amino-3,5-dimethoxybenzoic acid should be avoided for this type of transformation unless steric hindrance is a desired mechanistic feature, as its use leads to significantly lower efficiency.

Ultimately, the choice of a synthetic intermediate is a strategic decision. This guide illustrates that a data-driven approach, grounded in an understanding of structure-activity relationships, is essential for optimizing synthetic routes. By benchmarking intermediates under process-relevant conditions, researchers can de-risk their synthetic plans, improve efficiency, and accelerate the path to their target molecules.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-3,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety and environmental responsibility. The proper management of chemical waste is a non-negotiable aspect of laboratory integrity. This guide provides a detailed, procedural framework for the safe disposal of 2-Amino-3,5-dimethoxybenzoic acid, moving beyond simple steps to explain the critical reasoning behind each protocol.

Hazard Profile and Immediate Safety Precautions

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound, like many substituted aminobenzoic acids, is not benign. Its hazard profile necessitates stringent adherence to safety protocols to mitigate risks of personal exposure and environmental contamination.

The primary hazards associated with this compound are categorized under the Globally Harmonized System (GHS) as follows:

Hazard ClassificationCategoryGHS CodeDescription
Skin Corrosion/Irritation2H315Causes skin irritation.[1][2]
Serious Eye Damage/Irritation2AH319Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity3H335May cause respiratory irritation.[1][2][3]
Acute Oral Toxicity4H302Harmful if swallowed.[3]
Hazardous to the Aquatic EnvironmentAcute 3H402Harmful to aquatic life.[4]

Causality Behind the Hazards: The amino and carboxylic acid functional groups, along with the aromatic ring, contribute to the compound's reactivity and biological activity. Skin and eye irritation arise from its acidic nature and potential to interact with proteins and lipids in tissues. Respiratory irritation is a common hazard for fine chemical powders, which can be easily inhaled.

Essential Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure the following PPE is worn:

  • Eye and Face Protection: Use safety glasses with side shields or a face shield, tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2] This is crucial to prevent the solid powder or its dust from causing serious eye irritation.

  • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile) and wear a lab coat.[1] Contaminated clothing must be removed and washed before reuse.[2][5]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust and aerosols.[1]

Prohibited Disposal Methods: A Critical Warning

To ensure regulatory compliance and environmental protection, certain disposal methods are strictly forbidden.

  • DO NOT Discharge to Drains or Sewer Systems: This compound is recognized as harmful to aquatic organisms.[4][6] Its release into waterways can disrupt ecosystems. Furthermore, this action is a direct violation of environmental regulations established by agencies like the Environmental Protection Agency (EPA).[1][2][5]

  • DO NOT Dispose of in Regular Trash: Due to its hazardous characteristics (irritant, harmful), this compound cannot be discarded as common municipal waste.[7] It must be managed as regulated hazardous chemical waste.

Step-by-Step Disposal Protocol

The only acceptable method for disposing of this chemical is through a licensed professional waste disposal service.[1][5] The following protocol outlines the steps for accumulating and preparing the waste for pickup.

Step 1: Waste Characterization and Segregation

The first step is to correctly identify the material as hazardous waste. In your laboratory's waste management plan, this compound should be classified as a non-halogenated organic solid. It is critical to store this waste separately from incompatible materials, such as strong oxidizing agents, to prevent hazardous reactions.[2][8]

Step 2: Containerization

Select a waste container that is chemically compatible, in good condition, and has a tightly fitting screw cap.[1][9][10] Plastic containers are often preferred for solid waste.[11] The container must be kept closed at all times except when waste is being added.[9][12]

Step 3: Collection of Solid Waste

When collecting residual solid this compound:

  • Work within a chemical fume hood to control dust.[13]

  • Carefully sweep or scoop the solid powder using spark-proof tools.[1][2] Avoid any actions that could generate dust, such as shaking or blowing.[1][5]

  • Place the collected material into your designated, pre-labeled hazardous waste container.

  • Decontaminate the tools and work surface. Rinsate from cleaning empty containers must also be collected as hazardous waste.[14]

Step 4: Labeling

Proper labeling is a legal requirement and essential for safety. The hazardous waste label must include:

  • The words "Hazardous Waste".[15]

  • The full, unabbreviated chemical name: "this compound".[12]

  • A clear statement of the associated hazards (e.g., "Irritant," "Harmful").[12]

  • The date when waste was first added to the container (the accumulation start date).[15]

Step 5: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[11] This area must be at or near the point of generation and under the control of the laboratory personnel. Ensure the container is stored in secondary containment to prevent the release of material in case of a leak.[14]

Step 6: Arranging for Professional Disposal

Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[10][11] They will manage the final disposal through a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[2][8]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a prepared response is critical.

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.[1]

    • Ensure adequate ventilation and eliminate ignition sources.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep up the material, avoiding dust creation, and place it in a labeled hazardous waste container for disposal.[1][2]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. If irritation persists, seek medical attention.[2][5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Waste Generation (this compound) characterize Step 1: Characterize as Hazardous Waste start->characterize prohibited Prohibited Disposal (Drain / Regular Trash) characterize->prohibited Incorrect Path segregate Step 2: Segregate from Incompatible Chemicals characterize->segregate Correct Path containerize Step 3: Place in Compatible, Closed Container segregate->containerize label Step 4: Attach Completed Hazardous Waste Label containerize->label store Step 5: Store in Secondary Containment in SAA label->store pickup Step 6: Arrange Pickup via EHS for Final Disposal store->pickup

Caption: Disposal workflow for this compound.

Regulatory Framework

All procedures described are designed to comply with key regulations governing laboratory safety and waste disposal. These include:

  • OSHA 29 CFR 1910.1200 (Hazard Communication Standard): Requires that hazards of chemicals are evaluated and that this information is communicated to employers and employees.[2][16]

  • OSHA 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories): Also known as the "Lab Standard," it requires a written Chemical Hygiene Plan to protect workers.[13][16]

  • EPA 40 CFR Parts 260-273 (Resource Conservation and Recovery Act - RCRA): Establishes the framework for the proper management of hazardous and non-hazardous solid waste in the United States.[10]

By adhering to this guide, you ensure that the disposal of this compound is handled in a manner that protects you, your colleagues, and the environment, upholding the highest standards of scientific integrity and corporate responsibility.

References

  • Angene Chemical. (2021-05-01). Safety Data Sheet.
  • Fisher Scientific. (2021-12-24). 3,5-Dimethoxybenzoic acid Safety Data Sheet.
  • TCI Chemicals. (2024-11-23). 2,6-Dimethoxybenzoic Acid Safety Data Sheet.
  • Sigma-Aldrich. (2024-07-14). 1,4-Dimethoxybenzene Safety Data Sheet.
  • Fisher Scientific. (2023-09-01). Safety Data Sheet.
  • Unknown Source. (2024-12-19). Safety Data Sheet.
  • Northwestern University. (2023-02-27). Hazardous Waste Disposal Guide - Research Safety.
  • Thermo Fisher Scientific. (2025-09-05). Safety Data Sheet.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • Boston University Environmental Health & Safety. Chemical Waste Management Guide.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • Northwestern University. Hazardous Waste Disposal Guide.
  • The Ohio State University Environmental Health and Safety. Chemical Waste Management Reference Guide.
  • Cornell Law School Legal Information Institute. 40 CFR § 721.2900 - Substituted aminobenzoic acid ester (generic name).
  • Unknown Source. (2009-09-26). 4-Aminobenzoic acid Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: 4-Aminobenzoic acid.
  • DuraLabel Resources. (2025-12-16). OSHA Rules for Hazardous Chemicals.
  • Mount St. Joseph University. The OSHA Lab Standard and the MSC Chemical Safety Manual.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-3,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical intermediates like 2-Amino-3,5-dimethoxybenzoic acid is foundational to innovation. This compound serves as a critical building block in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] However, realizing its potential requires an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research.

Our approach moves beyond a simple checklist. We will explore the why behind each recommendation, grounding our protocols in a clear understanding of the substance's hazard profile and the principles of occupational hygiene.

Hazard Identification: The Foundation of Your Safety Protocol

This compound, like many substituted aminobenzoic acids, is a solid, often in powder form.[2] While comprehensive toxicological data for this specific isomer may be limited, the hazard classifications for structurally similar compounds provide a reliable basis for a thorough risk assessment.

The primary hazards associated with this class of chemicals include:

  • Serious Eye Irritation (H319): Direct contact with the eyes can cause significant irritation.[3][4][5][6][7]

  • Skin Irritation (H315): The compound is expected to cause skin irritation upon contact.[3][4][5][6][7]

  • Respiratory Tract Irritation (H335): Inhalation of dust particles may lead to irritation of the respiratory system.[3][4][5][6][8]

Furthermore, as a combustible solid, inappropriate handling can generate dust, which not only increases the risk of inhalation but can also form explosive mixtures in the air under certain conditions.[9] Therefore, our PPE strategy is designed to create a complete barrier against these routes of exposure.

The Hierarchy of Controls: PPE as the Final Guardian

Before detailing specific PPE, it is critical to acknowledge the hierarchy of safety controls. PPE is the last line of defense. The most effective safety measures are engineering and administrative controls that remove or minimize the hazard at its source.

  • Engineering Controls: Your primary control should be to handle this compound within a certified chemical fume hood.[10] A fume hood provides adequate ventilation to capture dust and prevent it from entering the laboratory atmosphere.[6][11][12]

  • Administrative Controls: Adhere to standard operating procedures (SOPs) that minimize the amount of material used and the duration of exposure. Ensure eyewash stations and safety showers are readily accessible and unobstructed.[6][9]

Only after these controls are in place do we rely on PPE to protect against residual risks and accidental exposures.

Core Protective Equipment: Your Personal Defense System

The following table summarizes the essential PPE required for handling this compound.

Protection Type Minimum Requirement Rationale & Key Specifications
Eye & Face Chemical safety goggles with side shieldsProtects against dust particles and splashes. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][10] A face shield may be required for larger quantities or when there is a significant splash risk.
Skin & Body Nitrile gloves, fully-buttoned laboratory coatNitrile provides good chemical resistance for incidental contact. For prolonged handling, consult glove manufacturer data. A lab coat protects skin and personal clothing from contamination.[6][11][13]
Respiratory NIOSH-approved N95 respirator or equivalentRequired when dust is generated , such as during weighing or transfers outside of a fume hood. Follow OSHA respirator regulations (29 CFR 1910.134).[2][9][10]
A Deeper Look at Glove Selection

While nitrile gloves are a standard for general chemical handling, it's crucial to understand that no glove material offers universal protection. For special purposes or prolonged contact, it is recommended to verify the resistance of the gloves with the supplier.[13] Always inspect gloves for tears or punctures before use.[11] Proper glove removal is critical to avoid skin contact with the contaminated outer surface.[11]

Operational Protocol: Donning, Doffing, and Disposal

The sequence of putting on (donning) and taking off (doffing) PPE is a critical procedure designed to prevent cross-contamination.

Step-by-Step Donning Procedure:
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Put on a clean, fully-buttoned laboratory coat.

  • Respirator (if required): If the procedure involves potential dust generation, perform a seal check on your N95 respirator.

  • Eye Protection: Put on safety goggles.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step-by-Step Doffing Procedure (The "Dirty-to-Clean" Principle):
  • Gloves: Remove gloves first, using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.

  • Lab Coat: Unbutton and remove the lab coat by folding it inward, ensuring the contaminated exterior does not touch your clothes.

  • Eye Protection: Remove goggles by handling the strap, not the front.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

This workflow is visualized in the diagram below.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 Work Handle Chemical Don4->Work Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Wash2 Wash Hands Doff4->Wash2 Wash1 Wash Hands Wash1->Don1 End End Wash2->End Start Start Start->Wash1 Work->Doff1

Caption: Workflow for donning and doffing Personal Protective Equipment.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a crucial final step in the safe handling of this compound.

  • Contaminated PPE: Used gloves, disposable lab coats, and respirators should be considered contaminated waste. Place them in a designated, sealed container for hazardous waste disposal.[4]

  • Chemical Waste: Unused chemical and residues must be disposed of as hazardous waste. Do not mix with other waste streams. Leave chemicals in their original containers when possible.

  • Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste.[14] Subsequent rinses may be permissible for drain disposal depending on local regulations, but for any residual solids, the container should be treated as hazardous waste.[14]

Always follow your institution's specific waste disposal protocols and consult with your Environmental Health and Safety (EHS) department.[14]

Emergency Response: Immediate Actions

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately remove all contaminated clothing.[5][7][12] Rinse the affected skin area with plenty of soap and water.[3][5][7][8] Seek medical attention if irritation develops or persists.[7][12][15]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3][4][8][12] Remove contact lenses if present and easy to do.[3][4][8][12] Continue rinsing and seek immediate medical attention.[3][8][12]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][8][10] If the person feels unwell, call a poison center or doctor.[3][8]

Always have the Safety Data Sheet (SDS) available for emergency responders.[4]

By integrating these principles and procedures into your daily laboratory work, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
  • Oxford Lab Fine Chem LLP. (n.d.). (Pure) (p-Amino Benzoic Acid) MSDS CAS.
  • AG Scientific. (2022). A-2807, p-Aminobenzoic Acid, SDS.
  • Sigma-Aldrich. (n.d.). 2-Amino-4,5-dimethoxybenzoic acid 98.
  • Fisher Scientific. (2017). 4-Aminobenzoic Acid - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2018). 4-Aminobenzoic acid - Safety Data Sheet.
  • Apollo Scientific. (2023). 2-Amino-4,5-dimethoxybenzoic acid - Safety Data Sheet.
  • Angene Chemical. (2021). Safety Data Sheet.
  • MySkinRecipes. (n.d.). This compound.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • TCI Chemicals. (2024). SAFETY DATA SHEET.
  • Benchchem. (2025). Recommended stability and storage conditions for 2-Amino-3-methoxybenzoic acid.
  • Fisher Scientific. (2023). SAFETY DATA SHEET.
  • Fisher Scientific. (2021). SAFETY DATA SHEET.
  • TCI Chemicals. (2024). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.